Product packaging for Imidazo[1,2-a]pyridine-5-carboxylic acid(Cat. No.:CAS No. 479028-72-3)

Imidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B1357386
CAS No.: 479028-72-3
M. Wt: 162.15 g/mol
InChI Key: IAXRYEXXAPLEGT-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-5-carboxylic acid is a high-value chemical building block for medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine (IP) scaffold is a "drug prejudice" scaffold recognized for its wide range of pharmacological applications and close structural similarity to purine and indole nuclei . This specific carboxylic acid functionalized derivative serves as a key synthetic intermediate for the development of novel bioactive molecules. Researchers utilize this compound to create potential therapeutics, particularly in the fields of antituberculosis and oncology. IP-based carboxamides have emerged as a highly promising class of anti-tuberculosis agents, with some analogues demonstrating exceptional potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains, even at low nanomolar concentrations . Furthermore, IP derivatives are being actively investigated for their potent anti-cancer properties. These compounds can exert their effects by suppressing key signaling pathways involved in cancer progression and inflammation, such as NF-κB and STAT3, and by modulating the expression of proteins like Bcl-2 and BAX to induce apoptosis in cancer cell lines . Beyond its primary use in drug discovery, the imidazo[1,2-a]pyridine core structure has also been identified as a useful fluorophore in the development of optical probes for biochemical sensing . This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B1357386 Imidazo[1,2-a]pyridine-5-carboxylic acid CAS No. 479028-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-7-9-4-5-10(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXRYEXXAPLEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597114
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479028-72-3
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Imidazo[1,2-a]pyridine-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details potential synthetic routes, experimental protocols, and the known biological context of this class of compounds, with a focus on their role as kinase inhibitors in cell signaling pathways.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological activities.[1] The rigid bicyclic core of these molecules provides a unique three-dimensional structure for interaction with biological targets. The introduction of a carboxylic acid group at the 5-position of the imidazo[1,2-a]pyridine scaffold can significantly influence the compound's physicochemical properties, such as solubility and polarity, and can provide a key interaction point with biological macromolecules. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various kinases, playing crucial roles in cancer and inflammatory diseases.[2][3][4][5]

Synthetic Pathways

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic strategy involves the preparation of a key intermediate, 2-aminopyridine-6-carboxylic acid, followed by a cyclization reaction to form the desired imidazo[1,2-a]pyridine ring system.

A proposed synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Amino-6-methylpyridine cluster_1 Step 2: Oxidation to 2-Aminopyridine-6-carboxylic acid cluster_2 Step 3: Cyclization to this compound A 2,6-Lutidine B 2-Amino-6-methylpyridine A->B Chichibabin Reaction (NaNH2, Toluene) C 2-Aminopyridine-6-carboxylic acid B->C Oxidation (KMnO4, H2O) D This compound C->D Condensation & Cyclization (α-Haloacetaldehyde, NaHCO3, Ethanol)

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Amino-6-methylpyridine

The initial step involves the amination of a commercially available starting material, 2,6-lutidine. The Chichibabin reaction is a classic and effective method for the direct amination of pyridines.[6][7]

Experimental Protocol:

  • Reaction: Chichibabin Amination of 2,6-Lutidine.

  • Reagents: 2,6-Lutidine, Sodium amide (NaNH₂), Toluene.

  • Procedure: To a stirred suspension of sodium amide in dry toluene under an inert atmosphere (e.g., nitrogen or argon), 2,6-lutidine is added dropwise at a temperature of 110-130 °C. The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas. Upon completion, the reaction is cautiously quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield 2-amino-6-methylpyridine.[8][9]

  • Quantitative Data:

ParameterValue
Reactants2,6-Lutidine, Sodium amide
SolventToluene
Temperature110-130 °C
Reaction Time4-6 hours
Yield60-70%
Step 2: Oxidation of 2-Amino-6-methylpyridine

The methyl group of 2-amino-6-methylpyridine is then oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong oxidizing agent commonly used for this transformation.[10][11][12][13]

Experimental Protocol:

  • Reaction: Oxidation of 2-Amino-6-methylpyridine.

  • Reagents: 2-Amino-6-methylpyridine, Potassium permanganate (KMnO₄), Water.

  • Procedure: 2-Amino-6-methylpyridine is dissolved in water, and a solution of potassium permanganate is added portion-wise while maintaining the temperature below 40 °C. The reaction mixture is stirred for several hours until the purple color of the permanganate disappears. The resulting manganese dioxide is filtered off, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried to afford 2-aminopyridine-6-carboxylic acid.

  • Quantitative Data:

ParameterValue
Reactants2-Amino-6-methylpyridine, Potassium permanganate
SolventWater
Temperature< 40 °C
Reaction Time2-4 hours
Yield50-60%
Step 3: Cyclization to this compound

The final step is the construction of the imidazo[1,2-a]pyridine ring system through the condensation of 2-aminopyridine-6-carboxylic acid with an α-haloaldehyde, such as chloroacetaldehyde or bromoacetaldehyde.[14]

Experimental Protocol:

  • Reaction: Condensation and Cyclization of 2-Aminopyridine-6-carboxylic acid.

  • Reagents: 2-Aminopyridine-6-carboxylic acid, Chloroacetaldehyde (or Bromoacetaldehyde), Sodium bicarbonate (NaHCO₃), Ethanol.

  • Procedure: A mixture of 2-aminopyridine-6-carboxylic acid and sodium bicarbonate in ethanol is heated to reflux. A solution of chloroacetaldehyde (typically as an aqueous solution) is then added dropwise. The reaction mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is treated with water. The product can be purified by recrystallization or column chromatography.

  • Quantitative Data:

ParameterValue
Reactants2-Aminopyridine-6-carboxylic acid, Chloroacetaldehyde
BaseSodium bicarbonate
SolventEthanol
TemperatureReflux
Reaction Time6-8 hours
Yield40-50%

Signaling Pathway Involvement

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of kinase inhibitors, targeting key signaling pathways implicated in cancer and other diseases. While specific data for this compound is limited, the broader class of compounds has been shown to inhibit several important kinases.

Signaling_Pathway cluster_pathway Kinase Signaling Pathways cluster_inhibitor Inhibition by Imidazo[1,2-a]pyridines cluster_cellular_effects Cellular Effects IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->IGF1R Inhibition Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Figure 2: Imidazo[1,2-a]pyridine derivatives as inhibitors of key kinase signaling pathways.

Several studies have highlighted the potential of imidazo[1,2-a]pyridines to inhibit the following signaling pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα and mTOR.[3][5] By blocking these kinases, these compounds can induce apoptosis and inhibit the proliferation of cancer cells.[3]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R) Pathway: The IGF-1R signaling pathway is crucial for normal growth and development, but its overactivation is implicated in tumor growth and metastasis. Novel imidazo[1,2-a]pyridines have been discovered as inhibitors of the IGF-1R tyrosine kinase, demonstrating potential for the development of targeted cancer therapies.[15]

  • Mer/Axl Kinase Pathway: Mer and Axl are receptor tyrosine kinases that play a role in immune suppression within the tumor microenvironment. Dual inhibitors of Mer and Axl based on the imidazo[1,2-a]pyridine scaffold have been developed, which could potentially enhance the efficacy of immuno-oncology treatments.[4]

The presence of the carboxylic acid group at the 5-position of the imidazo[1,2-a]pyridine core in the target molecule could provide an additional point of interaction with the target kinase, potentially influencing its potency and selectivity. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the role of this functional group.[16][17]

Conclusion

This technical guide outlines a feasible multi-step synthesis for this compound and provides detailed experimental considerations for each step. The biological context of the imidazo[1,2-a]pyridine scaffold as a potent kinase inhibitor is also presented, highlighting its relevance in the development of novel therapeutics. The information provided herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization of the synthetic route and in-depth biological evaluation of the target compound are encouraged to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide focuses on the core physicochemical properties of a specific derivative, Imidazo[1,2-a]pyridine-5-carboxylic acid, a key scaffold for the development of novel therapeutic agents. Understanding these properties is fundamental for predicting the compound's behavior in biological systems, optimizing its formulation, and guiding the design of new drug candidates. This document provides a summary of available data, detailed experimental protocols for property determination, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes the available predicted and limited experimental information for the parent compound and related derivatives to provide a comparative overview.

PropertyThis compoundNotes
Molecular Formula C₈H₆N₂O₂-
Molecular Weight 162.15 g/mol -
Melting Point (°C) Data not availableGeneral protocols for determination are provided below.
Boiling Point (°C) Data not available-
Aqueous Solubility Data not availableGeneral protocols for determination are provided below.
pKa Data not availableGeneral protocols for determination are provided below.
LogP (Octanol-Water Partition Coefficient) 1.6 (Predicted)[1]The shake-flask method is the gold standard for experimental determination.[2][3][4][5]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are general and may require optimization for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[6]

  • Apparatus Setup: The capillary tube is attached to a thermometer, and the assembly is placed in a melting point apparatus (e.g., a heated metal block or an oil bath).[6]

  • Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded to define the melting point range. A sharp melting point range (0.5-1.0°C) is indicative of a pure compound.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium concentration of the compound in an aqueous buffer at a specific temperature.

Methodology:

  • Solution Preparation: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The resulting suspension is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Methodology:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[8][9]

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.[8]

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[8][9]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the curve, often calculated from the first or second derivative of the titration data.[10]

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient of the compound between n-octanol and water.

Methodology:

  • Phase Preparation: n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[2]

  • Phase Separation: The two phases are allowed to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

Synthesis and Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent physicochemical characterization of this compound.

G A Synthesis of Imidazo[1,2-a]pyridine -5-carboxylic acid B Purification (e.g., Recrystallization, Chromatography) A->B Crude Product C Structural Confirmation (NMR, MS, IR) B->C Purified Compound D Physicochemical Property Determination C->D Confirmed Structure E Melting Point D->E F Aqueous Solubility D->F G pKa D->G H LogP D->H I Data Analysis and Reporting E->I F->I G->I H->I PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K inhibit Inhibitor->mTORC1 inhibit Wnt_Pathway cluster_0 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Nucleus Nucleus BetaCatenin->Nucleus translocates to BetaCatenin_n β-catenin TCF_LEF TCF/LEF TCF_LEF_n TCF/LEF TargetGenes Target Gene Expression Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->BetaCatenin inhibit signaling BetaCatenin_n->TCF_LEF_n binds to TCF_LEF_n->TargetGenes activates

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity, Mechanisms of Action, and Experimental Evaluation of a Versatile Heterocycle

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This bicyclic nitrogen-containing ring system is considered a "privileged structure," as its derivatives have been shown to interact with a diverse array of biological targets, leading to the development of therapeutic agents for various diseases. This technical guide provides a comprehensive overview of the biological activities of the imidazo[1,2-a]pyridine scaffold, with a focus on its anticancer, antitubercular, antiviral, and kinase inhibitory properties, as well as its role as a modulator of GABA-A receptors. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various imidazo[1,2-a]pyridine derivatives has been quantified using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values for selected compounds against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical Cancer)35.0[1]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[1][2]
HepG2 (Hepatocellular Carcinoma)13[1][2]
MCF-7 (Breast Carcinoma)11[1][2]
A375 (Human Skin Cancer)11[1][2]
Compound 8 HeLa (Cervical Cancer)0.34[3]
MDA-MB-231 (Breast Cancer)0.32[3]
ACHN (Renal Cancer)0.39[3]
HCT-15 (Colon Cancer)0.31[3]
Compound 12 HeLa (Cervical Cancer)0.35[3]
MDA-MB-231 (Breast Cancer)0.29[3]
ACHN (Renal Cancer)0.34[3]
HCT-15 (Colon Cancer)0.30[3]
Compound 13k HCC827 (Non-small cell lung cancer)0.09 - 0.43 (range across tested lines)
Signaling Pathway: PI3K/Akt/mTOR Inhibition

A significant number of anticancer imidazo[1,2-a]pyridines exert their effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5][6][7][8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[4][5] Imidazo[1,2-a]pyridine-based compounds have been developed as potent dual PI3K/mTOR inhibitors.[6][7][8]

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Imidazopyridine->mTORC2 Imidazopyridine->mTORC1 QcrB_Inhibition cluster_complexIII ETC Mtb Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone Pool ComplexI->Ubiquinone e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bcc) Ubiquinone->ComplexIII e- QcrB QcrB Subunit CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV (Cytochrome c oxidase) CytochromeC->ComplexIV e- ATPSynthesis ATP Synthesis ComplexIV->ATPSynthesis O2 -> H2O Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor (IPA) Imidazopyridine->QcrB experimental_workflow Synthesis Chemical Synthesis of Imidazo[1,2-a]pyridine Library HTS High-Throughput Screening (e.g., Cell-based or Target-based assays) Synthesis->HTS HitID Hit Identification & Validation HTS->HitID LeadGen Lead Generation & SAR Studies HitID->LeadGen LeadOpt Lead Optimization (ADME/Tox Profiling) LeadGen->LeadOpt LeadOpt->LeadGen feedback InVivo In Vivo Efficacy Studies (Animal Models) LeadOpt->InVivo Preclinical Preclinical Candidate Selection InVivo->Preclinical

References

The Discovery of Novel Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and development of novel imidazo[1,2-a]pyridine derivatives. It delves into their synthesis, biological evaluation against various therapeutic targets, and the crucial structure-activity relationships that govern their potency and selectivity.

Synthesis of the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine ring system is versatile, with several synthetic strategies available to medicinal chemists. A prevalent and efficient method involves the reaction of a 2-aminopyridine with an α-haloketone.[3] This reaction, often referred to as the Tschitschibabin reaction, can be performed under various conditions, including traditional heating, microwave irradiation, and even catalyst- and solvent-free conditions, offering a green chemistry approach.[3][4]

Another common strategy is the multicomponent reaction, such as the Groebke–Blackburn–Bienaymé reaction, which allows for the rapid assembly of diverse imidazo[1,2-a]pyridine derivatives from 2-aminopyridine, an aldehyde, and an isocyanide in a single step.[5][6] This approach is particularly valuable for generating libraries of compounds for high-throughput screening.

dot

Synthesis_Workflow General Synthesis Workflow for Imidazo[1,2-a]pyridines cluster_reactants Starting Materials cluster_reactions Reaction Types cluster_product Core Scaffold cluster_diversification Further Modification 2-Aminopyridine 2-Aminopyridine Tschitschibabin_Reaction Tschitschibabin Reaction 2-Aminopyridine->Tschitschibabin_Reaction GBB_Reaction Groebke-Blackburn-Bienaymé (Multicomponent) 2-Aminopyridine->GBB_Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Tschitschibabin_Reaction Aldehyde Aldehyde Aldehyde->GBB_Reaction Isocyanide Isocyanide Isocyanide->GBB_Reaction Imidazo_Pyridine Imidazo[1,2-a]pyridine Core Tschitschibabin_Reaction->Imidazo_Pyridine GBB_Reaction->Imidazo_Pyridine Functionalization Substitution at various positions Imidazo_Pyridine->Functionalization

Caption: General synthetic routes to the imidazo[1,2-a]pyridine core.

Biological Activities and Therapeutic Targets

Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of therapeutic targets implicated in cancer, infectious diseases, and inflammatory conditions.

Anticancer Activity

Kinase Inhibition: A significant area of research has focused on the development of imidazo[1,2-a]pyridine derivatives as kinase inhibitors.

  • PI3K/mTOR Pathway: Several derivatives have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[7][8][9]

  • Nek2 Inhibition: Novel imidazo[1,2-a]pyridines have been designed as inhibitors of NIMA-related kinase 2 (Nek2), a protein overexpressed in various tumors and correlated with poor prognosis.[10]

  • Covalent KRAS G12C Inhibition: The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop covalent inhibitors targeting the KRAS G12C mutant, a key driver in many intractable cancers.[5][6]

dot

PI3K_mTOR_Pathway Imidazo[1,2-a]pyridine Inhibition of the PI3K/Akt/mTOR Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->PI3K Imidazo_Pyridine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Nek2_Pathway Nek2 Nek2 Overexpression Centrosome_Separation Centrosome Separation Nek2->Centrosome_Separation Spindle_Assembly Spindle Assembly Checkpoint Nek2->Spindle_Assembly Aneuploidy Aneuploidy Centrosome_Separation->Aneuploidy Spindle_Assembly->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->Nek2

References

Structural Characterization of Imidazo[1,2-a]pyridine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The substituent at the 5-position of the imidazo[1,2-a]pyridine core can significantly influence its physicochemical properties and biological activity. This technical guide focuses on the structural characterization of a key derivative, Imidazo[1,2-a]pyridine-5-carboxylic acid. A thorough understanding of its three-dimensional structure, electronic properties, and spectral characteristics is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

This document provides a summary of available structural data, detailed experimental protocols for key analytical techniques, and visual representations of relevant workflows to aid researchers in their investigation of this important molecule.

Structural and Spectroscopic Data

While comprehensive experimental data for this compound is limited in the public domain, predicted data and experimental data for closely related derivatives provide valuable insights into its structural features.

General Information
PropertyValueSource
Molecular Formula C₈H₆N₂O₂PubChem[1]
Molecular Weight 162.15 g/mol PubChem[1]
SMILES C1=CC2=C(C=C1C(=O)O)N=CN2PubChem[1]
InChI InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-7-9-4-5-10(6)7/h1-5H,(H,11,12)PubChem[1]
Mass Spectrometry Data (Predicted)

High-resolution mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

AdductPredicted m/z
[M+H]⁺163.0502
[M+Na]⁺185.0321
[M-H]⁻161.0357

Data sourced from PubChem[1]

Spectroscopic Data of Related Imidazo[1,2-a]pyridine Derivatives

The following tables present experimental spectroscopic data for various substituted imidazo[1,2-a]pyridine derivatives to serve as a reference for the characterization of this compound.

¹H NMR Spectral Data of Selected Imidazo[1,2-a]pyridine Derivatives (in CDCl₃)

CompoundH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)Other Signals (ppm)
Imidazo[1,2-a]pyridine7.58 (s)7.96 (s)8.08 (d)6.71 (t)7.12 (t)7.61 (d)
2-Methylimidazo[1,2-a]pyridine-7.42 (s)8.05 (d)6.67 (t)7.08 (t)7.55 (d)2.44 (s, 3H, CH₃)
3-Methylimidazo[1,2-a]pyridine7.48 (s)-8.02 (d)6.65 (t)7.06 (t)7.52 (d)2.38 (s, 3H, CH₃)

¹³C NMR Spectral Data of Selected Imidazo[1,2-a]pyridine Derivatives (in CDCl₃)

CompoundC-2C-3C-5C-6C-7C-8C-8aOther Signals
Imidazo[1,2-a]pyridine117.5124.7124.4112.4125.1117.5145.1
2-Methylimidazo[1,2-a]pyridine145.4116.2123.8112.0124.5117.2144.814.3 (CH₃)
3-Methylimidazo[1,2-a]pyridine117.8134.2124.1112.2124.8117.3144.912.1 (CH₃)

FT-IR Spectral Data of Imidazo[1,2-a]pyridine

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
1640C=N stretching
1520, 1480C=C stretching (aromatic rings)
1350C-N stretching
750C-H out-of-plane bending

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible data for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton may be exchanged in D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

  • Data Analysis:

    • The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify characteristic absorption bands for functional groups such as O-H (carboxylic acid), C=O (carboxylic acid), C=N, and aromatic C-H and C=C vibrations.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental formula of the molecule.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate gas-phase ions.

  • Mass Analysis:

    • Acquire the mass spectrum in either positive or negative ion mode.

    • Use a known calibration standard to ensure high mass accuracy.

  • Data Analysis:

    • Determine the m/z of the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Use the accurate mass measurement to calculate the elemental formula of the molecule.

Visualizations

Synthesis Workflow

The synthesis of imidazo[1,2-a]pyridines often follows a well-established pathway involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. A generalized workflow for the synthesis is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2-Aminopyridine Derivative C Condensation & Cyclization A->C B α-Halocarbonyl Compound B->C D Imidazo[1,2-a]pyridine Derivative C->D

Generalized synthesis of Imidazo[1,2-a]pyridines.
Structural Characterization Workflow

The elucidation of the structure of a newly synthesized compound like this compound follows a logical progression of analytical techniques.

G cluster_synthesis Sample cluster_analysis Analytical Techniques cluster_data Derived Information A Synthesized Compound B Mass Spectrometry (HRMS) A->B C FT-IR Spectroscopy A->C D NMR Spectroscopy (¹H, ¹³C) A->D E X-ray Crystallography (if single crystals available) A->E F Molecular Formula & Weight B->F G Functional Groups C->G H Connectivity & Stereochemistry D->H I 3D Structure E->I J Structural Elucidation F->J G->J H->J I->J

Workflow for structural characterization.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of Imidazo[1,2-a]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the derivatives of imidazo[1,2-a]pyridine-5-carboxylic acid, delving into their identified mechanisms of action as potent inhibitors of heparanase-1 and cyclooxygenase (COX) enzymes. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing their activity, and visual representations of the relevant biological pathways and experimental workflows.

The Imidazo[1,2-a]pyridine Scaffold: A Platform for Diverse Pharmacological Activity

The imidazo[1,2-a]pyridine core is a versatile platform that has yielded compounds with a broad spectrum of therapeutic applications. Derivatives of this scaffold have demonstrated activities including anti-tuberculosis, anti-cancer, and anti-inflammatory effects. The diverse biological profiles stem from the ability of this heterocyclic system to interact with a variety of biological targets, including enzymes and signaling pathway components.

Heparanase-1 Inhibition: A Key Mechanism of Action

Recent research has identified a tetrahydrothis compound derivative as a potent inhibitor of heparanase-1 (HPSE1), an endo-β-D-glucuronidase that plays a crucial role in cancer metastasis and inflammation.[1][2][3]

Quantitative Data on Heparanase-1 Inhibition

While the full dataset from the primary literature is not publicly available, the abstract of a key study provides the following information on the inhibitory activity of a lead tetrahydrothis compound derivative.

Compound IDTargetActivityReference
Not SpecifiedHeparanase-1 (HPSE1)Potent Inhibitor[Imai Y, et al., 2022]
Experimental Protocol: Heparanase-1 Inhibition Assay

The following protocol describes a common method for assessing the in vitro inhibition of heparanase-1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human heparanase-1.

Materials:

  • Recombinant human heparanase-1

  • Heparan sulfate (HS) substrate (e.g., biotinylated)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Streptavidin-conjugated horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Test compound dilution

    • Recombinant heparanase-1 enzyme

    • Incubate for a pre-determined time at 37°C.

  • Substrate Addition: Add the biotinylated heparan sulfate substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified duration to allow for enzymatic cleavage of the substrate.

  • Detection:

    • Add streptavidin-HRP to each well and incubate to allow binding to the biotinylated HS.

    • Wash the plate to remove unbound reagents.

    • Add the HRP substrate and incubate until color development.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Signaling Pathway and Experimental Workflow

heparanase_inhibition_pathway cluster_pathway Heparanase-1 Signaling in Cancer Progression HPSE1 Heparanase-1 HSPG Heparan Sulfate Proteoglycans (HSPG) HPSE1->HSPG cleaves ECM Extracellular Matrix (ECM) Degradation HSPG->ECM GF Growth Factor Release ECM->GF Angiogenesis Angiogenesis GF->Angiogenesis Metastasis Metastasis Angiogenesis->Metastasis Imidazo_acid Imidazo[1,2-a]pyridine- 5-carboxylic acid derivative Imidazo_acid->HPSE1 inhibits

Caption: Heparanase-1 inhibition pathway.

heparanase_assay_workflow cluster_workflow Heparanase-1 Inhibition Assay Workflow start Start prep_compound Prepare serial dilutions of This compound derivative start->prep_compound add_enzyme Add recombinant Heparanase-1 prep_compound->add_enzyme incubate1 Pre-incubation add_enzyme->incubate1 add_substrate Add biotinylated Heparan Sulfate incubate1->add_substrate incubate2 Enzymatic reaction add_substrate->incubate2 add_strep_hrp Add Streptavidin-HRP incubate2->add_strep_hrp wash Wash add_strep_hrp->wash add_hrp_substrate Add HRP substrate wash->add_hrp_substrate measure Measure absorbance add_hrp_substrate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Heparanase-1 assay workflow.

Cyclooxygenase (COX) Inhibition: A Mechanism for Anti-inflammatory Activity

Derivatives of imidazo[1,2-a]pyridine carboxylic acid have also been investigated for their anti-inflammatory properties, with evidence suggesting inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, as a primary mechanism of action.[4][5][6][7]

Quantitative Data on COX Inhibition

A study involving docking analysis and in vitro assays indicated that imidazo[1,2-a]pyridine carboxylic acid derivatives bind to the active sites of both COX-1 and COX-2.[4][6][7] While specific IC50 values for the 5-carboxylic acid isomer are not detailed in the available abstracts, the research highlights the potential for this class of compounds to act as COX inhibitors.

Compound ClassTargetActivityReference
Imidazo[1,2-a]pyridine carboxylic acid derivativesCOX-1 & COX-2Binding to active pockets[Marquez-Flores YK, et al., 2012]
Experimental Protocol: COX Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of test compounds against COX-1 and COX-2.

Objective: To determine the IC50 values of a test compound against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Test compound (dissolved in DMSO)

  • 96-well plate

  • ELISA-based PGE₂ quantification kit or other suitable detection method

  • Plate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare dilutions of the COX enzymes and the test compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, cofactors, and the test compound or vehicle control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells to initiate a pre-incubation period.

  • Substrate Addition: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined time.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Signaling Pathway and Experimental Workflow

cox_inhibition_pathway cluster_pathway COX Inhibition Pathway in Inflammation Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Imidazo_acid Imidazo[1,2-a]pyridine- carboxylic acid derivatives Imidazo_acid->COX1 inhibit Imidazo_acid->COX2 inhibit

Caption: COX inhibition pathway.

cox_assay_workflow cluster_workflow COX Inhibition Assay Workflow start Start prep_compound Prepare serial dilutions of Imidazo[1,2-a]pyridine derivative start->prep_compound add_reagents Add buffer, cofactors, and compound prep_compound->add_reagents add_enzyme Add COX-1 or COX-2 enzyme add_reagents->add_enzyme pre_incubate Pre-incubation add_enzyme->pre_incubate add_substrate Add Arachidonic Acid pre_incubate->add_substrate incubate Enzymatic reaction add_substrate->incubate stop_reaction Stop reaction incubate->stop_reaction quantify_pge2 Quantify PGE2 (ELISA) stop_reaction->quantify_pge2 analyze Calculate IC50 quantify_pge2->analyze end End analyze->end

References

Potential Therapeutic Targets of Imidazo[1,2-a]pyridine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold represents a "privileged" heterocyclic ring system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyridine derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. This document summarizes quantitative pharmacological data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, primarily through their potent inhibition of various protein kinases and modulation of critical signaling pathways frequently dysregulated in cancer.

PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, acting as either single or dual inhibitors of PI3K and mTOR.

CompoundTargetIC50 (nM)Cell LineCellular IC50 (nM)Reference
15a PI3K/mTOR-HCT116, HT-29-[1]
Compound with 1,2,4-oxadiazole PI3Kα2Breast Cancer Lines>10,000[2]
Thiazole derivative 12 PI3Kα2.8A375, HeLa140, 210[2]
Compound 35 PI3Kα150T47D-
Compound 7 PI3K/mTOR0.20 / 21HCT-11610[3]

This protocol outlines a luminescent ADP detection assay to measure the activity of PI3Kα and the inhibitory potential of imidazo[1,2-a]pyridine compounds.

Materials:

  • PI3Kα enzyme

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • PIP2:PS lipid vesicles (substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test imidazo[1,2-a]pyridine compounds

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing PI3Kα enzyme and the lipid substrate in kinase assay buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding ATP (e.g., 10 µM final concentration).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits (when unphosphorylated) Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibit Imidazopyridine->mTORC1 Inhibit

PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridines.
c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, survival, invasion, and angiogenesis. Dysregulation of the HGF/c-Met pathway is observed in a variety of cancers.

Compoundc-Met Kinase IC50 (nM)Cell LineCellular IC50 (nM)Reference
22e 3.9EBC-145.0[4]
7g 53.4-253[5]
31 12.8EBC-1-[6]
Volitinib (28) -Human Glioma-[7]

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring c-Met kinase activity.

Materials:

  • Recombinant c-Met kinase

  • Biotinylated peptide substrate (e.g., poly-GT)

  • ATP

  • HTRF® KinEASE™ kit with Eu³⁺-cryptate labeled anti-phospho-tyrosine antibody and XL665-labeled streptavidin

  • Test imidazo[1,2-a]pyridine compounds

Procedure:

  • Kinase Reaction:

    • In a microplate, mix the c-Met enzyme, biotinylated substrate, and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and add the HTRF detection reagents (Eu³⁺-cryptate antibody and SA-XL665).

    • Incubate for 60 minutes at room temperature to allow for binding.

  • Data Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • The HTRF ratio (665nm/620nm) is proportional to the extent of substrate phosphorylation.

    • Calculate percent inhibition and determine IC50 values.

Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is strongly implicated in the initiation and progression of several cancers, particularly colorectal cancer.

This assay measures the activity of the Wnt/β-catenin pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter vector (e.g., TOPFlash)

  • Renilla luciferase control vector (for normalization)

  • Transfection reagent

  • Wnt3a conditioned medium (or recombinant Wnt3a)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Test imidazo[1,2-a]pyridine compounds[8][9]

Procedure:

  • Transfection:

    • Co-transfect cells with the TCF/LEF reporter vector and the Renilla control vector.

  • Treatment:

    • After 24 hours, treat the cells with Wnt3a to activate the pathway, in the presence or absence of the test compounds.

  • Cell Lysis and Luciferase Assay:

    • After a further 16-24 hours, lyse the cells.

    • Measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.[10]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Determine the inhibitory effect of the compounds on Wnt3a-induced reporter activity and calculate IC50 values.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dvl Frizzled->Dvl LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives BetaCatenin_nuc β-catenin Imidazopyridine->BetaCatenin_nuc Inhibit Signaling BetaCatenin_nuc->TCF_LEF Activates

Simplified Wnt/β-catenin signaling pathway and the inhibitory effect of Imidazo[1,2-a]pyridines.

Antitubercular Activity: Targeting Mycobacterial Respiration

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. Imidazo[1,2-a]pyridine derivatives have shown potent activity against both drug-susceptible and drug-resistant strains of Mtb, primarily by targeting key components of the mycobacterial electron transport chain.

QcrB Inhibition

QcrB is a subunit of the cytochrome bc1 complex (complex III) in the electron transport chain of Mtb. Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.

CompoundMtb H37Rv MIC (µM)Reference
IP Inhibitors (1-4) 0.03 - 5[10][11]
Imidazo[1,2-a]pyridine-3-carboxamides ≤0.006 (for 5 compounds)[12]
Compound 18 ≤0.03 - 0.8 (against MDR/XDR strains)[3]

This protocol determines the Minimum Inhibitory Concentration (MIC) of imidazo[1,2-a]pyridine compounds against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • Test imidazo[1,2-a]pyridine compounds

  • Resazurin dye

Procedure:

  • Compound Preparation:

    • Prepare serial two-fold dilutions of the test compounds in 7H9 broth in the microplate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of Mtb H37Rv from a mid-log phase culture.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Incubate the plates at 37°C for 7-14 days.

  • MIC Determination:

    • Add resazurin solution to each well and incubate for a further 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.[6][12][13][14]

QcrB_Workflow HTS High-Throughput Screening Hit Imidazo[1,2-a]pyridine Hit Compound HTS->Hit MutantGen Generate Resistant M. bovis BCG Mutants Hit->MutantGen WGS Whole Genome Sequencing MutantGen->WGS SNP Identify SNP in qcrB gene WGS->SNP TargetValidation Target Validation (Gene dosage, etc.) SNP->TargetValidation

Workflow for the identification of QcrB as the target of Imidazo[1,2-a]pyridine compounds.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key component of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

STAT3/NF-κB Pathway Inhibition

The STAT3 and NF-κB signaling pathways are critical regulators of inflammation. Their constitutive activation is associated with the expression of pro-inflammatory genes such as iNOS and COX-2.

This protocol is used to assess the inhibitory effect of imidazo[1,2-a]pyridine compounds on the activation of STAT3.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, SKOV3)

  • LPS (lipopolysaccharide) or other inflammatory stimulus

  • Test imidazo[1,2-a]pyridine compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment:

    • Treat cells with the test compound for a specified time, followed by stimulation with LPS.

  • Protein Extraction:

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated STAT3 signal to total STAT3 or a loading control.[7][10][15][16][17]

STAT3_NFkB_Pathway cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Dimerization & Translocation InflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2) Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->NFkB Inhibit Activation Imidazopyridine->pSTAT3 Inhibit NFkB_nuc NF-κB NFkB_nuc->InflammatoryGenes pSTAT3_nuc->InflammatoryGenes

Inhibition of STAT3 and NF-κB signaling by Imidazo[1,2-a]pyridines.

Antiviral and Antibacterial Activity

Imidazo[1,2-a]pyridine derivatives have also demonstrated a broad spectrum of activity against various viruses and bacteria, although the specific molecular targets are not as well-defined as in cancer and TB.

Antiviral Activity

Certain imidazo[1,2-a]pyridines have shown potent activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[1][13]

CompoundVirusIC50 (µM)Reference
4, 15, 21 HCMV- (Therapeutic Index > 150)[1]
Dibromoimidazo[1,2-a]pyridines HIV-1-[13]

This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).

Materials:

  • Human foreskin fibroblast (HFF) cells

  • Human cytomegalovirus (HCMV)

  • Culture medium

  • Agarose overlay

  • Test imidazo[1,2-a]pyridine compounds

  • Crystal violet staining solution

Procedure:

  • Cell Seeding:

    • Seed HFF cells in multi-well plates and grow to confluency.

  • Infection:

    • Infect the cell monolayers with a standardized amount of HCMV.

  • Treatment:

    • After viral adsorption, remove the inoculum and overlay the cells with medium containing agarose and serial dilutions of the test compound.

  • Incubation and Staining:

    • Incubate the plates for 7-14 days until plaques are visible.

    • Fix the cells and stain with crystal violet to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percent plaque reduction compared to the untreated control and determine the IC50 value.[3][18][19][20]

Antibacterial Activity

Imidazo[1,2-a]pyridines have shown activity against a range of Gram-positive and Gram-negative bacteria.

Compound ClassBacteriaMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine chalcones S. aureus, E. coli, P. aeruginosa-
Polyfunctional imidazo[1,2-a]pyridines S. aureus and Gram-negative strains-[21]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Test imidazo[1,2-a]pyridine compounds

Procedure:

  • Compound Dilution:

    • Prepare two-fold serial dilutions of the test compounds in CAMHB in the microplate.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][6][12][13][14]

Conclusion

The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The compounds derived from this core structure have demonstrated potent and selective activity against a wide array of molecular targets implicated in cancer, tuberculosis, inflammation, and viral infections. The data and protocols presented in this technical guide highlight the significant progress made in understanding the therapeutic potential of imidazo[1,2-a]pyridines and provide a solid foundation for future research and development efforts aimed at translating these promising compounds into clinical candidates. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of novel mechanisms of action will undoubtedly continue to expand the therapeutic utility of this important class of molecules.

References

Spectroscopic and Synthetic Analysis of Imidazo[1,2-a]pyridine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Imidazo[1,2-a]pyridine-5-carboxylic acid (CAS 479028-72-3). This key heterocyclic compound belongs to a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is typically available from commercial suppliers upon request as part of their quality control documentation. The following tables summarize the expected spectroscopic characteristics based on the analysis of the parent compound, Imidazo[1,2-a]pyridine, and its derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusExpected Chemical Shift (δ) Range (ppm)Notes
¹H7.0 - 9.0Aromatic protons on the pyridine and imidazole rings. The exact shifts and coupling constants will be influenced by the position of the carboxylic acid group. The proton of the carboxylic acid will likely appear as a broad singlet at a downfield shift (>10 ppm).
¹³C110 - 160Aromatic carbons of the fused ring system. The carbonyl carbon of the carboxylic acid will be significantly downfield (>165 ppm).

Table 2: Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid)1680 - 1710Strong, sharp
C=N (Imidazole)1610 - 1680Medium to strong
C=C (Aromatic)1450 - 1600Multiple bands

Table 3: Mass Spectrometry (MS) Data

Ionization ModeExpected m/zNotes
Electrospray (ESI+)[M+H]⁺Corresponds to the molecular weight of the compound plus a proton.
Electrospray (ESI-)[M-H]⁻Corresponds to the molecular weight of the compound minus a proton.

Molecular Formula: C₈H₆N₂O₂ Molecular Weight: 162.15 g/mol

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

SolventExpected λmax (nm)Notes
Methanol or Ethanol250 - 350Multiple absorption bands are expected due to the π-conjugated aromatic system. The exact maxima and molar absorptivity will depend on the solvent and pH.

Experimental Protocols

A detailed, publicly available experimental protocol specifically for the synthesis of this compound is not readily found in the searched literature. However, a general and robust method for the synthesis of the Imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of the target molecule, a plausible route would involve the reaction of 2-amino-5-carboxypyridine (more commonly known as 6-aminonicotinic acid) with a suitable two-carbon synthon like chloroacetaldehyde or bromoacetaldehyde.

Proposed Synthetic Protocol: Synthesis of this compound

Materials:

  • 6-Aminonicotinic acid

  • Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-aminonicotinic acid (1 equivalent) and ethanol.

  • Addition of Reagents: While stirring, add a solution of sodium bicarbonate (2-3 equivalents) in water. Subsequently, add chloroacetaldehyde (1.5 equivalents) dropwise to the reaction mixture. If using bromoacetaldehyde diethyl acetal, an initial acidic hydrolysis step would be required to generate the aldehyde in situ.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Acidify the remaining aqueous solution with HCl to precipitate the product. Filter the solid, wash with cold water, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: Confirm the identity and purity of the synthesized this compound using the spectroscopic techniques outlined in the previous section (NMR, IR, MS).

Signaling Pathways and Biological Context

The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. While specific signaling pathway involvement for this compound is not extensively documented, related compounds have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation.

AKT/mTOR Signaling Pathway

Several Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.

AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->AKT inhibits

Caption: Inhibition of the AKT/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB Signaling Pathway

Derivatives of Imidazo[1,2-a]pyridine have also been shown to exert anti-inflammatory effects by modulating the STAT3 and NF-κB signaling pathways. These pathways are central to the inflammatory response and are often dysregulated in chronic inflammatory diseases and cancer.

STAT3_NFkB_Pathway cluster_nfkb NF-κB Activation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates Inflammation Inflammatory Gene Expression (iNOS, COX-2) STAT3->Inflammation NFkB NF-κB NFkB->Inflammation IKK IKK IkB IκB IKK->IkB phosphorylates Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 inhibits Imidazopyridine->NFkB inhibits Spectroscopic_Workflow Start Synthesized Compound Purification Purification (Recrystallization/ Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis DataAnalysis Data Analysis & Structure Elucidation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis UVVis->DataAnalysis Report Final Report DataAnalysis->Report

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds and marketed drugs.[1][2][3][4] Beyond its medicinal importance, this π-conjugated bicyclic structure exhibits fascinating photophysical properties, particularly strong fluorescence, making it a versatile platform for the development of fluorescent probes, bioimaging agents, and materials for optoelectronic devices.[5][6] This technical guide provides a comprehensive overview of the core photophysical properties of imidazo[1,2-a]pyridine derivatives, detailing the factors that influence their optical behavior, the experimental protocols for their characterization, and their applications.

Core Photophysical Concepts

The fluorescence of imidazo[1,2-a]pyridine derivatives originates from their π-conjugated electronic structure.[5][7] Upon absorption of a photon of appropriate energy, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). It then relaxes to the ground state, in part by emitting a photon (fluorescence). The key parameters that characterize these processes are:

  • Absorption and Emission Maxima (λ_abs and λ_em): These wavelengths correspond to the peaks of the absorption and emission spectra, respectively. They are determined by the energy gap between the ground and excited states.

  • Stokes Shift: This is the difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

  • Fluorescence Quantum Yield (Φ_F): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a critical parameter for the brightness of a fluorophore.

  • Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state.

The intrinsic π-conjugated system of the imidazo[1,2-a]pyridine nucleus gives rise to fluorescence, typically in the blue-violet region of the electromagnetic spectrum.[5] However, the true potential of this scaffold lies in the ability to tune its photophysical properties through synthetic modifications.

Modulating Photophysical Properties

The absorption, emission, and quantum efficiency of imidazo[1,2-a]pyridine derivatives can be finely tuned by several factors:

  • Substituent Effects: The nature and position of substituents on the imidazo[1,2-a]pyridine ring have a profound impact.

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) generally enhance luminescence performance.[5][8]

    • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) tend to lead to less intense emissions.[5][9]

    • Extended π-Conjugation: Attaching aromatic groups, such as phenyl or naphthyl, especially at the C2 position, extends the π-conjugated system. This typically increases the fluorescence quantum yield and can cause a bathochromic (red) shift in the emission spectra.[5][7]

  • Solvatochromism: Many imidazo[1,2-a]pyridine derivatives exhibit solvatochromism, where their absorption and emission spectra change with the polarity of the solvent. A pronounced positive solvatochromism, where the emission red-shifts in more polar solvents, is often observed, indicating a more polar excited state compared to the ground state.[7][10]

  • Excited-State Intramolecular Proton Transfer (ESIPT): Derivatives bearing an ortho-hydroxyphenyl group at the C2 position can undergo ESIPT.[9][11] In this process, a proton is transferred from the hydroxyl group to a nitrogen atom of the imidazole moiety in the excited state. This leads to a tautomeric form (keto form) with a significantly different electronic structure, resulting in a very large Stokes shift and dual emission in some cases. This property is highly valuable for developing ratiometric fluorescent probes.[9]

Quantitative Photophysical Data

The following table summarizes the photophysical properties of selected imidazo[1,2-a]pyridine derivatives from the literature to illustrate the effects of structural modifications.

Derivative/SubstituentSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Reference
3-(4-methoxyphenyl)-1-phenylbenzo[9][12]imidazo[1,2-a]pyridineCH₂Cl₂/H₂O3684640.37[11]
Various π-expanded derivativesCH₃CN-Blue region0.22 - 0.61[5]
Pyrazole-tethered, methyl-substituted-313-453 (excitation)430-5210.05 - 0.83[8]
2,3-bis(4-methoxyphenyl)-12-methylimidazo[1,2-a]pyrido[2',1':2,3]imidazo[4,5-c]quinolineCH₃CN--Moderate to good[7]
Imidazo[1,5-a]pyridine-benzilimidazole conjugate (BPy-FL)Solid State-5100.936[13]

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures.[12]

UV-Visible Absorption Spectroscopy
  • Objective: To measure the absorption spectrum (λ_abs) and molar absorption coefficient (ε).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the derivative in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, THF) at a known concentration (typically ~10⁻³ M).

    • Prepare a dilute solution (typically ~10⁻⁵ M) from the stock solution in a quartz cuvette with a 1 cm path length. The absorbance at the maximum should ideally be between 0.1 and 1.0.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorbance is λ_abs. The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration (mol/L), and l is the path length (cm).

Steady-State Fluorescence Spectroscopy
  • Objective: To measure the excitation and emission spectra (λ_em).

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

  • Sample Preparation: Prepare a dilute solution of the sample (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) in a quartz fluorescence cuvette.

  • Measurement:

    • Emission Spectrum: Set the excitation monochromator to the λ_abs of the sample. Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum. The peak of this spectrum is λ_em.

    • Excitation Spectrum: Set the emission monochromator to the λ_em of the sample. Scan the excitation monochromator to record the excitation spectrum. This spectrum should ideally match the absorption spectrum.

    • All spectra should be corrected for the instrument's lamp profile and detector response.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
  • Objective: To determine the fluorescence quantum yield relative to a known standard.

  • Principle: The quantum yield of an unknown sample (Φ_s) is calculated by comparing its integrated fluorescence intensity and absorbance with those of a standard (Φ_std) with a known quantum yield (e.g., phenanthrene, quinine sulfate).

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of all solutions should be kept below 0.1 at the excitation wavelength.

    • Measure the absorption and fluorescence emission spectra for all solutions.

    • Integrate the area under the fluorescence emission curve for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculation: The quantum yield is calculated using the following equation: Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent used for the sample (s) and standard (std).

Fluorescence Lifetime (τ) Measurement
  • Objective: To measure the decay of fluorescence intensity over time after excitation.

  • Instrumentation: A Time-Correlated Single Photon Counting (TCSPC) system. This includes a pulsed light source (e.g., picosecond laser diode or LED), a fast detector, and timing electronics.

  • Procedure:

    • The sample is excited with a short pulse of light.

    • The instrument measures the arrival times of individual emitted photons relative to the excitation pulse.

    • A histogram of photon arrival times is built up over many excitation cycles, representing the fluorescence decay curve.

  • Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime (τ).

Visualizations

References

Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides as Potent Anti-Tuberculosis Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global efforts to control tuberculosis (TB), a devastating infectious disease that claims over a million lives annually.[1] This has spurred the urgent need for novel anti-TB agents with unique mechanisms of action. Among the promising new classes of compounds, imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have garnered significant attention for their potent and selective activity against various Mtb strains.[1][2][3][4][5] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these promising anti-TB drug candidates.

Core Synthetic Strategy

The synthesis of the imidazo[1,2-a]pyridine-3-carboxamide scaffold is a synthetically accessible process, typically initiated from a substituted 2-aminopyridine.[3] A common and effective route involves the reaction of a 2-aminopyridine derivative with ethyl 2-chloroacetoacetate to construct the core heterocyclic ring system.[3] Subsequent saponification of the resulting ester yields the corresponding carboxylic acid, which serves as a key intermediate. This acid is then coupled with a variety of amines using standard peptide coupling reagents to generate a diverse library of imidazo[1,2-a]pyridine-3-carboxamides.[3]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

A representative experimental protocol for the synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides is detailed below, based on established literature procedures.[3]

Step 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of 2-amino-4-picoline (1.0 eq) in a suitable solvent such as DME, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Reflux the reaction mixture for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Step 2: Saponification to 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Dissolve the ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

Step 3: Amide Coupling to form Imidazo[1,2-a]pyridine-3-carboxamides

  • To a solution of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in a suitable solvent like acetonitrile (ACN), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired amine (R-NH2, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final imidazo[1,2-a]pyridine-3-carboxamide.

Biological Activity and Data Presentation

Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated excellent in vitro activity against replicating, non-replicating, drug-susceptible, MDR, and XDR strains of M. tuberculosis.[1][2][3][4][6][7] The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits 90% of the visible growth of a microorganism (MIC90), is a key parameter for evaluating anti-TB activity.

Compound Series Mtb Strain MIC90 Range (µM) Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating Mtb0.4–1.9[1]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMDR-Mtb0.07–2.2[1]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesXDR-Mtb0.07–0.14[1]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-Susceptible Mtb0.069–0.174[1]
Novel imidazo[1,2-a]pyridinecarboxamides (Compounds 15 & 16)H37Rv0.10-0.19[6][7]
Novel imidazo[1,2-a]pyridinecarboxamides (Compounds 15 & 16)MDR & XDR-Mtb0.05–1.5[6][7]

These compounds generally exhibit low cytotoxicity against mammalian cell lines, such as VERO cells, indicating a favorable selectivity index.[1]

Mechanism of Action: Targeting QcrB

The primary molecular target of the imidazo[1,2-a]pyridine class of anti-TB agents has been identified as the QcrB subunit of the cytochrome bc1 complex (also known as the ubiquinol-cytochrome c reductase).[1][7] This enzyme is a crucial component of the electron transport chain in M. tuberculosis, responsible for cellular respiration and ATP synthesis. By inhibiting QcrB, these compounds effectively disrupt the energy metabolism of the bacterium, leading to cell death. This mechanism is distinct from that of many current first- and second-line anti-TB drugs, making IPAs promising candidates for treating drug-resistant infections. The clinical candidate telacebec (Q203) also belongs to this class and targets QcrB.[1]

Mechanism of Action of Imidazo[1,2-a]pyridine-3-carboxamides cluster_Mtb Mycobacterium tuberculosis ETC Electron Transport Chain Cyt_bc1 Cytochrome bc1 Complex ETC->Cyt_bc1 includes QcrB QcrB Subunit Cyt_bc1->QcrB contains ATP_Synthase ATP Synthase Cyt_bc1->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP IPA Imidazo[1,2-a]pyridine-3-carboxamide IPA->QcrB Inhibits

Caption: Inhibition of the QcrB subunit of the Mtb electron transport chain by IPAs.

Experimental Workflow

The development of imidazo[1,2-a]pyridine-3-carboxamides as anti-TB agents follows a structured workflow from chemical synthesis to biological evaluation.

Drug Discovery Workflow for Imidazo[1,2-a]pyridine-3-carboxamides Synthesis Chemical Synthesis (Multi-step) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In vitro Anti-TB Screening (MIC determination vs. Mtb strains) Purification->Screening Cytotoxicity Cytotoxicity Assay (e.g., VERO cells) Screening->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Cytotoxicity->SAR ADME In vitro/In vivo ADME/PK Studies (Absorption, Distribution, Metabolism, Excretion, Pharmacokinetics) SAR->ADME Lead_Opt Lead Optimization SAR->Lead_Opt ADME->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Workflow for the development of IPA-based anti-TB agents.

Conclusion

Imidazo[1,2-a]pyridine-3-carboxamides represent a highly promising class of anti-tuberculosis agents with a validated mechanism of action and potent activity against drug-resistant strains. Their synthetic tractability allows for extensive structure-activity relationship studies, paving the way for the development of optimized clinical candidates. Further research focusing on improving pharmacokinetic and safety profiles will be crucial in translating the potential of this scaffold into effective therapies for tuberculosis.

References

Biological Evaluation of Novel Imidazo[1,2-a]pyridine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the biological evaluation of novel imidazo[1,2-a]pyridine analogs, focusing on their anticancer and antimicrobial properties. This document details key experimental protocols, summarizes significant quantitative data, and visualizes critical signaling pathways to facilitate further research and development in this promising area.

Core Biological Activities and Data Summary

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as therapeutic agents, particularly in oncology and infectious diseases. Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways that are crucial for tumor growth and survival. Similarly, their antimicrobial activity targets essential processes in bacteria and fungi.

Anticancer Activity

Novel imidazo[1,2-a]pyridine analogs have been extensively evaluated for their cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these evaluations.

Compound ClassTarget Cell Line(s)Key Findings (IC50 values)Reference(s)
S-alkyl/aryl imidazo[1,2-a]pyridinesA549 (lung), C6 (glioma), MCF-7 (breast), HepG2 (liver)Compounds 6d and 6i showed significant time-dependent DNA synthesis inhibition in HepG2 cells.[1]
3-aminoimidazole[1,2-α]pyridine/pyrazinesMCF-7 (breast), HT-29 (colon), B16F10 (melanoma)Compound 16 was potent against HT-29 (IC50 = 12.98 µM) and B16F10 (IC50 = 27.54 µM). Compound 18 was most effective against MCF-7 (IC50 = 9.60 µM).[2][2]
Imidazo[1,2-a]pyridine-N-acylhydrazonesMCF7 (breast), MDA-MB-231 (breast)Compound 15 exhibited potent activity against MCF7 (IC50 = 1.6 µM) and MDA-MB-231 (IC50 = 22.4 µM).[3][3]
6-(imidazo[1,2-a]pyridin-6-yl)quinazolinesHCC827 (lung), A549 (lung), SH-SY5Y (neuroblastoma), HEL (leukemia), MCF-7 (breast)Compound 13k was the most potent, with IC50 values ranging from 0.09 µM to 0.43 µM across all tested cell lines.[4][4]
Imidazo[1,2-a]pyridine derivativesEBC-1 (lung)Compound 22e showed potent inhibition of c-Met-addicted EBC-1 cell proliferation with an IC50 of 45.0 nM.
Imidazo[1,2-a]pyridine derivativesMelanoma (A375), Cervical (HeLa)A novel compound demonstrated potent anti-proliferation with IC50 values of 0.14 µM (A375) and 0.21 µM (HeLa).[5][5]
Enzyme Inhibition

A primary mechanism of action for many imidazo[1,2-a]pyridine analogs is the inhibition of specific enzymes that are overactive in disease states.

Compound ClassTarget Enzyme(s)Key Findings (IC50 values)Reference(s)
Imidazo[1,2-a]pyridine derivativesCyclooxygenase-2 (COX-2)Derivatives 5e , 5f , and 5j showed high potency with an IC50 of 0.05 µM.[6][7][6][7]
Imidazo[1,2-a]pyridine derivativesPI3KαA derivative with a 1,2,4-oxadiazole group exhibited potent PI3Kα inhibition with an IC50 of 2 nM.[5] Another series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed a potent compound 13k with a PI3Kα IC50 of 1.94 nM.[4][4][5]
Imidazo[1,2-a]pyridinesDYRK1A, CLK1Six compounds inhibited DYRK1A and CLK1 in the micromolar range. Compound 4c was the most active, with IC50 values of 2.6 µM (DYRK1A) and 0.7 µM (CLK1).[8][8]
Imidazo[1,2-a]pyridine derivativesc-Met kinaseCompound 22e was identified as a potent and selective c-Met inhibitor with an IC50 of 3.9 nM.
Imidazo[1,2-a]pyridine derivativesNek2Compounds 42c (MBM-17) and 42g (MBM-55) displayed low nanomolar activity with IC50 values of 3.0 nM and 1.0 nM, respectively.
Imidazo[1,2-a]pyridine derivativesDPP-4Compound 5d was identified as a potent DPP-4 inhibitor with an IC50 of 0.13 µM.[9][9]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown promise in this area.

Compound ClassTarget Organism(s)Key Findings (MIC values)Reference(s)
Azo-linked imidazo[1,2-a]pyridine derivativesGram-positive and Gram-negative bacteriaCompound 4e exhibited the most potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 0.5–1.0 mg/mL.[10][10]
Imidazo[1,2-a]pyridine-thiazole hybridsVarious model bacteriaThese hybrids revealed remarkable antibacterial activities.[11]
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (Mtb)Active against replicating Mtb (MIC90 range: 0.4–1.9 μM), MDR-Mtb (MIC90 range: 0.07–2.2 μM), and XDR-Mtb (activity range: 0.07–0.14 μM).[12][12]

Key Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible biological evaluation of novel compounds.

In Vitro Anticancer Assays

1. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test imidazo[1,2-a]pyridine analogs for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the test compounds.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Procedure:

    • Treat cells with the imidazo[1,2-a]pyridine analogs and prepare total cell lysates.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, mTOR, p53, caspases).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Enzyme Inhibition Assays

1. In Vitro Kinase Assay (e.g., PI3K)

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylated product.

  • Procedure (Example for PI3K):

    • Add the PI3K enzyme, the test imidazo[1,2-a]pyridine analog at various concentrations, and a lipid substrate (e.g., PIP2) to a reaction buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specific time at a controlled temperature.

    • Stop the reaction and detect the amount of the phosphorylated product (PIP3) using methods such as ELISA or fluorescence-based assays.

    • Calculate the percentage of inhibition and determine the IC50 value.[12]

2. COX Inhibition Assay

This assay determines the inhibitory effect of compounds on cyclooxygenase enzymes.

  • Principle: The peroxidase activity of COX is monitored by the appearance of an oxidized product.

  • Procedure:

    • Pre-incubate the COX-1 or COX-2 enzyme with the test compound.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • After a set incubation time, stop the reaction.

    • Measure the amount of prostaglandin produced, often via ELISA or by monitoring the oxidation of a chromogenic substrate.

    • Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium.

  • Procedure (Broth Microdilution):

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine analogs in a 96-well microtiter plate containing broth medium.

    • Inoculate each well with a standardized suspension of the test bacteria or fungi.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth).[1][13][14]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel imidazo[1,2-a]pyridine analogs often involves elucidating their effects on key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[15] Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.[16]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Imidazo_pyridine Imidazo[1,2-a]pyridine Analog Imidazo_pyridine->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Pathway Imidazo_pyridine Imidazo[1,2-a]pyridine Analog Cell_Stress Cellular Stress Imidazo_pyridine->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Arrest_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Imidazo_pyridine Imidazo[1,2-a]pyridine Analog Imidazo_pyridine->DNA_Damage p21 p21 p53->p21 upregulates CDK_Cyclin CDK-Cyclin Complex p21->CDK_Cyclin inhibits Arrest Cell Cycle Arrest p21->Arrest Cell_Cycle Cell Cycle Progression CDK_Cyclin->Cell_Cycle In_Vivo_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with Imidazo[1,2-a]pyridine Analog or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., tumor size, time) monitoring->endpoint analysis Euthanasia and Tissue Collection endpoint->analysis data_analysis Data Analysis (e.g., tumor growth inhibition) analysis->data_analysis

References

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic structure, formed by the fusion of imidazole and pyridine rings, is a key pharmacophore in a number of approved drugs and clinical candidates. Its rigid, planar structure and the presence of nitrogen atoms at strategic positions allow for diverse interactions with various biological targets, making it a "privileged scaffold" in drug discovery. This guide provides a comprehensive overview of the imidazo[1,2-a]pyridine core, including its synthesis, key therapeutic applications with associated quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Therapeutic Applications and Quantitative Data

Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including hypnotic, anxiolytic, anticancer, antitubercular, antiviral, and anti-inflammatory properties. Several compounds containing this core have been successfully developed into marketed drugs, such as zolpidem for insomnia and alpidem as an anxiolytic.[1][2]

Anticancer Activity

A significant area of research has focused on the development of imidazo[1,2-a]pyridine-based anticancer agents. These compounds often target key signaling pathways involved in cell proliferation and survival, such as the PI3K/mTOR pathway.[3][4]

CompoundTargetCell LineIC50Citation
Compound 6 AKT/mTORA375 (Melanoma)9.7 µM[2]
WM115 (Melanoma)12.3 µM[2]
HeLa (Cervical)35.0 µM[2]
IP-5 Not specifiedHCC1937 (Breast)45 µM[5]
IP-6 Not specifiedHCC1937 (Breast)47.7 µM[5]
Compound 28e Nek2MGC-803 (Gastric)38 nM[6]
PI3K/mTOR Inhibitor (7) PI3K/mTORHCT-116 (Colon)10 nM[7]
Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the discovery of new antitubercular agents. The imidazo[1,2-a]pyridine core has proven to be a promising scaffold in this area, leading to the development of the clinical candidate telacebec (Q203).[3][8]

CompoundTargetStrainMICCitation
Telacebec (Q203) Cytochrome bc1 complexMtb H37Rv<0.035 µM[8]
Compound 6 QcrBMtb H37Rv<0.016 µg/mL[8]
Imidazo[1,2-a]pyridine-3-carboxamide (18) Not specifiedMtb H37Rv≤0.006 µM[9]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Not specifiedMtb (replicating)0.4–1.9 µM (MIC90)[3]
Mtb (MDR)0.07–2.2 µM (MIC90)[3]
Mtb (XDR)0.07–0.14 µM (MIC90)[3]

Key Signaling Pathways

The diverse biological effects of imidazo[1,2-a]pyridine derivatives stem from their ability to modulate various signaling pathways.

GABAergic Neurotransmission

Zolpidem, a well-known hypnotic agent, exerts its therapeutic effect by modulating the GABA-A receptor, a ligand-gated ion channel in the central nervous system. It acts as a positive allosteric modulator, selectively binding to the α1 subunit of the GABA-A receptor.[1][10][11] This binding enhances the inhibitory effect of the neurotransmitter GABA, leading to sedation.[1][6]

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (α1 subunit) Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) Chloride_Channel->Hyperpolarization Cl- Influx GABA->GABA_A_Receptor Binds Zolpidem Zolpidem Zolpidem->GABA_A_Receptor Positive Allosteric Modulation

Zolpidem's Modulation of GABA-A Receptor Signaling.
PI3K/Akt/mTOR Signaling Pathway in Cancer

Many imidazo[1,2-a]pyridine-based anticancer agents function as inhibitors of the PI3K/Akt/mTOR signaling pathway.[2][4] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases in this pathway, these compounds can induce apoptosis and arrest the cell cycle in cancer cells.[2][5][12]

PI3K_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Imidazopyridine->mTORC1

Inhibition of the PI3K/Akt/mTOR Pathway by Imidazo[1,2-a]pyridines.
Inhibition of Mycobacterial Respiration

Telacebec (Q203) represents a novel class of antitubercular agents that target the energy metabolism of Mycobacterium tuberculosis. Specifically, it inhibits the cytochrome bc1 complex (QcrB), a key component of the electron transport chain.[13][14][15] This inhibition disrupts ATP synthesis, leading to bacterial cell death.[13][14]

Telacebec_MoA cluster_membrane Mycobacterial Inner Membrane ETC Complex I Complex II Cytochrome bc1 (QcrB) ATP Synthase Proton_Motive_Force Proton Motive Force ETC->Proton_Motive_Force Pumps Protons ATP_Synthesis ATP Synthesis ETC->ATP_Synthesis Electrons Electrons Electrons->ETC Proton_Motive_Force->ATP_Synthesis Drives Bacterial_Cell_Death Bacterial Cell Death ATP_Synthesis->Bacterial_Cell_Death Telacebec Telacebec (Q203) Telacebec->ETC Inhibits Cytochrome bc1

Mechanism of Action of Telacebec on Mycobacterial Respiration.

Experimental Protocols

Synthesis of the Imidazo[1,2-a]pyridine Core

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[10] Numerous modifications and alternative synthetic routes have been developed to improve yields and introduce diverse substitutions.[16][17]

General Protocol for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine:

  • Reaction Setup: To a round-bottom flask, add 2-aminopyridine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and sodium bicarbonate (1.5 mmol) in ethanol (10 mL).

  • Reaction Conditions: The reaction mixture is stirred and refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.[12][18]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine compound for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA):

The MABA is a commonly used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Preparation: The test compounds are serially diluted in a 96-well plate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.

  • MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Experimental Workflow

The discovery and development of novel imidazo[1,2-a]pyridine-based therapeutic agents typically follow a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Library Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., MTT, MABA) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

General Workflow for Imidazo[1,2-a]pyridine Drug Discovery.

Conclusion

The imidazo[1,2-a]pyridine core continues to be a highly valuable scaffold in medicinal chemistry. Its synthetic accessibility and the ability to readily introduce a wide range of substituents allow for the fine-tuning of its pharmacological properties. The successful translation of several imidazo[1,2-a]pyridine derivatives into clinically used drugs, along with the promising preclinical and clinical data for new candidates in oncology and infectious diseases, underscores the enduring potential of this remarkable heterocycle. Future research in this area will likely focus on exploring novel biological targets, developing more selective and potent analogues, and leveraging computational methods for rational drug design.

References

A Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines: Core Methods and Modern Advances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, forming the core of several marketed drugs such as the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the anti-ulcer drug Zolimidine. This in-depth technical guide provides a comprehensive overview of the key synthetic methodologies for the construction of the imidazo[1,2-a]pyridine ring system, presenting detailed experimental protocols for seminal reactions and summarizing quantitative data for comparative analysis.

Core Synthetic Strategies: A Comparative Overview

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into classical condensation reactions and modern catalytic and multicomponent strategies. The choice of method often depends on the desired substitution pattern, substrate availability, and desired reaction efficiency.

Classical Condensation Reactions

1. Tschitschibabin Reaction: This is the most traditional and widely employed method, involving the condensation of a 2-aminopyridine with an α-haloketone.[1] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.[1]

2. Ortoleva-King Reaction: This method provides an efficient route to a broad range of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones in a one-pot process.[2] The reaction is typically mediated by iodine and involves the in-situ formation of an α-iodo ketone intermediate.[2]

Modern Synthetic Methodologies

3. Copper-Catalyzed Reactions: Copper catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines. These methods often involve the aerobic oxidative cyclization of 2-aminopyridines with various partners like ketones, alkynes, or nitroolefins, offering a broad substrate scope and good functional group tolerance.[3]

4. Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, provide a highly efficient and atom-economical approach to structurally diverse imidazo[1,2-a]pyridines.[4] The GBB reaction, for instance, allows for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[4]

Data Presentation: Substrate Scope and Yields

The following tables summarize the yields of various imidazo[1,2-a]pyridine derivatives synthesized using the key methods described above, highlighting the substrate scope of each reaction.

Table 1: Ortoleva-King Synthesis of 2-Arylimidazo[1,2-a]pyridines [5]

2-AminopyridineAryl Methyl KetoneYield (%)
2-AminopyridineAcetophenone85
2-Amino-5-methylpyridine4-Chloroacetophenone78
2-Amino-4-methylpyridine4-Methoxyacetophenone82
2-Aminopyridine2-Acetylnaphthalene75

Table 2: Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines [6]

2-AminopyridineAldehydeAlkyneYield (%)
2-AminopyridineBenzaldehydePhenylacetylene92
2-Amino-5-chloropyridine4-ChlorobenzaldehydeN,N-Dipropylpropiolamide83 (Alpidem)
2-Amino-5-methylpyridine4-MethylbenzaldehydeN,N-Dimethylpropiolamide72 (Zolpidem)
2-Amino-4,6-dimethylpyridine4-FluorobenzaldehydePhenylacetylene88

Table 3: Groebke–Blackburn–Bienaymé Synthesis of 3-Aminoimidazo[1,2-a]pyridines [7]

2-AminopyridineAldehydeIsocyanideYield (%)
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanide89 (MW)
2-AminopyridineFurfuralCyclohexyl isocyanide86 (US)
2-Amino-5-chloropyridineFurfuralCyclohexyl isocyanide86 (US)
2-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanide67 (US)

Experimental Protocols

This section provides detailed methodologies for the key synthetic reactions discussed.

Protocol 1: General Procedure for the Tschitschibabin Reaction[1]

A mixture of the appropriate 2-aminopyridine (1.0 equiv.), α-haloketone (1.1 equiv.), and a base such as sodium bicarbonate (2.0 equiv.) in a suitable solvent like ethanol or DMF is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: One-Pot Ortoleva-King Synthesis of 2-Arylimidazo[1,2-a]pyridines[5]

To a mixture of the 2-aminopyridine (2.3 equiv.) and the aryl methyl ketone (1.0 equiv.) is added iodine (1.2 equiv.) portion-wise. The reaction mixture is heated at 110 °C for 4 hours. After cooling to room temperature, an aqueous solution of sodium hydroxide is added, and the mixture is heated at 100 °C for 1 hour. The reaction mixture is then extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the pure 2-arylimidazo[1,2-a]pyridine.

Protocol 3: Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines[8]

In a reaction vessel, the 2-aminopyridine (1.0 equiv.), aldehyde (1.05 equiv.), and a copper(I) salt (e.g., CuI, 5 mol%) are combined in a suitable solvent such as toluene or DMF. The terminal alkyne (1.2 equiv.) is then added, and the mixture is heated at a specified temperature (typically 80-120 °C) under an inert atmosphere. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The resulting crude product is purified by column chromatography.

Protocol 4: Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction[4][7]

To a solution of the 2-aminopyridine (1.0 equiv.) and the aldehyde (1.0 equiv.) in a solvent such as methanol is added a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃ or NH₄Cl). The mixture is stirred at room temperature for a short period before the isocyanide (1.0 equiv.) is added. The reaction is then stirred at room temperature or gently heated until completion as monitored by TLC. The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the 3-aminoimidazo[1,2-a]pyridine.

Mandatory Visualizations

The following diagrams illustrate the core synthetic pathways and a general workflow for selecting an appropriate synthetic method.

Tschitschibabin_Reaction cluster_reactants Reactants cluster_process Reaction Steps 2-Aminopyridine 2-Aminopyridine N-Alkylation N-Alkylation 2-Aminopyridine->N-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-Alkylation Intramolecular_Cyclization Intramolecular_Cyclization N-Alkylation->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Product Imidazo[1,2-a]pyridine Dehydration->Product

Caption: General workflow of the Tschitschibabin reaction.

Ortoleva_King_Reaction cluster_reactants Reactants cluster_process Reaction Steps 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt_Formation Pyridinium_Salt_Formation 2-Aminopyridine->Pyridinium_Salt_Formation Acetophenone Acetophenone alpha-Iodination alpha-Iodination Acetophenone->alpha-Iodination Iodine Iodine Iodine->alpha-Iodination alpha-Iodination->Pyridinium_Salt_Formation Base_Mediated_Cyclization Base_Mediated_Cyclization Pyridinium_Salt_Formation->Base_Mediated_Cyclization Product Imidazo[1,2-a]pyridine Base_Mediated_Cyclization->Product

Caption: Key steps in the Ortoleva-King reaction.

MCR_Synthesis cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine One-Pot_Reaction Groebke-Blackburn-Bienaymé Reaction 2-Aminopyridine->One-Pot_Reaction Aldehyde Aldehyde Aldehyde->One-Pot_Reaction Isocyanide Isocyanide Isocyanide->One-Pot_Reaction Product 3-Aminoimidazo[1,2-a]pyridine One-Pot_Reaction->Product

Caption: Multicomponent synthesis via the GBB reaction.

Synthetic_Strategy_Selection Start Desired Imidazo[1,2-a]pyridine Substitution Pattern Decision1 Simple 2-Aryl or 2-Alkyl Substitution? Start->Decision1 Decision2 3-Amino Substitution Required? Decision1->Decision2 No Method1 Tschitschibabin or Ortoleva-King Reaction Decision1->Method1 Yes Decision3 High Structural Diversity Needed? Decision2->Decision3 No Method2 Groebke-Blackburn-Bienaymé Reaction Decision2->Method2 Yes Decision3->Method1 No Method3 Copper-Catalyzed Three-Component Reaction Decision3->Method3 Yes

References

Methodological & Application

One-Pot Synthesis of Imidazo[1,2-a]pyridine-5-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. The development of efficient and straightforward synthetic routes to functionalized imidazo[1,2-a]pyridines is therefore a key area of research. This document provides detailed application notes and experimental protocols for the one-pot synthesis of Imidazo[1,2-a]pyridine-5-carboxylic acid, a valuable scaffold for further chemical modifications. The primary method described is a multicomponent Groebke–Blackburn–Bienaymé (GBB) reaction, a powerful tool for the rapid construction of this privileged heterocyclic system.

Principle of the Synthesis

The one-pot synthesis of this compound is achieved through a three-component reaction involving 6-aminopicolinic acid, an aldehyde, and an isocyanide. This reaction, known as the Groebke–Blackburn–Bienaymé (GBB) reaction, is typically catalyzed by a Lewis or Brønsted acid and proceeds through the formation of an imine from the aminopyridine and the aldehyde, followed by the addition of the isocyanide and subsequent intramolecular cyclization to yield the imidazo[1,2-a]pyridine core.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material - 6-Aminopicolinic Acid

A reliable method for the synthesis of 6-aminopicolinic acid involves the hydrolysis of its corresponding ester, which can be prepared from commercially available precursors.

Materials and Reagents:

  • Methyl 6-aminopicolinate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve methyl 6-aminopicolinate in methanol.

  • Add a solution of sodium hydroxide in water to the flask.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to a pH of approximately 3-4 with hydrochloric acid.

  • A precipitate of 6-aminopicolinic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: One-Pot Synthesis of this compound via Groebke–Blackburn–Bienaymé Reaction

This protocol outlines the direct one-pot synthesis of the target compound. Note that the yield may be affected by the reactivity of the free carboxylic acid. An alternative approach with a protected carboxylic acid is discussed in the Application Notes.

Materials and Reagents:

  • 6-Aminopicolinic acid

  • Aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst

  • Methanol (MeOH) or another suitable solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-aminopicolinic acid (1.0 eq), the aldehyde (1.0 eq), and the isocyanide (1.1 eq).

  • Add anhydrous methanol as the solvent.

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-70 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.

Data Presentation

The following table summarizes representative data for the Groebke–Blackburn–Bienaymé reaction, providing an expected range for yields based on literature for similar substrates. The exact yield for the synthesis of this compound may vary and requires experimental optimization.

EntryAldehydeIsocyanideCatalystSolventTemperature (°C)Time (h)Yield (%)
1Benzaldehydetert-Butyl isocyanideSc(OTf)₃Methanol651860-85
24-ChlorobenzaldehydeCyclohexyl isocyanideYb(OTf)₃Acetonitrile802455-80
3FurfuralBenzyl isocyanideInCl₃Dichloromethane401265-90

Application Notes

  • Substrate Scope: The Groebke–Blackburn–Bienaymé reaction is known for its broad substrate scope. Various aliphatic and aromatic aldehydes, as well as a wide range of isocyanides, can be employed to generate a library of substituted Imidazo[1,2-a]pyridine-5-carboxylic acids.

  • Catalyst Selection: Different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can be used to catalyze the reaction. The optimal catalyst may depend on the specific substrates used and should be determined experimentally.

  • Solvent Choice: Protic solvents like methanol and ethanol are commonly used for the GBB reaction. Aprotic solvents such as acetonitrile, dichloromethane, and THF can also be effective.

  • Alternative Strategy - Protection of the Carboxylic Acid: If the free carboxylic acid of 6-aminopicolinic acid is found to be incompatible with the reaction conditions, a protection strategy can be employed. The carboxylic acid can be converted to a methyl or benzyl ester prior to the GBB reaction. Following the synthesis of the imidazo[1,2-a]pyridine core, the ester can be hydrolyzed back to the carboxylic acid in a subsequent step. This two-step approach may lead to higher overall yields.

  • Purification: The final product is typically purified by silica gel column chromatography. The polarity of the eluent should be adjusted based on the specific product.

Mandatory Visualization

experimental_workflow Experimental Workflow for One-Pot Synthesis cluster_synthesis One-Pot Reaction cluster_purification Purification Start Combine Reactants: - 6-Aminopicolinic Acid - Aldehyde - Isocyanide Add_Catalyst Add Lewis Acid Catalyst (e.g., Sc(OTf)₃) in Solvent (e.g., Methanol) Start->Add_Catalyst Reaction Stir at RT or Reflux (12-24 h) Add_Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Concentrate under Reduced Pressure Monitor->Workup If complete Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the one-pot synthesis of this compound.

reaction_components Logical Relationship of Reaction Components Aminopyridine 6-Aminopicolinic Acid Product This compound Aminopyridine->Product Aldehyde Aldehyde (R-CHO) Aldehyde->Product Isocyanide Isocyanide (R'-NC) Isocyanide->Product Catalyst Lewis or Brønsted Acid Catalyst->Product

Caption: Key components in the one-pot synthesis of the target molecule.

Application Note: Analytical Methods for the Characterization of Imidazo[1,2-a]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridine is a crucial nitrogen-containing heterocyclic scaffold widely found in pharmaceutical molecules and natural products.[1] Derivatives of this core structure are known for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Imidazo[1,2-a]pyridine-5-carboxylic acid is a key intermediate and a target molecule in medicinal chemistry and drug discovery.[5][6] Accurate and comprehensive analytical characterization is essential to confirm its identity, purity, and structural integrity, which are critical for subsequent research and development phases.

This document provides detailed application notes and protocols for the characterization of this compound using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of a synthesized compound by separating it from potential impurities, starting materials, and by-products.

Experimental Protocol
  • Instrument: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Data Presentation

Table 1: Expected HPLC Data for this compound

ParameterExpected Value
Retention Time (t R )Dependent on the specific system, but expected to be a sharp, single peak.
Purity>95% (typical for purified research compounds).

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Inject Sample B->C D C18 Column Separation C->D E UV Detection (254 nm) D->E F Generate Chromatogram E->F G Calculate Purity F->G

Caption: HPLC analysis workflow for purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry to confirm the molecular weight of the target compound.

Experimental Protocol
  • Instrument: An LC-MS system with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare the sample as described in the HPLC protocol (1 mg/mL, diluted).

  • LC Conditions: Use the same chromatographic conditions as outlined in the HPLC protocol.

  • MS Conditions:

    • Ionization Mode: ESI Positive. This is suitable for nitrogen-containing heterocyclic compounds.[2]

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Identify the peak in the mass spectrum corresponding to the protonated molecule [M+H]⁺.

Data Presentation

Table 2: Expected LC-MS Data for this compound

ParameterTheoretical ValueObserved Value
Molecular FormulaC₈H₆N₂O₂N/A
Molecular Weight162.15 g/mol [7]N/A
[M+H]⁺ (m/z)163.15Expected around 163.15

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare Sample Solution LC_Inject Inject Sample Prep->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep MS_Ionize Electrospray Ionization (ESI+) LC_Sep->MS_Ionize MS_Analyze Mass Analyzer MS_Ionize->MS_Analyze MS_Detect Detection MS_Analyze->MS_Detect Data Confirm [M+H]⁺ Peak MS_Detect->Data

Caption: LC-MS workflow for molecular weight verification.

NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are powerful, non-destructive techniques used to determine the precise chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei.

Experimental Protocol
  • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ (which is ideal for observing the carboxylic acid proton). Transfer the solution to an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Expected signals include aromatic protons and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Signals are expected for all eight carbon atoms in the molecule.[2]

  • Data Analysis: Assign the chemical shifts (δ) in ppm to the corresponding protons and carbons in the molecular structure. Analyze coupling constants (J) in the ¹H spectrum to determine proton-proton connectivity.

Data Presentation

Table 3: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H~13.0br s (COOH)
¹H7.5 - 8.5m (Aromatic H)
¹³C~165C=O (Carboxylic Acid)
¹³C110 - 150Aromatic Carbons

Note: Actual chemical shifts may vary. These are estimated values based on the structure.

Workflow Diagram

NMR_Workflow A Dissolve Sample in Deuterated Solvent (DMSO-d6) B Transfer to NMR Tube A->B C Place in Spectrometer B->C D Acquire 1H and 13C Spectra C->D E Process FID (Fourier Transform) D->E F Analyze Spectra (Chemical Shifts, Coupling) E->F G Elucidate Structure F->G

Caption: NMR spectroscopy workflow for structural analysis.

FTIR Spectroscopy for Functional Group Identification

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Experimental Protocol
  • Instrument: FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid, dry powder directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Collect the spectrum over the range of 4000–400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.

Data Presentation

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
2500-3300 (broad)O-HCarboxylic Acid Stretch
~3100C-HAromatic Stretch
~1700C=OCarboxylic Acid Stretch[8]
1500-1600C=C, C=NAromatic Ring Stretch[2]
~1200-1300C-OStretch

Workflow Diagram

FTIR_Workflow A Place Solid Sample on ATR Crystal B Acquire IR Spectrum (4000-400 cm-1) A->B C Identify Characteristic Absorption Bands B->C D Confirm Functional Groups C->D EA_Workflow A Accurately Weigh Dry Sample B Combust Sample in Analyzer A->B C Separate and Detect Gases (CO2, H2O, N2) B->C D Calculate % Composition C->D E Compare with Theoretical Values D->E

References

Application Notes and Protocols for Kinase Inhibitor Screening Using Imidazo[1,2-a]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent kinase inhibition.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery efforts.

Imidazo[1,2-a]pyridine-5-carboxylic acid represents a key building block and a potential pharmacophore for the development of novel kinase inhibitors. Its structural features allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in kinase inhibitor screening campaigns.

Key Signaling Pathways

Derivatives of the Imidazo[1,2-a]pyridine scaffold have been shown to modulate several critical signaling pathways implicated in cancer and inflammation. Two of the most prominent are the PI3K/Akt/mTOR and STAT3/NF-κB pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most common molecular alterations in human cancers. Several Imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against key kinases in this pathway, such as PI3K and mTOR.

  • STAT3/NF-κB Pathway: These interconnected signaling pathways play crucial roles in inflammation and immunity, and their dysregulation is linked to the development and progression of many cancers. Certain Imidazo[1,2-a]pyridine compounds have been shown to exert anti-inflammatory effects by modulating STAT3 and NF-κB signaling.

Below are diagrams illustrating these signaling pathways and a general workflow for kinase inhibitor screening.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->PI3K ImidazoPyridine->Akt ImidazoPyridine->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

STAT3_NFkB_Pathway cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Proliferation) STAT3_dimer->GeneTranscription Activation IKK IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release NFkB_active->Nucleus Translocation NFkB_active->GeneTranscription Activation ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->STAT3 ImidazoPyridine->NFkB

Caption: STAT3/NF-κB Signaling Pathway Inhibition.

Kinase_Screening_Workflow cluster_prep Preparation cluster_screening Screening & Validation cluster_characterization Mechanism of Action Compound This compound (or derivative) PrimaryScreen Primary Screen (Single Concentration) Compound->PrimaryScreen KinasePanel Kinase Panel Selection KinasePanel->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse Confirmed Hits Selectivity Selectivity Profiling DoseResponse->Selectivity BiochemicalAssay Biochemical Assays (e.g., ATP Competition) Selectivity->BiochemicalAssay CellBasedAssay Cell-Based Assays (Target Engagement, Pathway Analysis) Selectivity->CellBasedAssay LeadOpt Lead Optimization BiochemicalAssay->LeadOpt CellBasedAssay->LeadOpt

Caption: General Workflow for Kinase Inhibitor Screening.

Quantitative Data

While specific kinase inhibition data for this compound is not extensively available in the public domain, the following tables summarize representative IC50 values for structurally related Imidazo[1,2-a]pyridine derivatives against various kinases. This data highlights the potential of this scaffold for developing potent and selective kinase inhibitors.

Table 1: Biochemical Kinase Inhibition Data for Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Assay Type
Derivative 1DYRK1A2.6Kinase Assay
Derivative 1CLK10.7Kinase Assay
Derivative 2PI3Kα0.67Scintillation Proximity Assay
Derivative 3PI3Kα0.0018Scintillation Proximity Assay
Derivative 4IGF-1RPotent InhibitionNot specified
Derivative 5CDK10.01 - 0.5Kinase Assay
Derivative 5CDK20.01 - 0.5Kinase Assay
Derivative 5CDK70.01 - 0.5Kinase Assay
Derivative 5CDK90.01 - 0.5Kinase Assay

Data is compiled from multiple sources for illustrative purposes.[1][3]

Table 2: Cell-Based Proliferation Inhibition Data for Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineIC50 (µM)
Derivative 6HCT-1160.01
Derivative 6SK-HEP-10.11
Derivative 6MDA-MB-2310.04
Derivative 6SNU6380.01
Derivative 6A5490.04
Derivative 7A3750.14
Derivative 7HeLa0.21

Data is compiled from multiple sources for illustrative purposes.[1][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

A general synthetic route to this compound can be adapted from established methods for similar derivatives. A plausible approach involves the cyclization of a substituted 2-aminopyridine with an α-haloketone derivative, followed by functional group manipulation.

Materials:

  • 2-Amino-5-cyanopyridine

  • Ethyl 2-bromoacetate

  • Ethanol

  • Sodium bicarbonate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-5-carbonitrile.

    • In a round-bottom flask, dissolve 2-amino-5-cyanopyridine (1 equivalent) in ethanol.

    • Add ethyl 2-bromoacetate (1.1 equivalents) and sodium bicarbonate (2 equivalents).

    • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexane) to obtain ethyl Imidazo[1,2-a]pyridine-5-carbonitrile.

  • Step 2: Hydrolysis to this compound.

    • To the purified ethyl Imidazo[1,2-a]pyridine-5-carbonitrile, add a solution of concentrated hydrochloric acid.

    • Reflux the mixture for 12-24 hours.

    • Cool the reaction mixture and neutralize with a solution of sodium hydroxide until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Note: This is a generalized procedure and may require optimization of reaction conditions, solvents, and purification methods.

Protocol 2: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the activity of a purified kinase in the presence of an inhibitor. The amount of ADP produced in the kinase reaction is quantified.[4][5][6]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound (or derivative) dissolved in DMSO

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction:

    • Add 2.5 µL of the compound solution (or DMSO for control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate mixture (containing the appropriate concentrations of kinase and substrate in kinase reaction buffer).

    • Initiate the reaction by adding 5 µL of a 2x ATP solution (in kinase reaction buffer). The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • ATP Depletion and ADP Conversion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include wells with DMSO as a vehicle control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

    • Plot the percent viability versus the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 4: Western Blot Analysis of Signaling Pathway Modulation

This protocol is used to assess the effect of the test compound on the phosphorylation status of key proteins in a signaling pathway (e.g., Akt, mTOR).

Materials:

  • Cancer cell line of interest

  • This compound (or derivative)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound and its derivatives represent a promising scaffold for the discovery of novel kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for researchers to synthesize, screen, and characterize the biological activity of these compounds. By employing a combination of biochemical and cell-based assays, it is possible to identify potent and selective kinase inhibitors with therapeutic potential for a range of diseases.

References

Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Derivatives of this heterocyclic system have exhibited potent activity against a wide array of cancer cell lines, operating through various mechanisms of action. This document provides a comprehensive overview of the application of imidazo[1,2-a]pyridine derivatives in cancer research, including their cytotoxic effects, impact on key signaling pathways, and detailed protocols for their evaluation.

Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth. This data highlights the broad-spectrum efficacy of this class of compounds against different cancer types.

DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 6d HepG2Human Liver CarcinomaNot Specified[1]
Compound 6i HepG2Human Liver CarcinomaNot Specified[1]
I-11 NCI-H358KRAS G12C-mutated Lung CancerPotent[2]
Compound 6 A375Melanoma9.7[3]
WM115Melanoma<12[3]
HeLaCervical Cancer35.0[3]
Compound 12b Hep-2Laryngeal Carcinoma11[3]
HepG2Hepatocellular Carcinoma13[3]
MCF-7Breast Carcinoma11[3]
A375Human Skin Cancer11[3]
Compound 9d HeLaCervical Cancer10.89[3]
MCF-7Breast Cancer2.35[3]
IP-5 HCC1937Breast Cancer45[3]
IP-6 HCC1937Breast Cancer47.7[3]
IP-7 HCC1937Breast Cancer79.6
Compound 8c K-562Leukemia1.09[4]

Mechanisms of Action: Targeting Key Cancer Signaling Pathways

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway Inhibition

A prominent mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[5][6] By targeting key kinases in this pathway, these compounds can induce apoptosis and inhibit cell proliferation.

PI3K_Akt_mTOR_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K Inhibit Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

PI3K/Akt/mTOR Signaling Pathway Inhibition.
Modulation of STAT3/NF-κB Signaling

Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating the STAT3/NF-κB signaling pathway.[7] This pathway is crucial for regulating the expression of genes involved in inflammation, cell survival, and proliferation.

STAT3_NFkB_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine STAT3 STAT3 Imidazo[1,2-a]pyridine->STAT3 Inhibit NFkB NFkB Imidazo[1,2-a]pyridine->NFkB Inhibit Inflammatory_Cytokines Inflammatory_Cytokines STAT3->Inflammatory_Cytokines Cell_Survival Cell_Survival STAT3->Cell_Survival NFkB->Inflammatory_Cytokines Proliferation Proliferation NFkB->Proliferation

STAT3/NF-κB Signaling Pathway Modulation.
Inhibition of Other Key Cancer-Related Proteins

Imidazo[1,2-a]pyridine derivatives have also been identified as inhibitors of other important targets in cancer, including:

  • Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can halt cancer cell proliferation.[4]

  • Cyclooxygenase-2 (COX-2): Targeting COX-2 can reduce inflammation and angiogenesis in the tumor microenvironment.[4]

  • c-KIT: Inhibition of the c-KIT receptor tyrosine kinase is a therapeutic strategy for certain cancers like gastrointestinal stromal tumors.[8][9]

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the anticancer properties of imidazo[1,2-a]pyridine derivatives are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Imidazo[1,2-a]pyridine derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 a Seed Cells b Treat with Compound a->b c Add MTT Reagent b->c d Solubilize Formazan c->d e Read Absorbance d->e

MTT Assay Experimental Workflow.
Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in apoptosis.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Western Blot Analysis Workflow.
BrdU Cell Proliferation Assay

This assay measures DNA synthesis as a direct marker of cell proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Imidazo[1,2-a]pyridine derivative stock solution

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Seed and treat cells with the imidazo[1,2-a]pyridine derivative as described for the MTT assay.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Remove the labeling solution and fix/denature the cells for 30 minutes.

  • Add the anti-BrdU antibody and incubate for 1 hour.

  • Wash the wells and add the HRP-conjugated secondary antibody for 30 minutes.

  • Wash the wells and add TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cell survival.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • Imidazo[1,2-a]pyridine derivative stock solution

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Treat a suspension of cells with the imidazo[1,2-a]pyridine derivative for a specified time.

  • Seed a known number of treated cells into 6-well plates.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the surviving fraction for each treatment condition.

Scratch (Wound Healing) Motility Assay

This assay evaluates the effect of a compound on cell migration.

Materials:

  • 6-well or 12-well plates

  • Cancer cell lines

  • Complete culture medium

  • Imidazo[1,2-a]pyridine derivative stock solution

  • Pipette tip (p200 or p1000)

  • Microscope with a camera

Protocol:

  • Grow cells to a confluent monolayer in a multi-well plate.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash the wells to remove detached cells.

  • Add fresh medium containing the imidazo[1,2-a]pyridine derivative or vehicle control.

  • Capture images of the scratch at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

References

Application Note: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules.[1] Their derivatives exhibit a wide range of therapeutic properties, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1] Several well-known drugs, such as Zolpidem, Alpidem, and Olprinone, feature the imidazo[1,2-a]pyridine scaffold.[1] Consequently, the development of efficient and versatile synthetic methods for this heterocyclic system is of great interest to the medicinal chemistry and drug development community.

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering advantages such as high yields, broad functional group tolerance, and often milder reaction conditions compared to other methods.[2][3][4] This application note provides a summary of various copper-catalyzed protocols, a detailed experimental procedure for a representative synthesis, and a visual workflow to guide researchers in the lab.

Data Presentation: Overview of Copper-Catalyzed Protocols

The following table summarizes various copper-catalyzed methods for the synthesis of Imidazo[1,2-a]pyridines, highlighting the diversity of catalysts, reactants, and conditions.

Catalyst SystemReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
CuI2-Aminopyridines, Aldehydes, Terminal AlkynesTolueneRefluxNot SpecifiedHigh to Excellent[4]
Cu(OAc)₂ hydrateBenzaldehydes, 2-Aminopyridines, Propiolate derivativesNot SpecifiedNot SpecifiedNot SpecifiedExcellent[3]
CuBrAminopyridines, NitroolefinsDMF80Not SpecifiedUp to 90[5]
Copper Silicate2-Aminopyridine, Substituted Phenacyl BromidesEthanolNot SpecifiedShortHigh[1]
CuI2-Aminopyridines, AcetophenonesNot SpecifiedNot SpecifiedNot SpecifiedGood[6]
Cu(OTf)₂α-Diazoketones, 2-AminopyridinesNot SpecifiedNot SpecifiedNot SpecifiedExcellent[7]
Fe₃O₄@Diol/Phen-CuCl₂2-Aminopyridines, Aldehydes, Terminal AlkynesPEGNot SpecifiedSuitableHigh[8]
CuSO₄ / Sodium Ascorbate2-Aminopyridines, Aldehydes, AlkynesWater (micellar)506-16 hGood[9]

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine via Copper Silicate Catalysis

This protocol is adapted from a method utilizing a reusable copper silicate catalyst for the condensation of 2-aminopyridine and phenacyl bromide.[1]

Materials:

  • 2-Aminopyridine (1 mmol)

  • Phenacyl bromide (1 mmol)

  • Copper silicate catalyst (10 mol%)

  • Ethanol (5 mL)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round bottom flask, add 2-aminopyridine (1 mmol), the desired substituted phenacyl bromide (1 mmol), and the copper silicate catalyst (10 mol%).

  • Solvent Addition: Add 5 mL of ethanol to the flask.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction (as indicated by TLC), the solid product is typically isolated by filtration.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure imidazo[1,2-a]pyridine derivative.[10]

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.[1]

Visualizing the Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow and a plausible reaction mechanism for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Weigh Reactants (e.g., 2-Aminopyridine, Ketone/Alkyne) catalyst Add Copper Catalyst (e.g., CuI, Cu(OAc)2) reactants->catalyst solvent Add Solvent (e.g., Ethanol, Toluene) catalyst->solvent stirring Stirring & Heating (if required) solvent->stirring monitoring Monitor Reaction (TLC) stirring->monitoring filtration Filtration / Extraction monitoring->filtration purification Purification (e.g., Recrystallization, Chromatography) filtration->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General experimental workflow for copper-catalyzed synthesis.

reaction_mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_catalyst Catalyst cluster_product Product amino_pyridine 2-Aminopyridine intermediate1 N-Alkylated Intermediate amino_pyridine->intermediate1 + Carbonyl carbonyl α-Halo Ketone intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Imidazo[1,2-a]pyridine intermediate2->product Dehydration/ Oxidation cu_catalyst Cu(I)/Cu(II) cu_catalyst->intermediate1

Caption: Plausible mechanism for imidazo[1,2-a]pyridine formation.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridine-5-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This document provides detailed application notes and protocols for the utilization of Imidazo[1,2-a]pyridine-5-carboxylic acid as a key building block in the development of novel therapeutic agents. Its unique structural and electronic properties make it an attractive starting point for the synthesis of compound libraries targeting various disease areas.

Key Applications

The imidazo[1,2-a]pyridine core has been successfully employed in the development of agents for a range of therapeutic indications. The introduction of a carboxylic acid group at the 5-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Biological Activities of Imidazo[1,2-a]pyridine Derivatives

While specific data for this compound is still emerging, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant activity in several key areas of drug discovery.

Table 1: Representative Biological Activities of Imidazo[1,2-a]pyridine Analogs
Compound IDTargetAssay TypeIC50 (nM)Reference
IMP-K-1 EGFRKinase Inhibition Assay85Fictional Data
IMP-K-2 VEGFR2Kinase Inhibition Assay120Fictional Data
IMP-A-1 M. tuberculosisWhole-cell Screening500Fictional Data
IMP-A-2 S. aureusMIC Assay1200Fictional Data
IMP-V-1 HIV-1 Reverse TranscriptaseEnzyme Inhibition Assay250Fictional Data

Note: The data presented in this table is illustrative and intended to represent the potential of the imidazo[1,2-a]pyridine scaffold based on published analogs. Researchers should generate their own data for specific derivatives.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of libraries based on the this compound scaffold.

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a typical synthetic route starting from a substituted 2-aminopyridine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclocondensation cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Hydrolysis cluster_final Final Product A 2-Amino-6-methylpyridine R1 Reaction Vessel Ethanol, Reflux, 12h A->R1 B Ethyl 2-chloro-3-oxobutanoate B->R1 C Ethyl 2-methyl-imidazo[1,2-a]pyridine-5-carboxylate R1->C Purification by column chromatography R2 Reaction Vessel NaOH, H2O/EtOH, 60°C, 4h C->R2 D This compound R2->D Acidification and recrystallization

Caption: General synthetic scheme for this compound.

Methodology:

  • Cyclocondensation: To a solution of 2-amino-6-methylpyridine (1.0 eq) in ethanol, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).

  • Reflux the reaction mixture for 12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ethyl ester intermediate.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1M aqueous sodium hydroxide.

  • Heat the mixture to 60°C for 4 hours.

  • Cool the reaction and acidify with 1M HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Protocol 2: High-Throughput Screening (HTS) for Kinase Inhibitors

This protocol describes a typical workflow for screening a library of this compound derivatives against a panel of protein kinases.

HTS_Workflow A Compound Library (Imidazo[1,2-a]pyridine derivatives) B Primary Screening (Single concentration, e.g., 10 µM) A->B C Identify 'Hits' (% Inhibition > 50%) B->C D Dose-Response Analysis (IC50 determination) C->D Active Compounds F SAR & Lead Optimization C->F Inactive Compounds (Archive) E Lead Compound Identification D->E E->F

Caption: High-throughput screening workflow for kinase inhibitors.

Methodology:

  • Plate Preparation: Dispense 5 µL of each compound from the library (in DMSO) into a 384-well assay plate.

  • Reagent Addition: Add 10 µL of kinase and substrate solution to each well.

  • Initiation: Add 10 µL of ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 25 µL of a detection reagent (e.g., ADP-Glo™) to measure kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound relative to controls. Compounds showing greater than 50% inhibition are selected as "hits".

  • Dose-Response: Perform serial dilutions of the hit compounds and repeat the assay to determine the IC50 values.

Hypothetical Signaling Pathway Inhibition

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival. The diagram below illustrates a hypothetical mechanism of action where a derivative inhibits a key kinase in a cancer-related signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Genes (Proliferation, Survival) TF->Gene Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->Kinase1

Caption: Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates how an Imidazo[1,2-a]pyridine derivative can block the phosphorylation cascade by inhibiting a key kinase (Kinase A), thereby preventing the activation of downstream transcription factors and the expression of genes involved in cell proliferation and survival. This represents a common mechanism for targeted cancer therapies.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutics. The protocols and information provided herein offer a foundation for researchers to explore the potential of this versatile chemical entity in their drug discovery programs. Further investigation into the synthesis of diverse libraries and their evaluation in a range of biological assays is warranted to fully exploit the therapeutic potential of this scaffold.

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives, a class of compounds with significant therapeutic potential, particularly as antituberculosis agents. The protocol is based on a well-established multi-step synthesis, and the notes include quantitative data on the biological activity of representative compounds.

Introduction

Imidazo[1,2-a]pyridines are fused heterocyclic scaffolds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Notably, derivatives of imidazo[1,2-a]pyridine-3-carboxamide have emerged as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[3][4][5] These compounds have been shown to target the cytochrome bc1 complex (specifically the QcrB subunit), a crucial component of the electron transport chain, thereby disrupting cellular respiration and ATP synthesis in the bacterium.[4]

The synthesis of the imidazo[1,2-a]pyridine core is often achieved through multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) and Ugi reactions, which offer high efficiency and molecular diversity.[2][6][7][8][9][10][11][12] The following protocol details a robust and reproducible method for the synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.

Data Presentation

The following table summarizes the in vitro antituberculosis activity of a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide analogs against the H37Rv strain of Mycobacterium tuberculosis, as well as their cytotoxicity against Vero cells. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism. The Selectivity Index (SI) provides an indication of the compound's specificity for the target organism over host cells.

CompoundR GroupMIC (µM) vs. Mtb H37RvIC50 (µM) vs. Vero CellsSelectivity Index (SI = IC50/MIC)
1 Benzyl0.19>128>674
2 4-Methoxybenzyl0.15>128>853
3 4-Methylbenzyl0.10>128>1280
4 4-Chlorobenzyl0.05601200
5 3,4-Dichlorobenzyl0.1085850
6 2-Methoxybenzyl1.5>128>85
7 3-Methoxybenzyl0.30>128>427

Data adapted from literature reports.[3][4]

Experimental Protocols

This section provides a detailed, three-step experimental protocol for the synthesis of N-substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.

Step 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

This step involves the cyclocondensation reaction to form the core imidazo[1,2-a]pyridine ring system.

Materials:

  • 2-Amino-4-methylpyridine (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.2 eq)

  • Ethanol (as solvent)

Procedure:

  • To a solution of 2-amino-4-methylpyridine in ethanol, add ethyl 2-chloroacetoacetate.

  • Reflux the reaction mixture for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate. A typical yield for this step is around 78%.[3]

Step 2: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

This step involves the saponification of the ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Ethanol/Water mixture (as solvent)

  • Hydrochloric acid (HCl) (for acidification)

Procedure:

  • Dissolve the ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate in a mixture of ethanol and water.

  • Add lithium hydroxide to the solution and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • The resulting precipitate is the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum. This product is often used in the next step without further purification.

Step 3: Synthesis of N-substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

This final step involves the amide coupling of the carboxylic acid with a primary amine.

Materials:

  • 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq)

  • Substituted primary amine (e.g., benzylamine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Acetonitrile (ACN) or Dichloromethane (DCM) (as solvent)

Procedure:

  • Suspend the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid in acetonitrile.

  • Add EDC and DMAP to the suspension and stir for 10 minutes at room temperature.

  • Add the respective primary amine to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide. Yields for this step are typically in the range of 70%.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the three-step synthesis of N-substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.

G A Step 1: Cyclocondensation C Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate A->C Reflux, 48h B Starting Materials: 2-Amino-4-methylpyridine Ethyl 2-chloroacetoacetate B->A D Step 2: Saponification C->D F 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid D->F Stir, 16h E Reagents: LiOH E->D G Step 3: Amide Coupling F->G I Final Product: N-substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide G->I Stir, 16h H Reagents: Primary Amine, EDC, DMAP H->G

Caption: Synthetic workflow for imidazo[1,2-a]pyridine-3-carboxamides.

Mechanism of Action: Inhibition of Mycobacterial Respiration

The diagram below illustrates the proposed mechanism of action for imidazo[1,2-a]pyridine-3-carboxamides, which involves the inhibition of the QcrB subunit of the cytochrome bc1 complex in the electron transport chain of Mycobacterium tuberculosis.

G cluster_ETC M. tuberculosis Electron Transport Chain NDH2 NDH-2 Q Menaquinone Pool NDH2->Q e- bc1 Cytochrome bc1 Complex (QcrB subunit) Q->bc1 e- aa3 Cytochrome aa3 Oxidase bc1->aa3 e- ATP_Synthase ATP Synthase bc1->ATP_Synthase Proton Motive Force O2 O2 aa3->O2 e- H2O H2O O2->H2O ATP ATP Synthesis ATP_Synthase->ATP Inhibitor Imidazo[1,2-a]pyridine -3-carboxamide Inhibitor->bc1 Inhibition

Caption: Inhibition of the cytochrome bc1 complex by imidazo[1,2-a]pyridines.

References

Application Notes and Protocols for Visible Light-Induced Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds. The development of efficient and sustainable methods for its functionalization is of significant interest in medicinal chemistry and drug discovery. Visible light photoredox catalysis has recently emerged as a powerful tool for the direct C-H functionalization of these heterocyles, offering mild reaction conditions and unique reactivity patterns.

These application notes provide detailed protocols and compiled data for several key visible light-induced functionalization reactions of imidazo[1,2-a]pyridines, including C3-trifluoromethylation, C3-sulfenylation, C3-aminomethylation, and C5-alkylation. The methodologies presented herein are suitable for the late-stage functionalization of complex molecules and the generation of novel compound libraries for drug development.

C3-Trifluoromethylation of Imidazo[1,2-a]pyridines

The introduction of a trifluoromethyl group at the C3 position of imidazo[1,2-a]pyridines can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The following protocol is based on the work of Cui and colleagues, employing a mesityl acridinium salt as an organic photoredox catalyst.[1]

General Reaction Scheme:

Experimental Protocol

Materials:

  • Imidazo[1,2-a]pyridine substrate

  • Sodium triflinate (CF3SO2Na)

  • 9-Mesityl-10-phenylacridinium tetrafluoroborate (Photocatalyst)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Blue LED lamp (e.g., 3W)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (0.2 mmol, 1.0 equiv.), sodium triflinate (0.4 mmol, 2.0 equiv.), and the 9-mesityl-10-phenylacridinium tetrafluoroborate photocatalyst (0.004 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED lamp.

  • Irradiate the mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired C3-trifluoromethylated product.

Data Presentation
EntrySubstrate (Imidazo[1,2-a]pyridine)ProductYield (%)
12-Phenylimidazo[1,2-a]pyridine2-Phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine85
22-(4-Methoxyphenyl)imidazo[1,2-a]pyridine2-(4-Methoxyphenyl)-3-(trifluoromethyl)imidazo[1,2-a]pyridine82
32-(4-Chlorophenyl)imidazo[1,2-a]pyridine2-(4-Chlorophenyl)-3-(trifluoromethyl)imidazo[1,2-a]pyridine78
42-Methylimidazo[1,2-a]pyridine2-Methyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine65
57-Methyl-2-phenylimidazo[1,2-a]pyridine7-Methyl-2-phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine88

Yields are representative and may vary based on reaction scale and purification efficiency.

Reaction Mechanism and Workflow

C3_Trifluoromethylation_Workflow cluster_prep Reaction Setup cluster_reaction Photocatalysis cluster_workup Work-up & Purification A Weigh Substrate, CF3SO2Na, and Photocatalyst B Add to Schlenk Tube A->B C Inert Atmosphere (Evacuate/Backfill) B->C D Add Anhydrous DCE C->D E Stir and Irradiate with Blue LED (12-24 h, RT) D->E F Concentrate Reaction Mixture E->F G Silica Gel Column Chromatography F->G H Isolate Pure Product G->H

Caption: Experimental workflow for C3-trifluoromethylation.

C3-Sulfenylation of Imidazo[1,2-a]pyridines

The C3-sulfenylated imidazo[1,2-a]pyridines are valuable building blocks in organic synthesis and can exhibit interesting biological activities. The following protocol, adapted from the work of Wang and coworkers, utilizes Eosin B as a photosensitizer and tert-butyl hydroperoxide (TBHP) as an oxidant.[2]

General Reaction Scheme:

Experimental Protocol

Materials:

  • Imidazo[1,2-a]pyridine substrate

  • Sulfinic acid (RSO2H)

  • Eosin B

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O)

  • 1,2-Dichloroethane (DCE)

  • Reaction vial or tube

  • Magnetic stirrer

  • White LED lamp (e.g., 5W)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, dissolve the imidazo[1,2-a]pyridine substrate (0.3 mmol, 1.0 equiv.), sulfinic acid (0.45 mmol, 1.5 equiv.), and Eosin B (0.006 mmol, 2 mol%) in 1,2-dichloroethane (3.0 mL).

  • To the stirred solution, add tert-butyl hydroperoxide (0.9 mmol, 3.0 equiv.).

  • Seal the vial and place it under irradiation from a white LED lamp at room temperature.

  • Stir the reaction for the designated time (typically 8-12 hours), monitoring by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3 (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., petroleum ether/ethyl acetate) to obtain the C3-sulfenylated product.

Data Presentation
EntrySubstrate (Imidazo[1,2-a]pyridine)Sulfinic AcidProductYield (%)
12-Phenylimidazo[1,2-a]pyridineBenzenesulfinic acid2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyridine75
22-Phenylimidazo[1,2-a]pyridinep-Toluenesulfinic acid2-Phenyl-3-(p-tolylthio)imidazo[1,2-a]pyridine82
32-(4-Fluorophenyl)imidazo[1,2-a]pyridineBenzenesulfinic acid2-(4-Fluorophenyl)-3-(phenylthio)imidazo[1,2-a]pyridine72
42-Methylimidazo[1,2-a]pyridineBenzenesulfinic acid2-Methyl-3-(phenylthio)imidazo[1,2-a]pyridine68
57-Methyl-2-phenylimidazo[1,2-a]pyridinep-Toluenesulfinic acid7-Methyl-2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyridine85

Yields are representative and may vary based on reaction scale and purification efficiency.

Photocatalytic Cycle

C3_Sulfenylation_Mechanism PC Eosin B PC_star Eosin B* PC->PC_star Visible Light PC_star->PC SET Oxidant TBHP PC_star->Oxidant Radical_1 tBuO• Oxidant->Radical_1 SET SulfonylRadical RSO2• Radical_1->SulfonylRadical + RSO2H - tBuOH SulfinicAcid RSO2H Intermediate_1 Radical Adduct SulfonylRadical->Intermediate_1 + Substrate Substrate Imidazo[1,2-a]pyridine Product C3-Sulfenylated Product Intermediate_1->Product Oxidation & Deprotonation

Caption: Proposed photocatalytic cycle for C3-sulfenylation.

Decarboxylative C3-Aminomethylation of Imidazo[1,2-a]pyridines

This protocol describes a visible-light-induced, photocatalyst-free decarboxylative coupling of N-aryl glycines with imidazo[1,2-a]pyridines to afford C3-aminomethylated products, as reported by Le and coworkers.[3] This method is advantageous due to its operational simplicity and avoidance of expensive photocatalysts.

General Reaction Scheme:

Caption: Key components for C3-aminomethylation.

C5-Alkylation of Imidazo[1,2-a]pyridines

While functionalization at the C3 position is common, selective functionalization at other positions, such as C5, is highly valuable for expanding structural diversity. The following protocol is based on the work of Jin and coworkers, which utilizes Eosin Y for the C5-alkylation of imidazo[1,2-a]pyridines with N-hydroxyphthalimide (NHP) esters. [3] General Reaction Scheme:

Experimental Protocol

Materials:

  • Imidazo[1,2-a]pyridine substrate

  • N-Hydroxyphthalimide (NHP) ester

  • Eosin Y

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Blue LED lamp (e.g., 3W)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (0.2 mmol, 1.0 equiv.), the NHP ester (0.3 mmol, 1.5 equiv.), and Eosin Y (0.004 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous N,N-dimethylformamide (2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature while irradiating with a blue LED lamp.

  • Continue the reaction for the specified time (typically 12-18 hours), monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., petroleum ether/ethyl acetate) to afford the C5-alkylated product.

Data Presentation
EntrySubstrate (Imidazo[1,2-a]pyridine)NHP EsterProductYield (%)
12-Phenylimidazo[1,2-a]pyridineNHP acetate5-Methyl-2-phenylimidazo[1,2-a]pyridine75
22-(p-Tolyl)imidazo[1,2-a]pyridineNHP acetate5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine78
32-Phenyl-7-methylimidazo[1,2-a]pyridineNHP acetate5,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine82
42-Phenylimidazo[1,2-a]pyridineNHP propionate5-Ethyl-2-phenylimidazo[1,2-a]pyridine70
52-Phenylimidazo[1,2-a]pyridineNHP isobutyrate5-Isopropyl-2-phenylimidazo[1,2-a]pyridine65

Yields are representative and may vary based on reaction scale and purification efficiency.

Experimental Workflow

C5_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Photocatalysis cluster_workup Work-up & Purification A Combine Substrate, NHP Ester, and Eosin Y B Add to Schlenk Tube A->B C Inert Atmosphere B->C D Add Anhydrous DMF C->D E Stir and Irradiate with Blue LED (12-18 h, RT) D->E F Aqueous Work-up (EtOAc/Water/Brine) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Isolate Pure Product H->I

Caption: Experimental workflow for C5-alkylation.

References

Application Notes and Protocols for Molecular Docking Studies of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] Molecular docking is a crucial computational technique employed to predict the binding orientation and affinity of these derivatives with their protein targets, providing valuable insights into their mechanism of action and guiding further drug design and development.[3] These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on Imidazo[1,2-a]pyridine derivatives.

Applications in Drug Discovery

Molecular docking studies of Imidazo[1,2-a]pyridine derivatives have been instrumental in:

  • Identifying Novel Therapeutic Targets: Docking simulations help in screening libraries of these derivatives against various protein targets to identify potential lead compounds for a range of diseases.

  • Structure-Activity Relationship (SAR) Analysis: By correlating the predicted binding modes and affinities with experimental biological data, researchers can elucidate the structural requirements for potent activity, aiding in the design of more effective analogs.[1][2]

  • Elucidating Mechanisms of Action: Docking can reveal key molecular interactions between the Imidazo[1,2-a]pyridine core and the amino acid residues in the active site of a target protein, shedding light on how these compounds exert their biological effects. For instance, studies have shown these derivatives can modulate signaling pathways like STAT3/NF-κB/iNOS/COX-2 and AKT/mTOR.[4][5]

  • Lead Optimization: Computational predictions of binding affinity and interaction patterns guide the chemical modification of hit compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Data Presentation: Docking Scores of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the binding affinities (docking scores) of various Imidazo[1,2-a]pyridine derivatives against their respective protein targets as reported in the literature. Lower binding energy values typically indicate a higher predicted binding affinity.

Table 1: Binding Affinities of Imidazo[1,2-a]pyridine Hybrids against Human LTA4H (PDB ID: 3U9W) [6][7]

CompoundBinding Affinity (kcal/mol)
Original Ligand-6.908
HB1-9.955
HB2-9.671
HB3-9.413
HB4-9.635
HB5-9.517
HB6-9.621
HB7-11.237
HB8-9.362
HB9-10.697
HB10-10.072

Table 2: Binding Affinities of Imidazo[1,2-a]pyrimidine Derivatives against SARS-CoV-2 Related Proteins (PDB ID: 7U0N) [8]

CompoundTarget ProteinBinding Affinity (kcal/mol)
Top-scoring DerivativeACE2-9.1
Top-scoring DerivativeSpike Protein-7.3
Cannabidiolic Acid (CBDA)Spike Protein-5.7
MLN-4760 (inhibitor)ACE2-7.3
Angiotensin IIACE2-9.2

Table 3: Binding Affinity of an Imidazo[1,2-a]pyridine Derivative against Oxidoreductase [9][10]

CompoundTarget ProteinBinding Affinity (kcal/mol)
Compound COxidoreductase-9.207

Experimental Protocols

A generalized yet detailed protocol for performing molecular docking of Imidazo[1,2-a]pyridine derivatives is provided below. This protocol is based on commonly used software such as AutoDock.[11][12]

Protocol 1: Molecular Docking of Imidazo[1,2-a]pyridine Derivatives

1. Preparation of the Target Protein:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from a protein database like the RCSB Protein Data Bank (PDB).

  • Pre-processing:

    • Remove all non-essential molecules from the PDB file, such as water molecules, ions, and co-crystallized ligands. This can be done using molecular visualization software like PyMOL or UCSF Chimera.[11]

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms. This is a critical step for calculating the electrostatic interactions.

  • File Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.

2. Preparation of the Imidazo[1,2-a]pyridine Ligand:

  • Ligand Structure Generation:

    • Draw the 2D structure of the Imidazo[1,2-a]pyridine derivative using chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D structure.

  • Ligand Optimization:

    • Perform energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • File Conversion: Save the prepared ligand in the PDBQT file format.

3. Grid Box Generation:

  • Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature analysis.

  • Set Grid Parameters:

    • Define a 3D grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

    • Set the grid spacing (typically around 0.375 Å).

  • Run Autogrid: Execute the Autogrid program to generate grid map files. These files pre-calculate the interaction energies for various atom types at each grid point, which speeds up the docking process.

4. Running the Docking Simulation:

  • Configure Docking Parameters:

    • Select a search algorithm, such as the Lamarckian Genetic Algorithm (LGA), which is commonly used in AutoDock.[13]

    • Set the number of docking runs (e.g., 100) to ensure adequate sampling of the conformational space.[4]

    • Define other parameters like population size, number of energy evaluations, and mutation and crossover rates.[13]

  • Execute AutoDock: Run the AutoDock program with the prepared protein, ligand, and grid files as input.

5. Analysis of Docking Results:

  • Binding Affinity: The primary output is the binding affinity, typically reported in kcal/mol. The most negative value corresponds to the most favorable binding pose.

  • Pose Analysis:

    • Visualize the predicted binding poses of the ligand within the protein's active site using software like PyMOL or Discovery Studio.

    • Analyze the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues.

  • Clustering Analysis: The docking results are often clustered based on the root-mean-square deviation (RMSD) of the ligand poses. The most populated cluster with the lowest binding energy is generally considered the most reliable prediction.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor STAT3 STAT3 Receptor->STAT3 Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocation NFkB_IkB NF-κB/IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation IkB IκB NFkB_n NF-κB NFkB->NFkB_n Translocation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->pSTAT3 Inhibits Imidazopyridine->NFkB_IkB Inhibits Degradation Gene_Expression Gene Expression (iNOS, COX-2) pSTAT3_n->Gene_Expression Induces NFkB_n->Gene_Expression Induces Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_setup Setup Phase cluster_execution Execution & Analysis Phase Protein_Prep Protein Preparation (PDB Download, Cleanup, Add Hydrogens) Grid_Gen Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Param_Setup Docking Parameter Setup (Lamarckian Genetic Algorithm) Ligand_Prep->Param_Setup Docking_Run Run Docking Simulation (AutoDock) Grid_Gen->Docking_Run Param_Setup->Docking_Run Result_Analysis Analysis of Results (Binding Energy, Pose Visualization) Docking_Run->Result_Analysis

References

Application Notes and Protocols for the Synthesis of Azo-Based Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of azo-based Imidazo[1,2-a]pyridine derivatives, a class of compounds with significant potential in medicinal chemistry. The protocols detailed below outline a reliable two-stage synthetic strategy, commencing with the construction of the core Imidazo[1,2-a]pyridine scaffold, followed by the introduction of the azo moiety at the C-3 position.

Introduction

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The incorporation of an azo functional group (—N=N—) into this scaffold can impart unique pharmacological properties, leading to novel candidates for drug discovery programs. Azo compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis of azo-based Imidazo[1,2-a]pyridine derivatives typically involves the synthesis of a 3-amino-imidazo[1,2-a]pyridine intermediate, which is then diazotized and coupled with an appropriate aromatic coupling partner, such as a phenol or naphthol derivative.[1]

General Synthetic Strategy

The overall synthetic approach can be divided into two main stages:

  • Synthesis of the Imidazo[1,2-a]pyridine Core: This is typically achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone. A variety of substituted Imidazo[1,2-a]pyridines can be prepared by selecting the appropriate starting materials.

  • Introduction of the Azo Group: The synthesized Imidazo[1,2-a]pyridine is first functionalized at the 3-position with an amino group. This is accomplished through a nitrosation reaction followed by reduction. The resulting 3-amino-imidazo[1,2-a]pyridine is then converted to a diazonium salt, which is subsequently reacted with an electron-rich aromatic compound (azo coupling) to yield the final azo-based derivative.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol describes a general method for the synthesis of the 2-phenylimidazo[1,2-a]pyridine core structure.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.

  • Add sodium bicarbonate (1.5 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Synthesis of 3-Amino-2-phenylimidazo[1,2-a]pyridine

This protocol details the introduction of an amino group at the 3-position of the Imidazo[1,2-a]pyridine core.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Zinc dust

  • Ethanol

  • Standard laboratory glassware

Procedure:

Step A: Nitrosation

  • Dissolve 2-phenylimidazo[1,2-a]pyridine (1.0 eq) in acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • The formation of the 3-nitroso derivative can be monitored by TLC.

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated 3-nitroso-2-phenylimidazo[1,2-a]pyridine by filtration.

Step B: Reduction

  • Suspend the crude 3-nitroso-2-phenylimidazo[1,2-a]pyridine in ethanol.

  • Add zinc dust (3.0 eq) portion-wise with stirring.

  • The reaction is typically exothermic; maintain the temperature below 40 °C.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC), usually 2-4 hours.

  • Filter the reaction mixture to remove excess zinc.

  • Evaporate the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield 3-amino-2-phenylimidazo[1,2-a]pyridine.

Protocol 3: Synthesis of (E)-1-((2-Phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol

This protocol describes the final azo coupling step to generate the target azo-based derivative.

Materials:

  • 3-Amino-2-phenylimidazo[1,2-a]pyridine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware

Procedure:

Step A: Diazotization

  • Dissolve 3-amino-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes. Use this solution immediately in the next step.

Step B: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice-water bath.

  • Slowly add the freshly prepared diazonium salt solution from Step A to the alkaline solution of 2-naphthol with vigorous stirring.

  • A colored precipitate will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to give the pure azo compound.

Data Presentation

The following table summarizes the yields and melting points for a series of synthesized azo-based Imidazo[1,2-a]pyridine derivatives.

Compound IDArYield (%)Melting Point (°C)Reference
4a HH2-hydroxynaphthyl90234–236[1]
4b 7-CH₃H2-hydroxynaphthyl88239–241[1]
4c H4-Cl2-hydroxynaphthyl92252–254[1]
4d 7-CH₃4-Cl2-hydroxynaphthyl95230–232[1]

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Imidazo[1,2-a]pyridine Core Synthesis cluster_stage2 Stage 2: Azo Group Introduction Start1 2-Aminopyridine + α-Haloketone Step1 Condensation Reaction (e.g., in Ethanol with NaHCO₃, Reflux) Start1->Step1 Product1 Imidazo[1,2-a]pyridine Derivative Step1->Product1 Start2 Imidazo[1,2-a]pyridine Derivative Product1->Start2 Step2 Nitrosation (NaNO₂/AcOH) followed by Reduction (Zn/EtOH) Start2->Step2 Intermediate 3-Amino-imidazo[1,2-a]pyridine Step2->Intermediate Step3 Diazotization (NaNO₂/HCl, 0-5°C) Intermediate->Step3 Diazonium Diazonium Salt Step3->Diazonium Step4 Azo Coupling (0-5°C) Diazonium->Step4 Coupling_Partner Aromatic Coupling Partner (e.g., 2-Naphthol in NaOH) Coupling_Partner->Step4 Final_Product Azo-Based Imidazo[1,2-a]pyridine Derivative Step4->Final_Product

Caption: General workflow for the synthesis of azo-based Imidazo[1,2-a]pyridine derivatives.

Azo_Coupling_Mechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling (Electrophilic Aromatic Substitution) Amine 3-Amino-imidazo[1,2-a]pyridine Reagents1 NaNO₂ + HCl (0-5°C) Diazonium_Salt Imidazo[1,2-a]pyridine Diazonium Salt (Electrophile) Amine->Diazonium_Salt Coupling_Agent Electron-Rich Aromatic (e.g., 2-Naphthoxide, Nucleophile) Diazonium_Salt->Coupling_Agent + Intermediate_Complex Sigma Complex (Intermediate) Coupling_Agent->Intermediate_Complex Attack Final_Azo_Compound Azo-Based Imidazo[1,2-a]pyridine Intermediate_Complex->Final_Azo_Compound Deprotonation

Caption: Reaction pathway for the synthesis of azo-based Imidazo[1,2-a]pyridines.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridine Analogs as Potent Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis treatment.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antituberculosis agents with new mechanisms of action. Imidazo[1,2-a]pyridine (IPA) analogs have emerged as a promising class of compounds, with several candidates demonstrating potent activity against both drug-sensitive and drug-resistant Mtb strains.[1][2][3][4] This document provides a detailed overview of the application of IPA analogs as antituberculosis agents, including their mechanism of action, structure-activity relationships, and relevant experimental protocols.

Mechanism of Action: Targeting Cellular Respiration

Imidazo[1,2-a]pyridine analogs primarily exert their antitubercular effect by inhibiting the cytochrome bcc complex (also known as complex III) of the electron transport chain in Mycobacterium tuberculosis.[2] Specifically, these compounds target the QcrB subunit of this complex.[2][5][6][7][8] Inhibition of QcrB disrupts the oxidative phosphorylation pathway, leading to a depletion of adenosine triphosphate (ATP) synthesis, which is essential for the survival and growth of the bacterium.[2][4] This targeted action is a novel mechanism among antituberculosis drugs and is effective against strains resistant to current therapies.[9][10] The clinical candidate Telacebec (Q203) is a prominent example of an IPA that functions through this mechanism.[2][11]

Mechanism_of_Action cluster_etc Mtb Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) UQ_pool Ubiquinone Pool Complex_I->UQ_pool Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ_pool Complex_III Complex III (Cytochrome bcc) UQ_pool->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome c oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP synthesis IPA Imidazo[1,2-a]pyridine Analog (e.g., Q203) QcrB QcrB Subunit IPA->QcrB QcrB->Complex_III Is a subunit of

Caption: Inhibition of the Mtb electron transport chain by Imidazo[1,2-a]pyridine analogs.

Quantitative Data Summary

The following tables summarize the in vitro activity and pharmacokinetic properties of selected imidazo[1,2-a]pyridine analogs against Mycobacterium tuberculosis.

Table 1: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine Analogs

Compound/SeriesMtb Strain(s)MIC (μM)Cytotoxicity (IC50, μM)Reference(s)
Q203 (Telacebec) H37Rv, MDR, XDR0.003 - 0.05>128 (Vero cells)[2]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Replicating & Non-replicating Mtb, MDR, XDR0.07 - 2.2>128 (Vero cells)[4]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides Drug-sensitive Mtb, MDR-Mtb0.069 - 0.174Not specified[2][4]
Imidazo[1,2-a]pyridine-3-carboxamides (Moraski et al.) H37Rv≤0.006 (for 5 compounds)Not specified[9][10]
Imidazo[1,2-a]pyridinecarboxamides (Compound 16) H37Rv, MDR, XDR0.05 - 1.5>100 (Vero cells)[12]
Imidazo[1,2-a]pyridine ethers (IPE) H37Rv<0.5Not specified[2]
Imidazo[1,2-a]pyridine-2-carboxamides H37Rv17 - 30Non-cytotoxic[2]

MIC values are often reported as MIC90 or MIC80, representing the concentration that inhibits 90% or 80% of bacterial growth, respectively.[4]

Table 2: Pharmacokinetic Properties of Selected Imidazo[1,2-a]pyridine Analogs

CompoundDosing Route & LevelBioavailability (%)t1/2 (h)AUC (ng·h/mL)Reference(s)
Q203 (50) 10 mg/kg, oral (mouse)90.7Not specifiedHigh exposure[11]
IPA 49 10 mg/kg, oral (mouse)80.2Not specifiedHigh exposure[11]
Compound 4 (Moraski et al.) 3 mg/kg, oral (mouse)31.113.23850[4]
Lead N-(2-phenoxyethyl) anolog (R=4-Br) Not specified (rat)Not specified1.5288.22[2][4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is a widely used method to determine the MIC of compounds against M. tuberculosis.

Materials:

  • 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • M. tuberculosis H37Rv culture.

  • Test compounds dissolved in DMSO.

  • Alamar Blue reagent.

  • Resazurin solution.

  • 96-well microtiter plates.

Procedure:

  • Prepare a serial dilution of the test compounds in a 96-well plate.

  • Adjust the turbidity of the M. tuberculosis H37Rv culture to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Inoculate each well with the bacterial suspension, except for the negative control wells.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue and Resazurin solution to each well.

  • Incubate for another 24 hours.

  • Observe the color change: blue indicates no bacterial growth, while pink indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[7]

Protocol 2: Cytotoxicity Assay against Vero Cells

This protocol assesses the toxicity of the compounds against a mammalian cell line.

Materials:

  • Vero cells (or other suitable mammalian cell line).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Test compounds dissolved in DMSO.

  • MTT or XTT reagent.

  • 96-well cell culture plates.

Procedure:

  • Seed Vero cells in a 96-well plate and incubate overnight to allow for cell attachment.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Add MTT or XTT reagent to each well and incubate for a few hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Generation of Resistant Mutants and Target Identification

This protocol is used to identify the molecular target of the antitubercular compounds.

Materials:

  • M. bovis BCG or M. tuberculosis culture.

  • 7H10 agar plates supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Test compound.

  • Genomic DNA extraction kit.

  • PCR reagents and primers for qcrB gene.

  • Sanger sequencing or whole-genome sequencing platform.

Procedure:

  • Plate a high density of M. bovis BCG or M. tuberculosis on 7H10 agar plates containing the test compound at 5-10 times its MIC.

  • Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

  • Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.

  • Extract genomic DNA from the resistant mutants.

  • Amplify the qcrB gene (the known target for many IPAs) using PCR.

  • Sequence the PCR product or perform whole-genome sequencing to identify mutations. A single nucleotide polymorphism in qcrB often confers resistance.[6][8]

Drug_Discovery_Workflow HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification (e.g., Imidazo[1,2-a]pyridines) HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vitro In Vitro Testing (MIC, Cytotoxicity) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Feedback for SAR MoA Mechanism of Action Studies (Resistant Mutant Generation) In_Vitro->MoA In_Vivo In Vivo Efficacy & PK/PD (Mouse Model of TB) In_Vitro->In_Vivo Promising Compounds MoA->Lead_Opt Target Info Candidate Preclinical/Clinical Candidate (e.g., Q203) In_Vivo->Candidate

Caption: General workflow for the discovery and development of antituberculosis agents.

Conclusion

Imidazo[1,2-a]pyridine analogs represent a significant advancement in the search for new antituberculosis drugs. Their novel mechanism of action, potent activity against drug-resistant strains, and favorable pharmacokinetic profiles make them a highly attractive class of compounds for further development. The protocols and data presented here provide a framework for researchers to evaluate and advance new IPA analogs in the fight against tuberculosis.

References

Application of Imidazo[1,2-a]pyridines in Antiviral Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. In recent years, this scaffold has emerged as a promising framework for the development of novel antiviral agents targeting a variety of human and animal viruses. This document provides an overview of the application of imidazo[1,2-a]pyridine derivatives in antiviral drug discovery, including a summary of their activity, proposed mechanisms of action, and generalized protocols for their synthesis and evaluation.

Application Notes

Imidazo[1,2-a]pyridine derivatives have demonstrated potent antiviral activity against a range of viruses, including:

  • Human Cytomegalomegalovirus (HCMV): Several derivatives have shown high activity against HCMV, with some compounds exhibiting a therapeutic index superior to 150. The mechanism against HCMV is not fully elucidated but is independent of the viral thymidine kinase.

  • Varicella-Zoster Virus (VZV): Pronounced activity against VZV has been reported for several imidazo[1,2-a]pyridines.

  • Herpes Simplex Viruses (HSV): A number of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines have shown potent activity against herpes simplex viruses, with some exhibiting in vitro antiviral activity similar to or better than acyclovir.

  • Hepatitis C Virus (HCV): Certain derivatives have been identified as potent inhibitors of HCV replication. These compounds directly bind to the viral non-structural protein 4B (NS4B), a key component of the viral replication complex.

  • Influenza Virus: Imidazo[1,2-a]pyrazine derivatives, a related class of compounds, have been shown to possess broad-spectrum anti-influenza activity by targeting the viral nucleoprotein (NP). This interaction induces the formation of higher-order NP oligomers, disrupting its function.

  • Human Immunodeficiency Virus (HIV): Some imidazo[1,2-a]pyridine-Schiff base derivatives have been evaluated for their anti-HIV activity, with molecular docking studies suggesting interaction with HIV-1 reverse transcriptase.

The versatility of the imidazo[1,2-a]pyridine core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of antiviral potency and selectivity while minimizing cytotoxicity.

Data Presentation: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro antiviral activity of selected imidazo[1,2-a]pyridine derivatives against various viruses. This data is compiled from multiple literature sources for comparative analysis.

Compound ID/ClassVirusAssayEC50 (µM)IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Compound 4 Human Cytomegalomegalovirus (HCMV)Plaque Reduction Assay-<1>100>100
Compound 15 Human Cytomegalomegalovirus (HCMV)Plaque Reduction Assay-<1>100>100
Compound 21 Human Cytomegalomegalovirus (HCMV)Plaque Reduction Assay-<1>100>100
Compound 4 Varicella-Zoster Virus (VZV)Plaque Reduction Assay-0.4>100>250
Compound 15 Varicella-Zoster Virus (VZV)Plaque Reduction Assay-0.3>100>333
Compound 21 Varicella-Zoster Virus (VZV)Plaque Reduction Assay-0.2>100>500
Imidazo[1,2-a]pyridine (21) Hepatitis C Virus (HCV) Genotype 1a/1bReplicon Assay<0.01->10>1000
Imidazo[1,2-a]pyrazine A4 Influenza A (H1N1)pdm09PR8-PB2-Gluc Assay2.75-27.369.95
Imidazo[1,2-a]pyridine-Schiff base 4a HIV-1MT-4 cell assay1.85-115.462.4

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.

Experimental Protocols

The following are generalized protocols for the synthesis and antiviral evaluation of imidazo[1,2-a]pyridine derivatives. These protocols are based on commonly cited methodologies and may require optimization for specific compounds and viral strains.

Protocol 1: General Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

This protocol describes a common method for the synthesis of imidazo[1,2-a]pyridines, which involves the condensation of a 2-aminopyridine with an α-haloketone, followed by functionalization at the 3-position.

Materials:

  • Substituted 2-aminopyridine

  • Substituted α-bromoketone (e.g., phenacyl bromide)

  • Ethanol (EtOH)

  • Formaldehyde (HCHO)

  • Acetic acid (AcOH)

  • Sodium acetate (NaOAc)

  • Appropriate thiol (for thioether derivatives)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Imidazo[1,2-a]pyridine core:

    • Dissolve the substituted 2-aminopyridine (1 eq) and the substituted α-bromoketone (1 eq) in ethanol.

    • Reflux the mixture for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired imidazo[1,2-a]pyridine.

  • Hydroxymethylation at the 3-position:

    • To a solution of the imidazo[1,2-a]pyridine (1 eq) in acetic acid, add formaldehyde (excess) and sodium acetate.

    • Reflux the mixture for 4 hours or stir at room temperature depending on the reactivity of the substrate.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., NaHCO3).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Synthesis of Thioether Derivatives:

    • To a solution of the 3-hydroxymethyl-imidazo[1,2-a]pyridine derivative (1 eq) in acetic acid, add the desired thiol (1.1 eq).

    • Heat the mixture at 100 °C for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture, pour it into ice-water, and neutralize.

    • Extract the product, dry the organic layer, and concentrate.

    • Purify the final compound by silica gel column chromatography.

Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol provides a general method for assessing the ability of a compound to inhibit the replication of a virus that forms plaques in a cell monolayer.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for HSV, MRC-5 for HCMV)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer (plaque-forming units/mL)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agar)

  • Staining solution (e.g., crystal violet in formalin/ethanol)

  • 96-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment:

    • When the cell monolayer is confluent, remove the growth medium.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well).

    • After a 1-hour adsorption period, remove the virus inoculum.

    • Add the medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After a further incubation period (if required for the specific virus-drug combination), remove the compound-containing medium and add the overlay medium.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-7 days), depending on the virus.

  • Staining and Plaque Counting:

    • After incubation, fix the cells with a formalin solution.

    • Stain the cell monolayer with crystal violet solution.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of the test compounds on the host cell line.

Materials:

  • Host cell line

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a cell control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualizations

The following diagrams illustrate key concepts in the application of imidazo[1,2-a]pyridines in antiviral drug discovery.

antiviral_drug_discovery_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Compound_Library Imidazo[1,2-a]pyridine Library Synthesis HTS High-Throughput Screening Compound_Library->HTS Screening Hit_ID Hit Identification HTS->Hit_ID Identifies Hits SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Guides Optimization In_Vitro In Vitro Antiviral & Cytotoxicity Assays Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Toxicity Studies In_Vitro->In_Vivo Promising Candidates ADME ADME/Tox Profiling In_Vivo->ADME Phase_I Phase I ADME->Phase_I Candidate Selection Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Antiviral Drug Discovery Workflow for Imidazo[1,2-a]pyridines.

hcv_ns4b_inhibition cluster_virus HCV Replication Cycle cluster_drug Mechanism of Action HCV_RNA HCV RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Membranous Web (Replication Complex) NS_Proteins->Replication_Complex NS4B is key for formation Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication New_Virions Assembly of New Virions Viral_Replication->New_Virions Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->Replication_Complex Binds to NS4B Inhibits formation influenza_np_inhibition cluster_virus_lifecycle Influenza Virus Replication cluster_drug_action Mechanism of Inhibition vRNA Viral RNA (vRNA) vRNP Viral Ribonucleoprotein (vRNP) Complex vRNA->vRNP NP_monomers Nucleoprotein (NP) Monomers NP_monomers->vRNP Encapsidate vRNA NP_aggregates NP Aggregates NP_monomers->NP_aggregates Induces Aggregation Nuclear_Import vRNP Nuclear Import vRNP->Nuclear_Import Replication_Transcription Viral Replication & Transcription Nuclear_Import->Replication_Transcription Nuclear_Export vRNP Nuclear Export Replication_Transcription->Nuclear_Export Assembly Virion Assembly Nuclear_Export->Assembly Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Imidazopyrazine->NP_monomers Binds to NP NP_aggregates->vRNP Prevents vRNP formation

Application Notes and Protocols: Imidazo[1,2-a]pyridines as Potent and Orally Bioavailable PDGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-derived growth factor receptor (PDGFR) signaling is a critical pathway in cellular proliferation, migration, and angiogenesis.[1] Dysregulation of this pathway through mutations, chromosomal translocations, or autocrine signaling loops is implicated in the pathology of various malignancies, including gastrointestinal stromal tumors (GIST) and gliomas, as well as in fibrotic diseases.[1][2] Consequently, PDGFR has emerged as a key therapeutic target. This document provides detailed application notes and protocols for a novel class of Imidazo[1,2-a]pyridine derivatives that have demonstrated potent and selective inhibition of PDGFR.

The development of these compounds was guided by in silico modeling of the PDGFRβ kinase domain, leading to the identification of a promising scaffold.[2] Subsequent structure-activity relationship (SAR) studies focused on enhancing potency, selectivity, and pharmacokinetic properties, culminating in the discovery of compounds with significant oral bioavailability and in vivo efficacy.[2][3] These notes are intended to guide researchers in the synthesis, evaluation, and application of these promising PDGFR inhibitors.

Data Presentation

The following table summarizes the in vitro activity of key Imidazo[1,2-a]pyridine derivatives against a cellular PDGFR phosphorylation assay.

CompoundStructurePDGFR Cellular IC50 (nM)
1 Imidazo[1,2-a]pyridine core2,500
28 Fluorine substituted piperidine derivative100

Data extracted from "Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability".[2]

Mandatory Visualizations

pdgfr_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR Binding Dimerization Receptor Dimerization & Autophosphorylation PDGFR->Dimerization PI3K PI3K Dimerization->PI3K MAPK RAS-MAPK Pathway Dimerization->MAPK STAT STAT Pathway Dimerization->STAT Migration Cell Migration Dimerization->Migration Angiogenesis Angiogenesis Dimerization->Angiogenesis AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation STAT->Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Inhibitor Imidazo_pyridine->Dimerization Inhibition

Caption: PDGFR Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridines.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & ADME Studies Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay Biochemical Kinase Assay (Optional) Synthesis->Kinase_Assay Cellular_Assay Cellular PDGFR Phosphorylation Assay Kinase_Assay->Cellular_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cellular_Assay->Proliferation_Assay PK_PD_Assay Pharmacokinetic/ Pharmacodynamic (PK/PD) Assay Proliferation_Assay->PK_PD_Assay Xenograft Tumor Xenograft Efficacy Model PK_PD_Assay->Xenograft sar_relationship cluster_modifications Structural Modifications Core Imidazo[1,2-a]pyridine Core Essential for activity Secondary_Amine Constrained Secondary Amine Enhances Selectivity Core:f1->Secondary_Amine Addition Piperidine Fluorine Substituted Piperidine Reduces Pgp efflux Improves bioavailability Secondary_Amine:f0->Piperidine Refinement Potent_Inhibitor Potent & Bioavailable PDGFR Inhibitor (e.g., Compound 28) Piperidine:f1->Potent_Inhibitor Leads to

References

Application Notes and Protocols for Developing Imidazo[1,2-a]pyridine-based ATP Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) synthase, a highly conserved enzyme crucial for cellular energy production, has emerged as a significant target for novel drug discovery, particularly in the field of antimicrobials. The imidazo[1,2-a]pyridine scaffold has been identified as a promising chemical starting point for the development of potent and selective ATP synthase inhibitors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of such inhibitors, with a focus on their potential as anti-tubercular agents.

Application Notes

The imidazo[1,2-a]pyridine core can be derivatized to yield compounds with potent inhibitory activity against ATP synthase.[1] Development efforts should focus on optimizing both target engagement and whole-cell activity. Key considerations include:

  • Structure-Activity Relationship (SAR): Systematic modification of the imidazo[1,2-a]pyridine scaffold is crucial for enhancing potency and selectivity. Studies have shown that substitutions at various positions can significantly impact activity. For instance, chloro/methyl substitutions at the R1 position have been associated with improved potency.[1] A quantitative structure-activity relationship (QSAR) approach can aid in understanding the influence of molecular properties on inhibitory activity.[2][3]

  • Mechanism of Action: While the primary target may be ATP synthase, it is essential to investigate potential off-target effects. For example, some imidazo[1,2-a]pyridine ethers have been suggested to target cytochrome c oxidase.[4][5] Biochemical deconvolution and the generation of resistant mutants can help elucidate the precise molecular target.[4][5][6]

  • Screening Cascade: A robust screening cascade should be implemented to identify and advance lead compounds. This typically involves a primary screen to measure ATP synthesis inhibition, followed by secondary assays to determine whole-cell activity (e.g., Minimum Inhibitory Concentration - MIC) and cytotoxicity against mammalian cell lines to assess selectivity.

  • Bioenergetic Profiling: The impact of lead compounds on the overall bioenergetics of the target organism should be evaluated. This can include measuring intracellular ATP levels and assessing the proton motive force.[7][8]

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Various synthetic strategies can be employed to generate libraries of imidazo[1,2-a]pyridine derivatives. One common and effective method is the condensation reaction between a 2-aminopyridine and an α-haloketone.[9][10][11] More advanced, one-pot, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient alternative for creating diverse compound libraries.[12][13]

Protocol: One-pot Synthesis via Condensation

  • To a solution of the appropriately substituted 2-aminopyridine (1 mmol) in a suitable solvent such as ethanol or DMF, add the desired α-bromoacetophenone (1.1 mmol).

  • Add a base, such as sodium bicarbonate (2 mmol), to the mixture.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis.[8]

ATP Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP synthesis activity of ATP synthase. The protocol below is a spectrophotometric assay that measures the reverse reaction (ATP hydrolysis) and is adapted for isolated mitochondria.[14]

Materials:

  • Isolated mitochondria

  • Assay Buffer (250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25)

  • ATP solution

  • ATP Synthase Converter

  • NADH solution

  • ATP Synthase Enzyme Mix

  • Oligomycin (a known ATP synthase inhibitor)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture containing Assay Buffer, ATP Synthase Converter, NADH, and ATP Synthase Enzyme Mix.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control (Oligomycin).

  • Add the isolated mitochondria to each well.

  • Initiate the reaction by adding ATP to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the ATP hydrolysis activity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.[1][5][15]

Materials:

  • Test microorganism (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a 0.5 McFarland standard

Protocol:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[16]

  • Add the standardized bacterial suspension to each well containing the diluted compounds.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Seal the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 24-48 hours).

  • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

Intracellular ATP Level Measurement

A luciferase-based assay can be used to quantify intracellular ATP levels, providing a measure of the compound's effect on the cell's energy status.[17][18][19]

Materials:

  • Bacterial cells (e.g., M. smegmatis)

  • Test compounds

  • ATP releasing reagent (e.g., CellTiter-Glo®)

  • Luminometer-compatible microplate

  • Luminometer

Protocol:

  • Culture the bacterial cells in a suitable medium to the desired growth phase.

  • Treat the cells with various concentrations of the test compound for a specified duration. Include untreated controls.

  • Transfer a defined volume of the cell culture to a luminometer-compatible plate.

  • Add an equal volume of the ATP-releasing reagent to each well to lyse the cells and release ATP.

  • Incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of ATP present. Normalize the results to the number of cells or protein concentration if necessary.

Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of mammalian cells and is a common method to evaluate the cytotoxicity of compounds.[16][20][21]

Materials:

  • Mammalian cell line (e.g., Vero or HepG2 cells)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24 or 48 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation

Table 1: In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDR1R2R3ATP Synthase IC50 (µM)M. tuberculosis MIC80 (µM)Cytotoxicity (Vero cells) IC50 (µM)
IPE-1ClHPh<0.02<0.5>128
IPE-2MeHPh<0.02<0.5>128
SQA-1HCONH-R'PhNot specifiedNot specifiedNon-cytotoxic
Reference
Bedaquiline---0.030.06>20

Note: This table is a representative example. Researchers should populate it with their own experimental data. IPE = Imidazo[1,2-a]pyridine ether; SQA = Squaramide derivative. Data is compiled from multiple sources for illustrative purposes.[1]

Mandatory Visualization

ATP_Synthase_Inhibition cluster_etc Electron Transport Chain cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ETC Complex I-IV Protons_IMS H+ Gradient (Intermembrane Space) ETC->Protons_IMS Proton Pumping ATP_Synthase F0 F1 ATP_Synthase:f0->ATP_Synthase:f1 Rotation ATP ATP ATP_Synthase:f1->ATP Phosphorylation ADP ADP + Pi ADP->ATP_Synthase:f1 Protons_IMS->ATP_Synthase:f0 Proton Flow Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->ATP_Synthase:f0 Blocks Proton Channel

Caption: Inhibition of ATP Synthase by Imidazo[1,2-a]pyridine Derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Screening Cascade cluster_moa Mechanism of Action Studies cluster_lead_opt Lead Optimization Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screen Primary Screen: ATP Synthase Inhibition Assay Purification->Primary_Screen Secondary_Screen Secondary Screen: Whole-Cell Activity (MIC) Primary_Screen->Secondary_Screen Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Vero cells) Secondary_Screen->Cytotoxicity_Assay Potent Compounds ATP_Measurement Intracellular ATP Level Measurement Cytotoxicity_Assay->ATP_Measurement Selective Compounds Resistant_Mutants Resistant Mutant Generation & Analysis ATP_Measurement->Resistant_Mutants SAR_Studies Structure-Activity Relationship (SAR) Studies Resistant_Mutants->SAR_Studies In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Mouse Model) SAR_Studies->In_Vivo_Efficacy

Caption: Workflow for the Development of ATP Synthase Inhibitors.

References

Troubleshooting & Optimization

optimizing reaction conditions for Imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Imidazo[1,2-a]pyridines in a question-and-answer format.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in Imidazo[1,2-a]pyridine synthesis can stem from several factors. Systematically evaluate the following:

  • Catalyst System: The choice and efficiency of the catalyst are critical. If you are using a metal-based catalyst like copper, ensure it is from a reliable source and handled under appropriate conditions to prevent deactivation. For metal-free syntheses, the concentration and purity of the catalyst (e.g., iodine) are important.[1][2][3] Consider screening different catalysts as yields can be highly substrate-dependent.

  • Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and yields. Protic solvents with medium polarity, such as n-BuOH, have been shown to facilitate product precipitation and improve yields in certain multi-component reactions.[4] In other cases, aqueous micellar media or green solvents like water have proven effective.[1][5] A solvent screen is often a worthwhile optimization step.

  • Reaction Temperature: Many syntheses of Imidazo[1,2-a]pyridines require elevated temperatures to proceed efficiently.[6] However, excessively high temperatures can lead to byproduct formation and decomposition of starting materials or products. If you suspect thermal decomposition, try lowering the reaction temperature and extending the reaction time. Conversely, if the reaction is sluggish, a moderate increase in temperature might be beneficial.

  • Atmosphere: For reactions sensitive to oxidation, such as those employing copper(I) catalysts, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and improve reproducibility.[7]

  • Purity of Starting Materials: Impurities in the 2-aminopyridine, aldehyde, ketone, or alkyne starting materials can interfere with the reaction. Ensure all reactants are of high purity before use.

Question: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

Answer: The formation of byproducts is a common challenge. To enhance selectivity:

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction at the optimal time can prevent the formation of degradation products or subsequent unwanted reactions. In some cases, prolonged reaction times do not lead to an improvement in the yield of the desired product.[1]

  • Order of Reagent Addition: In multi-component reactions, the order of addition of reactants can be crucial. For instance, in some procedures, the in-situ formation of an intermediate by reacting two components before adding the third can lead to a cleaner reaction profile.[1]

  • Catalyst Loading: The amount of catalyst used can impact selectivity. While a higher catalyst loading might increase the reaction rate, it can also promote side reactions. It is advisable to optimize the catalyst loading to find a balance between reaction efficiency and selectivity.

Question: My reaction is not going to completion, and I have a significant amount of unreacted starting material. What should I try?

Answer: Incomplete conversion can be addressed by:

  • Increasing Reaction Time: As a first step, simply extending the reaction time may be sufficient to drive the reaction to completion.

  • Increasing Temperature: If a longer reaction time is ineffective, a moderate increase in temperature can enhance the reaction rate. Be mindful of the potential for byproduct formation at higher temperatures.

  • Microwave or Ultrasound Irradiation: The use of microwave irradiation or ultrasound can significantly accelerate reaction rates and improve yields, often leading to shorter reaction times and cleaner product formation.[8]

  • Catalyst Deactivation: If you are using a catalyst, it may be deactivating over the course of the reaction. Consider adding a fresh portion of the catalyst or using a more robust catalytic system.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Imidazo[1,2-a]pyridines?

A1: Several synthetic strategies are widely employed, including:

  • Condensation Reactions: This is a classic approach involving the reaction of 2-aminopyridines with α-halocarbonyl compounds.[9]

  • Multi-component Reactions (MCRs): These reactions, such as the Groebke–Blackburn–Bienaymé reaction, combine three or more starting materials in a one-pot synthesis, offering high atom economy and efficiency.[4][9][10] Common components include a 2-aminopyridine, an aldehyde, and an isocyanide or alkyne.[2][8]

  • Metal-Catalyzed Cross-Coupling Reactions: Transition metals, particularly copper, are frequently used to catalyze the formation of the Imidazo[1,2-a]pyridine core through various coupling and cyclization reactions.[7]

  • Metal-Free Synthesis: An increasing number of environmentally friendly methods utilize catalysts like iodine or proceed under catalyst-free conditions.[9][10]

Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

A2: The electronic nature of the substituents on the aromatic rings of the starting materials can have a notable impact on the reaction outcome. In some iodine-mediated syntheses, acetophenones with electron-donating groups have been observed to provide better yields compared to those with electron-withdrawing groups.[1] It is advisable to consult literature examples with similar substitution patterns to anticipate the effect on your specific reaction.

Q3: Are there any "green" or environmentally friendly methods for Imidazo[1,2-a]pyridine synthesis?

A3: Yes, significant progress has been made in developing greener synthetic routes. These include:

  • The use of water as a solvent.[1]

  • Employing environmentally benign catalysts like molecular iodine.[2][3]

  • Utilizing energy-efficient techniques such as ultrasound or microwave irradiation.[8]

  • Developing catalyst-free reaction conditions.[9]

Data Presentation

Table 1: Comparison of Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis

Catalyst SystemReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
CuI2-aminopyridine, AcetophenoneNot specifiedNot specifiedNot specifiedGood[6]
Iodine (20 mol%)2-aminopyridine, Acetophenone, DimedoneWaterRoom Temp (Ultrasound)0.5up to 96[1]
FeCl32-aminopyridines, NitroolefinsNot specifiedNot specifiedNot specifiedSuperior to other Lewis acids[8]
HClO42-aminopyridine, Isatin, t-butyl isocyaniden-BuOHRefluxNot specifiedGood[4]
CuSO4·5H2O / Sodium Ascorbate2-aminopyridine, Aldehyde, AlkyneWater (SDS micelles)506-16Good to Excellent[5]
Iodine (5 mol%)2-aminopyrazine, Aldehyde, t-butyl isocyanideEthanolRoom TempNot specifiedExcellent[3]

Table 2: Influence of Solvent on a Three-Component Reaction

EntrySolventYield (%)Reference
1MeOHModerate[3]
2H2OModerate[3]
3ACNModerate[3]
4DCMLow[3]
5TolueneLow[3]
6EthanolExcellent[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted, Iodine-Catalyzed Synthesis in Water [1]

  • To a mixture of an acetophenone derivative (1.0 mmol) and iodine (20 mol %) in distilled water (4.0 mL), apply ultrasound irradiation at room temperature for 30 minutes.

  • Add the corresponding 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the reaction mixture.

  • Continue ultrasound irradiation at room temperature for an additional 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, isolate the product through standard workup procedures (e.g., filtration or extraction).

Protocol 2: Copper-Catalyzed Three-Component Synthesis in Aqueous Micellar Media [5]

  • In a 10 mL round-bottom flask, dissolve sodium dodecyl sulfate (SDS, 10 mol %) in water (2 mL) with vigorous stirring for 5 minutes.

  • To this solution, add the 2-aminopyridine derivative (1 mmol), aldehyde (1 mmol), CuSO4·5H2O (10 mol %), and sodium ascorbate (20 mol %).

  • Add the alkyne derivative (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at 50 °C for 6-16 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, perform a suitable workup to isolate the desired Imidazo[1,2-a]pyridine product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix Starting Materials (e.g., 2-aminopyridine, aldehyde, alkyne) B Add Catalyst (e.g., Cu(I), Iodine) A->B C Add Solvent (e.g., n-BuOH, Water) B->C D Apply Energy Source (Heating, Microwave, or Ultrasound) C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction E->F G Extraction / Filtration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for the synthesis of Imidazo[1,2-a]pyridines.

troubleshooting_low_yield Start Low Reaction Yield Q1 Check Purity of Starting Materials? Start->Q1 A1_Yes Purify Starting Materials Q1->A1_Yes Impure Q2 Optimize Catalyst System? Q1->Q2 Pure A1_Yes->Q2 A2_Yes Screen Catalysts & Loadings Q2->A2_Yes Yes Q3 Optimize Reaction Conditions? Q2->Q3 No A2_Yes->Q3 A3_Yes Screen Solvents & Temperatures Q3->A3_Yes Yes End Improved Yield Q3->End No A3_Yes->End

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Imidazo[1,2-a]pyridine-5-carboxylic acid synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound and its intermediates.

Q1: I am experiencing very low or no yield in the final cyclization to form the imidazo[1,2-a]pyridine ring. What are the potential causes and solutions?

A1: Low or no yield in the cyclization step is a common issue. Here are several potential causes and corresponding troubleshooting steps:

  • Incomplete Ullmann Condensation: The preceding Ullmann condensation to form the N-aryl bond may not have gone to completion, resulting in a low concentration of the cyclization precursor.

    • Solution: Ensure the copper catalyst is active and the reaction is run for a sufficient time at the appropriate temperature. Consider using a fresh source of copper catalyst and ensure anhydrous conditions if specified in the protocol. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.

  • Suboptimal Cyclization Conditions: The temperature and catalyst for the intramolecular cyclization are critical.

    • Solution: If using a thermal cyclization, ensure the temperature is high enough to promote the reaction without causing decomposition. If a catalyst is used (e.g., acid or base), its concentration and nature are crucial. For acid-catalyzed cyclization, ensure the acid is not degrading the starting material.

  • Issues with Starting Material Quality: Impurities in the starting materials, particularly the 2-aminopyridine derivative, can inhibit the reaction.

    • Solution: Purify the starting materials before use. For instance, ensure the 2-amino-5-carboxypyridine is free of inorganic salts from its synthesis.

  • Presence of Water: Moisture can interfere with many of the reagents used in the synthesis, especially in the Ullmann condensation step.

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: My final product, this compound, is difficult to purify. What purification strategies can I employ?

A2: The target molecule is zwitterionic, which can make purification challenging due to its low solubility in many organic solvents and high polarity.

  • Crystallization: This is often the most effective method for purifying zwitterionic compounds.

    • Strategy: Find a solvent system in which the product is sparingly soluble at room temperature but soluble at elevated temperatures. Common solvent systems for polar compounds include water, ethanol, methanol, or mixtures of these with less polar solvents like ethyl acetate or acetonitrile. Adjusting the pH of the aqueous solution to the isoelectric point of the molecule can induce precipitation/crystallization.[1]

  • Reverse-Phase Chromatography: If crystallization is unsuccessful, reverse-phase column chromatography can be an alternative.

    • Strategy: Use a C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. Note that removing the ion-pairing agent (like TFA) from the final product might require additional steps.

  • Ion-Exchange Chromatography: This technique is well-suited for separating charged molecules.

    • Strategy: Use a cation or anion exchange resin depending on the pH at which you want to perform the separation. You can bind your product to the column and then elute it by changing the pH or increasing the salt concentration. Desalting will be necessary afterward.[2][3]

Q3: I suspect decarboxylation of my target molecule is occurring as a side reaction. How can I minimize this?

A3: Decarboxylation of heteroaromatic carboxylic acids can be promoted by heat and acidic or basic conditions.[4][5][6]

  • Control Reaction Temperature: Avoid excessively high temperatures, especially during the final cyclization and purification steps. If a high-temperature reaction is necessary, try to minimize the reaction time.

  • pH Control: During workup and purification, avoid strongly acidic or basic conditions for prolonged periods, especially at elevated temperatures. Neutralizing the product as soon as possible is recommended.

  • Catalyst Choice: Some metal catalysts can promote decarboxylation. If you suspect this is an issue, consider screening alternative catalysts or using metal-free conditions where possible.

Q4: I am considering the Groebke-Blackburn-Bienaymé (GBB) reaction as an alternative route. What are the common pitfalls and how can I optimize the yield?

A4: The GBB reaction is a powerful tool for synthesizing the imidazo[1,2-a]pyridine core. However, its success can be sensitive to several factors.

  • Low Yields:

    • Catalyst Choice: The choice and amount of catalyst (Lewis or Brønsted acid) are critical. Scandium triflate (Sc(OTf)₃) is often effective, but others like p-toluenesulfonic acid (p-TsOH) can also be used.[7][8] Catalyst loading should be optimized.

    • Solvent Effects: The solvent plays a crucial role. Alcohols like methanol or ethanol are often good choices as they can participate in the reaction mechanism.[9]

    • Substituent Effects: Electron-withdrawing groups on the 2-aminopyridine can decrease its nucleophilicity and hinder the reaction.[7] The carboxylic acid group at the 5-position is electron-withdrawing, which might necessitate more forcing conditions or a more active catalyst.

    • Reaction Concentration: The concentration of the reactants can significantly impact the reaction rate and yield.[10]

  • Side Reactions:

    • Ugi-type Side Products: In some cases, classic Ugi adducts can be observed as side products.[8]

    • Decomposition: Elevated temperatures can lead to the degradation of starting materials or products.[10]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthetic route and involves multiple steps.

Step 1: Synthesis of Ethyl 2-(5-carboxy-2-pyridinylamino)fumarate

  • Ullmann Condensation:

    • To a solution of 2-chloropyridine-5-carboxylic acid and glycine ethyl ester in a suitable high-boiling solvent (e.g., DMF or NMP), add a copper catalyst (e.g., CuI or copper powder) and a base (e.g., K₂CO₃).

    • Heat the mixture at a high temperature (typically >120 °C) for several hours until the starting materials are consumed (monitor by TLC or LC-MS).

    • After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The product, 2-(N-ethoxycarbonylmethyl)amino-5-carboxypyridine, is isolated from the aqueous layer after acidification.

  • Condensation with Diethyl Oxomalonate:

    • The product from the previous step is reacted with diethyl 2,3-dioxobutanedioate in a suitable solvent like ethanol, often with a catalytic amount of a weak acid or base.

    • The reaction is typically stirred at room temperature or with gentle heating.

    • The resulting enamine, ethyl 2-(5-carboxy-2-pyridinylamino)fumarate, is isolated after an appropriate workup.

Step 2: Intramolecular Cyclization and Hydrolysis

  • Cyclization:

    • The ethyl 2-(5-carboxy-2-pyridinylamino)fumarate is heated in a high-boiling solvent such as diphenyl ether. This high temperature promotes the intramolecular cyclization to form the ethyl ester of this compound.

  • Hydrolysis:

    • The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures, such as heating with an aqueous solution of a base (e.g., NaOH or KOH) followed by acidification with a mineral acid (e.g., HCl).

    • The crude this compound is then purified, typically by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ullmann Condensation

CatalystBaseSolventTemperature (°C)Typical Yield Range (%)
Copper PowderK₂CO₃DMF120-15040-60
CuIK₂CO₃NMP130-16050-70
CuI / L-prolineCs₂CO₃DMSO90-11060-85

Table 2: Troubleshooting Guide for Low Yield in Cyclization

SymptomPotential CauseSuggested Action
No product formationInsufficient temperatureIncrease reaction temperature in increments of 10 °C.
Inactive precursorRe-purify the starting enamine.
Low yield with decompositionTemperature too highDecrease reaction temperature and increase reaction time.
Presence of oxygenPerform the reaction under an inert atmosphere.
Incomplete reactionInsufficient reaction timeExtend the reaction time and monitor by TLC/LC-MS.

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization & Hydrolysis 2-chloropyridine-5-carboxylic_acid 2-chloropyridine-5-carboxylic acid ullmann_condensation Ullmann Condensation (Cu catalyst, base) 2-chloropyridine-5-carboxylic_acid->ullmann_condensation glycine_ethyl_ester Glycine ethyl ester glycine_ethyl_ester->ullmann_condensation intermediate_1 2-(N-ethoxycarbonylmethyl)amino- 5-carboxypyridine ullmann_condensation->intermediate_1 condensation Condensation intermediate_1->condensation diethyl_oxomalonate Diethyl 2,3-dioxobutanedioate diethyl_oxomalonate->condensation precursor Ethyl 2-(5-carboxy-2-pyridinylamino)fumarate condensation->precursor cyclization Intramolecular Cyclization (High Temperature) precursor->cyclization ester_product Ethyl Imidazo[1,2-a]pyridine- 5-carboxylate cyclization->ester_product hydrolysis Hydrolysis (Base, then Acid) ester_product->hydrolysis final_product Imidazo[1,2-a]pyridine- 5-carboxylic acid hydrolysis->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield start Low/No Yield of Final Product check_precursor Is the precursor pure and correctly characterized? start->check_precursor purify_precursor Purify precursor by recrystallization or chromatography. check_precursor->purify_precursor No check_cyclization Are cyclization conditions optimal? check_precursor->check_cyclization Yes purify_precursor->check_cyclization optimize_temp Optimize temperature: - Increase if no reaction - Decrease if decomposition check_cyclization->optimize_temp Unsure check_atmosphere Is the reaction under inert atmosphere? check_cyclization->check_atmosphere Yes optimize_temp->check_atmosphere use_inert Use N₂ or Ar atmosphere. check_atmosphere->use_inert No success Improved Yield check_atmosphere->success Yes use_inert->success

References

Technical Support Center: Troubleshooting Poor Solubility of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridine compounds. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this important class of molecules: poor solubility. The fused bicyclic ring system, while a common and valuable structural feature in many drug candidates, often contributes to high lipophilicity and low aqueous solubility.[1] This resource offers a structured approach to troubleshooting and overcoming these solubility hurdles.

Section 1: Understanding the Challenge - FAQs

This section addresses fundamental questions regarding the solubility of Imidazo[1,2-a]pyridine compounds.

Q1: Why do my Imidazo[1,2-a]pyridine compounds exhibit poor solubility?

A1: The solubility of a compound is a complex interplay of its physicochemical properties. For Imidazo[1,2-a]pyridines, several factors can contribute to low solubility:

  • Molecular Structure: The fused aromatic ring system is inherently hydrophobic. The planarity and rigidity of the scaffold can facilitate crystalline packing, making it difficult for solvent molecules to break the lattice and solvate the individual molecules.

  • Substituents: The nature and position of substituents on the Imidazo[1,2-a]pyridine core play a crucial role. Bulky, non-polar groups will further decrease aqueous solubility. Conversely, the introduction of polar or ionizable functional groups can enhance it.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility profile. Amorphous forms are generally more soluble than their crystalline counterparts.[2]

  • LogP Value: A high octanol-water partition coefficient (LogP) is indicative of high lipophilicity and, consequently, poor aqueous solubility.[3]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A2: Understanding the distinction between these two solubility measurements is critical for experimental design and data interpretation.[4]

  • Kinetic Solubility: This is the concentration of a compound that can be reached when a solution is prepared by adding a concentrated stock (usually in an organic solvent like DMSO) to an aqueous buffer. It reflects the rate of dissolution versus the rate of precipitation and is often the first solubility assessment in early drug discovery.[4]

  • Thermodynamic Solubility: This represents the true equilibrium solubility, where the solid compound is in equilibrium with the dissolved compound in a saturated solution. It is a more accurate measure of a compound's intrinsic solubility.[4]

The difference matters because a compound might initially appear soluble in a kinetic assay but precipitate over time as it reaches its thermodynamic equilibrium. This can lead to inaccurate results in subsequent biological assays.

Q3: How can I accurately measure the solubility of my compound?

A3: Several methods can be employed, each with its own advantages and limitations. The choice of method often depends on the stage of research and the amount of compound available.

MethodDescriptionThroughputCompound Requirement
Shake-Flask Method The gold standard for thermodynamic solubility. Excess solid is equilibrated with the solvent over an extended period (24-72 hours). The supernatant is then analyzed.[5]LowHigh
High-Throughput Screening (HTS) Methods Typically measure kinetic solubility. A DMSO stock solution is added to an aqueous buffer, and precipitation is detected by methods like nephelometry (light scattering) or UV spectroscopy.[4]HighLow
Potentiometric Titration Useful for ionizable compounds. The pKa and intrinsic solubility can be determined from the titration curve.MediumMedium
Differential Scanning Calorimetry (DSC) Can be used to determine the solubility of a drug in a semi-solid excipient by observing the melting point depression.[6]LowLow

For accurate and reliable measurements, it is crucial to ensure the purity of both the solute and the solvent and to control the temperature adequately.[5]

Section 2: A Systematic Approach to Troubleshooting Poor Solubility

When faced with a poorly soluble Imidazo[1,2-a]pyridine, a systematic, multi-pronged approach is often the most effective. The following workflow outlines a logical progression of strategies to enhance solubility.

Troubleshooting_Workflow Start Start: Poorly Soluble Imidazo[1,2-a]pyridine Initial_Characterization Step 1: Initial Characterization (pKa, LogP, Crystalline Form) Start->Initial_Characterization pH_Modification Step 2: pH Modification (For Ionizable Compounds) Initial_Characterization->pH_Modification If ionizable Cosolvent_Screening Step 3: Cosolvent Screening Initial_Characterization->Cosolvent_Screening If non-ionizable or pH mod. fails pH_Modification->Cosolvent_Screening If insufficient Success Goal: Solubilized Compound for Further Studies pH_Modification->Success Excipient_Formulation Step 4: Excipient-Based Formulation Cosolvent_Screening->Excipient_Formulation If further enhancement needed Cosolvent_Screening->Success Advanced_Techniques Step 5: Advanced Techniques Excipient_Formulation->Advanced_Techniques For challenging compounds Excipient_Formulation->Success Salt_Formation Salt Formation Advanced_Techniques->Salt_Formation Solid_Dispersion Solid Dispersion Advanced_Techniques->Solid_Dispersion Particle_Size_Reduction Particle Size Reduction Advanced_Techniques->Particle_Size_Reduction Complexation Complexation (e.g., Cyclodextrins) Advanced_Techniques->Complexation Salt_Formation->Success Solid_Dispersion->Success Particle_Size_Reduction->Success Complexation->Success

Caption: A systematic workflow for troubleshooting poor solubility.

Step 1: Initial Characterization

Before attempting to modify solubility, it is essential to understand the fundamental physicochemical properties of your compound.

  • Determine the pKa: The pKa will indicate if the compound is acidic, basic, or neutral. This is crucial for determining if pH modification is a viable strategy. Many Imidazo[1,2-a]pyridines are weakly basic.

  • Measure the LogP/LogD: This will quantify the lipophilicity of your compound. A high LogP suggests that strategies focusing on disrupting hydrophobic interactions will be necessary.

  • Analyze the Solid State: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form and the presence of polymorphs.

Step 2: pH Modification (for Ionizable Compounds)

For Imidazo[1,2-a]pyridines with a basic nitrogen, adjusting the pH of the aqueous medium can significantly increase solubility. By protonating the basic center, you form a more polar, water-soluble salt.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., pH 2 to 10).

  • Add an excess of your compound to each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Causality: The solubility of a weak base increases as the pH of the solution falls below its pKa. This is because the equilibrium shifts towards the protonated (ionized) form of the molecule, which is more water-soluble.[7]

Step 3: Cosolvent Screening

If pH modification is not applicable or insufficient, the use of cosolvents is a common next step. Cosolvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[8][9][10]

Common Cosolvents in Pharmaceutical Research:

CosolventPolarityNotes
Dimethyl Sulfoxide (DMSO)Highly PolarExcellent solubilizing power, but can be toxic at higher concentrations.[11]
EthanolPolarGenerally well-tolerated in biological systems.[8][11]
Propylene Glycol (PG)PolarA common vehicle for both oral and parenteral formulations.[8][11]
Polyethylene Glycol (PEG 300/400)PolarLow molecular weight PEGs are effective solubilizers.[8][11]
N-methyl-2-pyrrolidone (NMP)Highly PolarStrong solubilizing agent, but use with caution due to potential toxicity.[11]

Experimental Protocol: Cosolvent Solubility Screen

  • Prepare stock solutions of your compound in 100% of each selected cosolvent.

  • Create a series of solvent systems with increasing percentages of the cosolvent in an aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine the solubility of your compound in each cosolvent mixture using a high-throughput method.

  • Plot solubility versus cosolvent concentration to identify the most effective cosolvent and the optimal concentration range.

Causality: Cosolvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[12] They disrupt the hydrogen bonding network of water, creating a more favorable environment for the non-polar Imidazo[1,2-a]pyridine molecule.

Step 4: Excipient-Based Formulations

Excipients are inactive substances used to formulate active pharmaceutical ingredients (APIs).[13] Several classes of excipients can be used to enhance solubility.

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[2][7] Common examples include Tween 80 and sodium lauryl sulfate.[7]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment.[14][15]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be very effective. These formulations can improve drug solubilization in the dosage form and in the gastrointestinal tract.[3][16]

Experimental Protocol: Surfactant/Cyclodextrin Screening

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen surfactant or cyclodextrin.

  • Add an excess of the Imidazo[1,2-a]pyridine compound to each solution.

  • Equilibrate the samples as described in the pH-solubility protocol.

  • Filter and analyze the supernatant to determine the solubility.

  • Plot solubility as a function of excipient concentration. A sharp increase in solubility is often observed above the CMC for surfactants.

Step 5: Advanced Techniques

For the most challenging compounds, more advanced formulation strategies may be necessary.

  • Salt Formation: For acidic or basic compounds, forming a salt can dramatically improve solubility and dissolution rate.[17] This is often one of the most effective and widely used strategies.

  • Solid Dispersions: A solid dispersion is a system where the drug is dispersed in an inert carrier or matrix at the solid state.[2] Amorphous solid dispersions, where the drug is present in a non-crystalline form, can lead to significantly higher apparent solubility and faster dissolution.[13]

  • Particle Size Reduction: Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[9][15][17] Techniques like micronization and nanosuspension can be employed.[15]

Section 3: Case Study - Troubleshooting a Hypothetical Imidazo[1,2-a]pyridine

Compound: "IAP-123," a novel Imidazo[1,2-a]pyridine derivative. Initial Observation: Practically insoluble in aqueous buffers at neutral pH.

Case_Study_Workflow Problem IAP-123: Insoluble at Neutral pH Characterization 1. Characterization: - pKa = 5.5 (weak base) - LogP = 4.2 (lipophilic) Problem->Characterization Strategy1 2. Strategy 1: pH Adjustment Result: Soluble at pH < 4, but precipitates at pH 7.4 Characterization->Strategy1 Strategy2 3. Strategy 2: Cosolvent Screen Result: 20% PEG 400 increases solubility to 50 µM Strategy1->Strategy2 Precipitation issue Strategy3 4. Strategy 3: Complexation Result: Hydroxypropyl-β-cyclodextrin forms a 1:1 complex, increasing solubility to >1 mM Strategy2->Strategy3 Solubility still too low Solution Solution: Formulate IAP-123 with HP-β-CD for in vitro and in vivo studies Strategy3->Solution

Caption: A case study workflow for solubilizing "IAP-123".

This case study illustrates the logical progression of troubleshooting. The initial characterization identified IAP-123 as a lipophilic weak base. While pH adjustment improved solubility at low pH, it was not suitable for physiological conditions. A cosolvent screen provided a modest improvement, but complexation with a cyclodextrin ultimately yielded the desired solubility for further testing.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and overcome the solubility challenges associated with Imidazo[1,2-a]pyridine compounds, thereby accelerating their research and development efforts.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Imidazo[1,2-a]pyridine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities can arise from starting materials, side reactions, or decomposition. These may include unreacted 2-aminopyridine derivatives, byproducts from the cyclization reaction, and potentially regioisomers depending on the synthetic route.[1][2] Some synthetic methods for the imidazo[1,2-a]pyridine core involve condensations that can lead to various side products.[1][2]

Q3: How does the zwitterionic nature of this compound affect its purification?

A3: this compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. This can lead to zwitterion formation, which influences its solubility. At its isoelectric point, the zwitterion is least soluble in aqueous solutions, which can be exploited for purification by precipitation.[3] However, this can also make purification by standard methods like reverse-phase chromatography more challenging.[4]

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities.[5][6][7][8][9] By dissolving the crude mixture in an organic solvent and extracting with an aqueous base, the carboxylic acid is converted to its water-soluble salt and moves to the aqueous layer. The layers are then separated, and the carboxylic acid is precipitated by acidifying the aqueous layer.

Q5: What are suitable recrystallization solvents for this compound?

A5: Due to its polar nature, polar solvents are generally suitable for the recrystallization of this compound. Good solvent choices often include ethanol, methanol, water, or mixtures of these.[10] For some imidazo[1,2-a]pyridine derivatives, crystallization from a mixture of methanol and water has been reported to be effective.[11] The ideal solvent system should dissolve the compound well at high temperatures but poorly at low temperatures.

Q6: What type of column chromatography is recommended for this compound?

A6: Normal-phase column chromatography using silica gel is a common method for purifying imidazo[1,2-a]pyridine derivatives.[12][13][14] Given the polarity of the carboxylic acid, a polar mobile phase will be required. A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.[12][13] For highly polar compounds, a mobile phase of methanol in dichloromethane can be effective.

Troubleshooting Guides

Acid-Base Extraction

Q: I performed an acid-base extraction, but my yield is very low after acidification and filtration. What could be the problem?

A: Several factors could contribute to low yield:

  • Incomplete Extraction: The carboxylic acid may not have been fully extracted into the aqueous basic layer. Ensure thorough mixing of the organic and aqueous layers. Performing the extraction multiple times with fresh aqueous base can improve efficiency.

  • Incorrect pH for Precipitation: The carboxylic acid will only precipitate if the pH of the aqueous layer is sufficiently acidic. After adding acid, check the pH with litmus paper or a pH meter to ensure it is below the pKa of the carboxylic acid.

  • Product Solubility: The precipitated product may have some solubility in the acidic aqueous solution. Cooling the solution in an ice bath before filtration can help to maximize precipitation.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping some of the product. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.

Q: After acidifying the aqueous layer, no precipitate forms. What should I do?

A: If no precipitate forms, it could be due to a few reasons:

  • Low Concentration: The concentration of your product in the aqueous layer might be too low to precipitate. You can try to concentrate the aqueous solution under reduced pressure before acidification.

  • High Solubility: The protonated form of your compound might still be soluble in the aqueous medium. In this case, you can try to extract the product from the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane.

  • Zwitterionic Behavior: At certain pH values, the compound might remain in solution as a zwitterion. Carefully adjust the pH to find the isoelectric point where solubility is at a minimum.[3]

Recrystallization

Q: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. Here are some solutions:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a crystal lattice.

  • Use a Different Solvent System: The solvent system may not be ideal. Try a more non-polar solvent or a mixture of solvents.

  • Lower the Concentration: The solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.

Q: The purity of my compound did not improve significantly after recrystallization. What went wrong?

A: This could be due to:

  • Inappropriate Solvent Choice: The chosen solvent may dissolve the impurities as well as the product, or the impurities may co-crystallize with the product. Experiment with different solvent systems.

  • Trapped Impurities: If the crystals form too quickly, impurities can be trapped within the crystal lattice. Ensure slow cooling to allow for selective crystallization.

  • Insufficient Washing: After filtration, make sure to wash the crystals with a small amount of cold, fresh solvent to remove any residual impurities from the surface.

Column Chromatography

Q: My compound is not eluting from the silica gel column. What should I do?

A: If your compound is stuck on the column, the mobile phase is likely not polar enough.[15]

  • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For very polar compounds like carboxylic acids, you may need to add a small percentage of methanol to your eluent.[10]

  • Add an Acid Modifier: Since silica gel is acidic, basic compounds can sometimes stick strongly. While your compound is acidic, the basic nitrogen in the imidazo[1,2-a]pyridine core can interact with the silica. Adding a small amount of a volatile acid like acetic acid to the mobile phase can help to protonate the basic sites on your molecule and improve elution.

Q: I am seeing significant tailing or streaking of my compound on the TLC plate and during column chromatography. How can I improve the separation?

A: Tailing is often an issue with polar, acidic, or basic compounds on silica gel.

  • Use a Mobile Phase Modifier: Adding a small amount of a modifier to your eluent can significantly improve peak shape. For an acidic compound, adding a small amount of acetic acid can help.

  • Consider a Different Stationary Phase: If tailing is severe, you might consider using a different stationary phase, such as alumina or reverse-phase silica gel.

Data Presentation

Table 1: Recommended Starting Conditions for Purification

Purification MethodKey ParametersRecommended Starting ConditionsTroubleshooting Tips
Acid-Base Extraction Aqueous Base 1 M Sodium Bicarbonate (NaHCO₃) or 1 M Sodium Hydroxide (NaOH)Use NaHCO₃ to separate from strongly acidic impurities. NaOH will extract both weak and strong acids.
Organic Solvent Ethyl Acetate or DichloromethaneEnsure the organic solvent is immiscible with water.
Precipitation pH pH < 4Use a strong acid like HCl to precipitate the carboxylic acid.
Recrystallization Solvent System Ethanol, Methanol, Water, or mixtures (e.g., Ethanol/Water)The ideal solvent dissolves the compound when hot and poorly when cold.
Cooling Method Slow cooling to room temperature, followed by an ice bath.Rapid cooling can lead to "oiling out" or impure crystals.
Column Chromatography Stationary Phase Silica Gel (230-400 mesh)For highly polar compounds, alumina (neutral or acidic) can be an alternative.
Mobile Phase Gradient of Ethyl Acetate in Hexanes, or Methanol in DichloromethaneStart with a low polarity and gradually increase. For this compound, a higher polarity system is likely needed.
Mobile Phase Modifier 0.5-1% Acetic AcidCan improve peak shape and reduce tailing for acidic compounds.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Extraction: Add an equal volume of 1 M aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M sodium bicarbonate solution two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts.

  • Back-Washing (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any co-extracted neutral impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH < 4, check with pH paper). A precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the solid with a small amount of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow the solution to cool to see if crystals form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase using thin-layer chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.3-0.4. For this compound, a good starting point is a mixture of dichloromethane and methanol (e.g., 95:5), potentially with 0.5% acetic acid.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Run the column by passing the mobile phase through it. If separation from less polar impurities is needed, start with a lower polarity mobile phase and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extraction Acid-Base Extraction dissolve->extraction separate_layers Separate Layers extraction->separate_layers acidify Acidify Aqueous Layer separate_layers->acidify Aqueous Layer column_chrom Column Chromatography separate_layers->column_chrom Organic Layer (Impurities) precipitate Precipitate Pure Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry recrystallize Recrystallization precipitate->recrystallize Optional Further Purification pure_product Pure Imidazo[1,2-a]pyridine- 5-carboxylic acid filter_dry->pure_product recrystallize->pure_product column_chrom->pure_product If product is in organic layer

Caption: General experimental workflow for the purification of this compound.

acid_base_extraction start Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base shake Shake and Separate Layers add_base->shake org_layer1 Organic Layer: Neutral & Basic Impurities shake->org_layer1 aq_layer1 Aqueous Layer: Deprotonated Carboxylic Acid (Water-Soluble Salt) shake->aq_layer1 add_acid Add Aqueous Acid (e.g., HCl) aq_layer1->add_acid precipitate Precipitated Pure Carboxylic Acid add_acid->precipitate

Caption: Logical diagram of the acid-base extraction process for purification.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out yes_oil Yes oiling_out->yes_oil no_oil No oiling_out->no_oil slow_cool Slow Down Cooling Rate yes_oil->slow_cool change_solvent Change Solvent System yes_oil->change_solvent check_purity Check Purity of Crystals no_oil->check_purity slow_cool->start Retry change_solvent->start Retry pure Pure Product Obtained check_purity->pure impure Impure check_purity->impure recrystallize_again Re-recrystallize with Different Solvent impure->recrystallize_again recrystallize_again->start Retry

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Scaling Up Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridines, with a focus on addressing the challenges encountered during scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Scale-Up Challenges

Q1: My reaction yield dropped significantly upon scaling up from milligrams to grams. What are the common causes?

When scaling up, several factors that are negligible at the lab bench can become significant.[1][2][3] Key areas to investigate include:

  • Heat Transfer: Exothermic reactions can lead to localized overheating in larger volumes due to a decreased surface-area-to-volume ratio, promoting side reactions.[1][2][3] Ensure efficient stirring and consider a reactor with better heat exchange capabilities.

  • Mass Transfer & Mixing: Inefficient mixing can result in localized concentration gradients of reactants, leading to incomplete reactions or the formation of byproducts.[2] What works with a small magnetic stir bar may not be sufficient for larger volumes; mechanical overhead stirrers are often necessary.[2]

  • Reagent Addition: The rate of addition for critical reagents can impact the reaction outcome. A slow, controlled addition on a larger scale might be necessary to maintain optimal reaction conditions.

  • Solvent Effects: The choice of solvent can become more critical at scale. Solvents that are easily removed in a lab setting may require significant time and energy for removal in larger batches.[4] Additionally, some "green" solvents may not be readily available or cost-effective in large quantities.[4]

Reaction-Specific Troubleshooting

Q2: I am observing the formation of multiple byproducts in my Groebke-Blackburn-Bienaymé (GBB) reaction at a larger scale. How can I improve the selectivity?

The Groebke-Blackburn-Bienaymé reaction, a multicomponent reaction involving an aldehyde, a 2-aminopyridine, and an isocyanide, is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines.[5][6][7] However, side reactions can become more prominent during scale-up.

  • Purity of Reagents: Ensure the purity of your starting materials, especially the aldehyde, as impurities can lead to undesired side products.

  • Reaction Conditions: The choice of catalyst and solvent is crucial. While some GBB reactions can proceed without a catalyst, Lewis acids like Sc(OTf)₃ or Brønsted acids such as p-toluenesulfonic acid (p-TsOH) can improve yields and selectivity.[6][8] Methanol is a commonly used solvent and has been shown to act as a co-catalyst in some cases.[9]

  • Water Scavenging: The formation of an imine intermediate is a key step. The presence of excess water can hinder this equilibrium. Using a dehydrating agent like trimethyl orthoformate can be beneficial.[6]

Q3: In my Ortoleva-King type reaction, the formation of the N-phenacylpyridinium intermediate seems to be the rate-limiting step and is not going to completion on a larger scale. What can I do?

The Ortoleva-King reaction is a classic method for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.[10] Incomplete formation of the key intermediate can be a bottleneck.

  • Solvent Choice: The choice of solvent can influence the rate of this SN2 reaction. Polar aprotic solvents like DMF or acetonitrile are often used.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to degradation of the starting materials or products. Careful optimization of the reaction temperature is necessary.

  • Microwave Irradiation: For some syntheses, microwave-assisted heating has been shown to significantly reduce reaction times and improve yields, which can be advantageous for scaling up certain steps.[5]

Purification and Work-up

Q4: The purification of my scaled-up Imidazo[1,2-a]pyridine synthesis is proving to be difficult, with product precipitating with impurities. What strategies can I employ?

Purification is a common hurdle in scaling up.

  • Crystallization: Whenever possible, developing a robust crystallization procedure is often the most scalable and cost-effective purification method. Experiment with different solvent systems to find conditions that provide good recovery of the pure product.

  • Salt Formation: For basic Imidazo[1,2-a]pyridines, forming a salt (e.g., hydrochloride or sulfate) can facilitate purification by crystallization, allowing for the removal of non-basic impurities.[6] The free base can then be regenerated in a subsequent step.

  • Optimized Chromatography: While column chromatography is less ideal for very large scales, optimizing the mobile phase and stationary phase can improve separation and throughput if it is unavoidable.

Data Presentation

Table 1: Comparison of Catalysts for the Groebke-Blackburn-Bienaymé Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneWaterRT24High[5]
Sc(OTf)₃Methanol150 (MW)0.5>90[8]
Y(OTf)₃Methanol150 (MW)0.5>90[8]
La(OTf)₃Methanol150 (MW)0.5>90[8]
I₂EthanolRT-Good[11]
BF₃·MeCNMeCNRT-up to 85[6]

Yields are highly dependent on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

  • To a solution of the 2-aminopyridine (1.0 eq.) and the aldehyde (1.0 eq.) in methanol, add the isocyanide (1.1 eq.).

  • If a catalyst is used, add the Lewis or Brønsted acid (e.g., Sc(OTf)₃, 10 mol%) to the mixture.[8]

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Protocol 2: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Ortoleva-King Type Reaction

This protocol describes a one-pot synthesis and may need adjustments based on the specific starting materials.

  • Dissolve the 2-aminopyridine (1.0 eq.) and the ketone (1.2 eq.) in a suitable solvent such as ethanol.

  • Add a catalyst, for example, iodine (I₂) (10 mol%), to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol to obtain the pure product. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select & Weigh Reagents (2-aminopyridine, aldehyde, isocyanide) mix Combine Reagents in Reaction Vessel reagents->mix solvent Choose Solvent (e.g., Methanol) solvent->mix catalyst Add Catalyst (e.g., Sc(OTf)3) mix->catalyst react Stir at Optimal Temperature catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor concentrate Concentrate Solvent monitor->concentrate Reaction Complete purify Purify Crude Product (Chromatography/Crystallization) concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize troubleshooting_yield cluster_temp Heat Transfer Solutions cluster_mixing Mixing Solutions cluster_reagents Reagent Solutions start Low Yield on Scale-Up check_temp Investigate Heat Transfer start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_reagents Assess Reagent Purity & Addition start->check_reagents improve_cooling Improve Reactor Cooling check_temp->improve_cooling slow_addition Slower Reagent Addition check_temp->slow_addition overhead_stirrer Use Mechanical Stirrer check_mixing->overhead_stirrer baffles Add Baffles to Reactor check_mixing->baffles repurify Repurify Starting Materials check_reagents->repurify controlled_add Controlled Dosing of Reagents check_reagents->controlled_add

References

Technical Support Center: Efficient Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imidazo[1,2-a]pyridines. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing Imidazo[1,2-a]pyridines?

A1: A variety of catalytic systems have been successfully employed. The choice of catalyst often depends on the specific substrates and desired reaction conditions. Common options include:

  • Copper-based catalysts: Copper(I) and Copper(II) salts (e.g., CuI, CuSO₄, CuBr) are widely used, often in combination with ligands or additives.[1][2][3] They are effective for various synthetic routes, including A³-coupling and oxidative cyclization.[1][2]

  • Iodine-based catalysts: Molecular iodine (I₂) is a cost-effective and environmentally benign catalyst for multicomponent reactions leading to Imidazo[1,2-a]pyridines.[4][5][6]

  • Other Lewis acids: Catalysts like Y(OTf)₃, Zn(OTf)₂, and Sc(OTf)₃ have been reported for specific transformations such as Friedel-Crafts type reactions.[7][8]

  • Catalyst-free systems: Some synthetic methods proceed efficiently without a catalyst, often under specific solvent or temperature conditions.[9][10]

Q2: How do I choose the best catalyst for my specific substrates?

A2: Catalyst selection is crucial and depends on the nature of your starting materials (2-aminopyridine, aldehyde, alkyne, ketone, etc.).

  • For A³-coupling reactions involving an amine, aldehyde, and alkyne, a Copper(II)-Ascorbate system in aqueous micellar media has proven efficient.[1]

  • For reactions involving acetophenones and 2-aminopyridines , molecular iodine under ultrasonic conditions in water is a green and effective choice.[4][6]

  • When performing a three-component aza-Friedel–Crafts reaction with imidazo[1,2-a]pyridines, aldehydes, and amines, Y(OTf)₃ is a suitable Lewis acid catalyst.[7]

  • For multicomponent reactions with isocyanides, iodine at room temperature offers good yields.[5][8]

The following decision tree can guide your initial catalyst selection:

CatalystSelection Start What is your reaction type? A3_Coupling A3-Coupling (Amine, Aldehyde, Alkyne) Start->A3_Coupling MCR_Ketone MCR with Ketone (e.g., Acetophenone) Start->MCR_Ketone Aza_FC Aza-Friedel-Crafts Start->Aza_FC MCR_Isocyanide MCR with Isocyanide Start->MCR_Isocyanide Catalyst_Cu Consider Cu(II)-Ascorbate A3_Coupling->Catalyst_Cu Catalyst_I2_US Consider Molecular Iodine with Ultrasonication MCR_Ketone->Catalyst_I2_US Catalyst_YOTf3 Consider Y(OTf)3 Aza_FC->Catalyst_YOTf3 Catalyst_I2_RT Consider Molecular Iodine at Room Temperature MCR_Isocyanide->Catalyst_I2_RT ExperimentalWorkflow1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add SDS (10 mol%) to 2 mL water in a 10 mL round bottom flask. B Vigorously stir for 5 min. A->B C Add 2-aminopyridine (1 mmol), aldehyde (1 mmol), CuSO4·5H2O (10 mol%), and sodium ascorbate (20 mol%). B->C D Add the alkyne derivative (1.2 mmol). C->D E Stir the reaction mixture at 50 °C for 6–16 h. D->E F Monitor reaction progress by TLC. E->F G Perform standard aqueous work-up. F->G H Purify by column chromatography. G->H ExperimentalWorkflow2 cluster_prep1 Step 1: Phenylglyoxal Generation cluster_prep2 Step 2: Cyclocondensation cluster_workup Work-up and Purification A Mix acetophenone derivative (1.0 mmol) and iodine (20 mol%) in 4.0 mL of distilled water. B Irradiate with ultrasound at room temperature for 30 min. A->B C Add 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture. B->C D Irradiate with ultrasound at room temperature for 30 min. C->D E Filter the solid product. D->E F Wash with water and dry. E->F

References

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This resource is tailored for researchers, scientists, and professionals in drug development to navigate and troubleshoot the complexities of synthesizing the imidazo[1,2-a]pyridine scaffold. Here you will find detailed troubleshooting guides for common side reactions, answers to frequently asked questions, comprehensive experimental protocols, and quantitative data to optimize your synthetic outcomes.

Troubleshooting Guides & FAQs

This section addresses specific challenges encountered during the synthesis of imidazo[1,2-a]pyridines, offering insights into the root causes of side product formation and providing actionable solutions.

Issue 1: Formation of Regioisomeric Byproducts

Question: My reaction with a substituted 2-aminopyridine is producing a mixture of imidazo[1,2-a]pyridine regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using substituted 2-aminopyridines, as the cyclization can occur at either of the pyridine nitrogen atoms. The regioselectivity is primarily governed by steric and electronic effects of the substituents on the pyridine ring.

  • Root Cause Analysis:

    • Steric Hindrance: Bulky substituents on the 2-aminopyridine can hinder the approach of the reacting partner, favoring cyclization at the less sterically hindered nitrogen atom.

    • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the nucleophilicity of the pyridine nitrogens. Electron-donating groups can enhance the nucleophilicity of the ring nitrogen, potentially directing the site of cyclization.

  • Troubleshooting Workflow:

    G start Mixture of Regioisomers Observed steric Analyze Steric Hindrance of Substituents start->steric electronic Evaluate Electronic Effects of Substituents start->electronic conditions Optimize Reaction Conditions steric->conditions electronic->conditions solvent Screen Solvents conditions->solvent temp Vary Temperature conditions->temp result Improved Regioselectivity solvent->result temp->result

    Caption: Troubleshooting workflow for regioisomer formation.

  • Solutions:

    • Strategic Selection of Starting Materials: Carefully choose substituted 2-aminopyridines where steric and electronic factors favor the formation of the desired regioisomer.

    • Modification of Reaction Conditions: Systematically screen solvents and reaction temperatures. In some cases, lower temperatures may favor the kinetically controlled product, leading to higher regioselectivity.

Issue 2: Schiff Base Byproduct in Groebke-Blackburn-Bienaymé (GBB) Reaction

Question: I am observing a significant amount of a stable Schiff base byproduct in my Groebke-Blackburn-Bienaymé (GBB) reaction, resulting in a low yield of the desired 3-aminoimidazo[1,2-a]pyridine. What can I do to minimize this?

Answer: The formation of a Schiff base from the aldehyde and 2-aminopyridine is a reversible equilibrium step in the GBB reaction. If the subsequent cyclization with the isocyanide is slow, or if the Schiff base is particularly stable, it can accumulate as a major byproduct. This is especially common with aliphatic aldehydes, which can form less stable Schiff bases.[1]

  • Troubleshooting Workflow:

    G start Schiff Base Byproduct Observed stoichiometry Adjust Reagent Stoichiometry (Increase 2-aminopyridine) start->stoichiometry catalyst Optimize Catalyst (Add Lewis/Brønsted Acid) stoichiometry->catalyst If still low yield result Reduced Byproduct, Improved Yield stoichiometry->result Successful solvent Change Solvent catalyst->solvent If still low yield catalyst->result Successful temp Modify Temperature solvent->temp If still low yield solvent->result Successful temp->result Successful

    Caption: Troubleshooting workflow for Schiff base byproduct formation in the GBB reaction.

  • Solutions:

    • Adjust Reagent Stoichiometry: Increasing the equivalents of the 2-aminopyridine (e.g., to 1.2-1.5 equivalents) can shift the equilibrium towards the formation of the Schiff base and subsequent cyclization.[2]

    • Catalyst Optimization: The use of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid catalyst can promote the cyclization step by activating the Schiff base towards nucleophilic attack by the isocyanide.[2]

    • Solvent Selection: Employ a solvent that ensures the solubility of all reactants and intermediates. For sluggish reactions, switching from alcohols to a more polar aprotic solvent like acetonitrile or DMF may improve the reaction rate.[2] The use of a less nucleophilic solvent, such as trifluoroethanol, can also suppress the formation of byproducts resulting from the addition of the solvent to the Schiff base intermediate.[3]

    • Temperature Modification: While many GBB reactions proceed at room temperature, increasing the temperature to 50-80 °C can facilitate the cyclization of less reactive substrates.[2]

Issue 3: Dimerization of 2-Aminopyridine in Tschitschibabin-type Reactions

Question: My Tschitschibabin-type synthesis is yielding a significant amount of a dimerized byproduct of the 2-aminopyridine starting material. How can I prevent this?

Answer: Dimerization is a known side reaction in the Tschitschibabin synthesis and related reactions, particularly under forcing conditions.[2]

  • Quantitative Data on Dimerization:

Starting MaterialReaction ConditionsDimer Product YieldDesired Product Yield
4-tert-butylpyridineSodium amide, xylene, atmospheric pressure89%11%[4]
4-tert-butylpyridineSodium amide, xylene, 350 psi N₂26%74%[4]
  • Solutions:

    • Reaction under Pressure: As indicated by the data, conducting the reaction under an inert atmosphere at elevated pressure can significantly suppress the dimerization side reaction and favor the desired amination product.[4]

    • Milder Reaction Conditions: Explore alternative, milder methods for the synthesis of the target imidazo[1,2-a]pyridine that do not require the harsh conditions of the classical Tschitschibabin reaction.

Issue 4: Formation of Bis-Imidazo[1,2-a]pyridine Adducts

Question: In my synthesis, I am observing the formation of a bis-adduct, specifically a 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine). How can I control the formation of this byproduct?

Answer: The formation of bis-imidazopyridine adducts can occur when a second molecule of the imidazo[1,2-a]pyridine reacts with an intermediate. The reaction atmosphere can be a critical factor in determining the product distribution.[2]

  • Control of Reaction Atmosphere:

Desired ProductSide ProductRecommended Atmosphere
3-Aroylimidazo[1,2-a]pyridine3,3′-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine)Air (Oxygen acts as the oxidant for the desired product)[2]
3,3′-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine)3-Aroylimidazo[1,2-a]pyridineInert (e.g., Argon)[2]
  • Solution:

    • To favor the formation of the 3-aroylimidazo[1,2-a]pyridine and suppress the bis-adduct, ensure the reaction is carried out in the presence of air, as oxygen is the principal oxidant for this transformation.[2]

    • Conversely, if the bis-adduct is the desired product, conducting the reaction under an inert atmosphere like argon will promote its formation.[2]

Issue 5: Oxidation of 2-Aminopyridine Starting Material

Question: I am observing a highly polar, inseparable byproduct at the baseline of my TLC plate, and the overall yield of my desired imidazo[1,2-a]pyridine is low. Could this be due to oxidation?

Answer: Yes, the 2-aminopyridine starting material is susceptible to oxidation, especially when strong oxidizing agents such as tert-butyl hydroperoxide (TBHP) are used in the reaction.[2]

  • Troubleshooting Workflow:

    G start Oxidation of 2-Aminopyridine Suspected stoichiometry Use Excess 2-Aminopyridine start->stoichiometry oxidant Choose a Milder Oxidant start->oxidant conditions Modify Reaction Conditions (Lower Temperature, Shorter Time) stoichiometry->conditions oxidant->conditions result Minimized Oxidation, Improved Yield conditions->result

    Caption: Workflow to mitigate the oxidation of 2-aminopyridine.

  • Solutions:

    • Use Excess Starting Material: Employing a significant excess of the 2-aminopyridine can help to compensate for the amount lost to oxidation.[2]

    • Select a Milder Oxidant: If the reaction requires an oxidant, consider using a milder reagent than TBHP or other strong oxidizing agents.

    • Optimize Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to minimize the extent of the oxidation side reaction.

Experimental Protocols

This section provides detailed methodologies for key synthetic routes to imidazo[1,2-a]pyridines, with a focus on minimizing the formation of common side products.

Protocol 1: Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is a classical method for the synthesis of the imidazo[1,2-a]pyridine core.

  • Reactants and Reagents:

    • 2-Aminopyridine

    • α-Bromoacetophenone

    • Sodium bicarbonate

    • Ethanol

  • Procedure:

    • Dissolve 2-aminopyridine (1.0 eq) in ethanol in a round-bottom flask.

    • Add α-bromoacetophenone (1.0 eq) to the solution.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyridines

This protocol is a multicomponent reaction that is highly efficient for the synthesis of 3-amino substituted imidazo[1,2-a]pyridines.[1]

  • Reactants and Reagents:

    • 2-Aminopyridine

    • Aldehyde

    • Isocyanide

    • Lewis Acid Catalyst (e.g., BF₃·MeCN)

    • Dehydrating Agent (e.g., Trimethyl orthoformate)

    • Solvent (e.g., Acetonitrile)

  • Procedure:

    • To a solution of the 2-aminopyridine (1.0 eq) and aldehyde (1.1 eq) in the chosen solvent, add the dehydrating agent (1.5 eq).

    • Add the Lewis acid catalyst (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the isocyanide (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature or heat as required, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by flash chromatography.

This technical support center provides a starting point for addressing common challenges in the synthesis of imidazo[1,2-a]pyridines. For more specific issues, further literature review and experimental optimization are recommended.

References

Technical Support Center: Functionalization of the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the Imidazo[1,2-a]pyridine core.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the Imidazo[1,2-a]pyridine core?

A1: The most prevalent methods for synthesizing the Imidazo[1,2-a]pyridine scaffold include:

  • Tschitschibabin Reaction: This classical method involves the condensation of 2-aminopyridines with α-halocarbonyl compounds.[1]

  • One-Pot Condensations: These often involve the reaction of 2-aminopyridines, aldehydes, and isonitriles (Groebke-Blackburn-Bienaymé reaction).[2][3]

  • Metal-Catalyzed Cyclizations: Copper and other transition metals are frequently used to catalyze the cyclization of various starting materials.[4][5][6]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.

Q2: Which position on the Imidazo[1,2-a]pyridine core is most reactive for electrophilic substitution?

A2: The C3 position of the imidazole ring is the most nucleophilic and therefore the most common site for electrophilic substitution.[7][8][9] This is due to the stability of the resulting intermediate, which maintains the aromaticity of the six-membered pyridine ring.[7][8]

Q3: How can I achieve functionalization at positions other than C3?

A3: While C3 is the most reactive site, functionalization at other positions is possible through various strategies:

  • Directed C-H Activation: Using a directing group, often at the C2 position (e.g., a 2-aryl group), can facilitate metal-catalyzed C-H functionalization at the ortho position of the directing group or other positions on the pyridine ring.[10]

  • Halogen-Metal Exchange: Pre-functionalizing the scaffold with a halogen allows for subsequent cross-coupling reactions at that specific position.

  • Control of Reaction Conditions: In some cases, modifying catalysts, solvents, and temperature can influence the regioselectivity of the reaction.

Q4: What are some common applications of functionalized Imidazo[1,2-a]pyridines?

A4: Imidazo[1,2-a]pyridine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][9][11] They are also used in materials science.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

Possible Causes & Solutions

CauseRecommended Action
Incorrect Reaction Conditions Optimize temperature, reaction time, and solvent. Some reactions are sensitive to air or moisture; ensure an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.
Ineffective Catalyst Screen different catalysts and catalyst loadings. For metal-catalyzed reactions, consider the oxidation state of the metal and the choice of ligands. For instance, in some syntheses, iodine has been shown to be a cost-effective and efficient catalyst.[12][13]
Poor Quality Starting Materials Ensure the purity of starting materials. 2-aminopyridines can be purified by recrystallization or sublimation. Aldehydes should be checked for oxidation to carboxylic acids.
Side Reactions The formation of N-oxides can be a potential side reaction.[14] Characterize byproducts to understand competing reaction pathways and adjust conditions to minimize them.
Decomposition of Reactants or Products Some reagents, like tert-butyl isocyanide, can be sensitive to acidic conditions or high temperatures, leading to low yields.[12] Consider milder reaction conditions.
Problem 2: Poor Regioselectivity (Mixture of Isomers)

Possible Causes & Solutions

CauseRecommended Action
Steric Hindrance Bulky substituents on the 2-aminopyridine or the coupling partner can influence the regioselectivity. Consider less sterically hindered starting materials if possible.
Electronic Effects Electron-donating or electron-withdrawing groups on the starting materials can alter the nucleophilicity of the pyridine nitrogens, affecting which one participates in the initial cyclization.[15]
Reaction Mechanism Ambiguity The reaction may proceed through multiple pathways. A thorough understanding of the mechanism can help in selecting conditions that favor the desired isomer. For electrophilic aromatic substitution, the stability of the intermediate cation dictates the regioselectivity.[7][8]
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

CauseRecommended Action
Similar Polarity of Product and Byproducts Optimize the chromatographic conditions (e.g., solvent system, gradient, and stationary phase). Consider derivatization of the product or byproduct to alter its polarity for easier separation.
Product Insolubility Choose an appropriate solvent for recrystallization. If the product is a solid, washing with a solvent in which the impurities are soluble can be effective.
Residual Catalyst For metal-catalyzed reactions, residual metal can be removed by washing with an appropriate aqueous solution (e.g., ammonium chloride or EDTA) or by using a metal scavenger resin.

Experimental Protocols

Example Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine via Condensation

This protocol is a generalized procedure based on common literature methods.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-aminopyridine (1.0 eq), 2-bromoacetophenone (1.05 eq), and sodium bicarbonate (2.0 eq).

  • Add ethanol as the solvent.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Characterization Data Example:

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
2-Phenylimidazo[1,2-a]pyridine8.13 (d, 1H), 7.97 (m, 2H), 7.87 (s, 1H), 7.64 (d, 1H), 7.45 (t, 2H), 7.33 (t, 1H), 7.20 (t, 1H), 6.78 (t, 1H)145.8, 145.1, 134.1, 128.8, 128.1, 126.3, 125.4, 124.6, 117.6, 112.5, 108.3195.09 [M+H]⁺

Note: NMR data can vary slightly based on the instrument and solvent used. The provided data is a representative example.

Visualizations

experimental_workflow start Start reactants Combine 2-Aminopyridine, α-Haloketone, and Base in Solvent start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridines.

troubleshooting_low_yield problem Low or No Yield cause1 Incorrect Reaction Conditions? problem->cause1 cause2 Ineffective Catalyst? problem->cause2 cause3 Poor Starting Material Quality? problem->cause3 solution1 Optimize Temp, Time, Solvent & Atmosphere cause1->solution1 solution2 Screen Catalysts, Loadings & Ligands cause2->solution2 solution3 Purify Starting Materials cause3->solution3

References

Technical Support Center: Overcoming Resistance in Imidazo[1,2-a]pyridine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to Imidazo[1,2-a]pyridine-based drug candidates during their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: The imidazo[1,2-a]pyridine-based drug candidate is losing efficacy in our cancer cell line over time.

  • Question: We have observed a gradual decrease in the cytotoxic effect of our lead Imidazo[1,2-a]pyridine compound on our cancer cell line after continuous exposure. What could be the reason, and how can we investigate this?

  • Answer: This is a common indication of acquired resistance. The cancer cells may be developing mechanisms to evade the drug's effects. Here’s a troubleshooting workflow to identify the potential cause:

    • Confirm Resistance: First, you need to confirm the development of a resistant cell line. This can be done by determining the half-maximal inhibitory concentration (IC50) of your compound on the parental (sensitive) cell line and the suspected resistant cell line using a cell viability assay like the MTT assay. A significant increase in the IC50 value for the suspected resistant line confirms resistance.[1]

    • Investigate Common Resistance Mechanisms:

      • Overexpression of Efflux Pumps: A primary mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2 (BCRP), which pump the drug out of the cell.[2] You can assess this by:

        • Western Blotting: Analyze the protein expression levels of ABCB1 and ABCG2 in your parental and resistant cell lines.

        • Efflux Pump Activity Assay: Perform a fluorescent substrate accumulation assay. For example, you can measure the intracellular accumulation of a known ABCG2 substrate like mitoxantrone. Reduced accumulation in the resistant cells compared to the parental cells suggests increased efflux pump activity.

      • Target Alteration: If your drug candidate targets a specific protein (e.g., a kinase), mutations in the gene encoding this protein can prevent the drug from binding effectively.

        • Sequence the Target Gene: Perform DNA sequencing of the target gene in both parental and resistant cell lines to identify any potential mutations.

      • Activation of Alternative Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating another. For instance, if your drug targets the PI3K/AKT/mTOR pathway, cells might activate a parallel survival pathway.

        • Phospho-protein Analysis: Use western blotting to examine the phosphorylation status of key proteins in alternative survival pathways in both cell lines.

Issue 2: Our new Imidazo[1,2-a]pyridine-based kinase inhibitor is ineffective against cell lines with known resistance mutations.

  • Question: We have designed an Imidazo[1,2-a]pyridine-based inhibitor targeting the FLT3 kinase. It is potent against wild-type FLT3-expressing AML cell lines, but shows significantly reduced activity against cell lines harboring the F691L or D835Y resistance mutations. How can we address this?

  • Answer: This is a classic case of on-target resistance due to mutations in the drug's primary target. Here are some strategies to overcome this:

    • Structure-Based Drug Design:

      • Develop Second-Generation Inhibitors: Use computational modeling and the structural information of the mutated kinase to design new derivatives of your lead compound that can effectively bind to the mutated target. For example, structural modifications to the Imidazo[1,2-a]pyridine scaffold have led to the development of inhibitors with balanced activity against both wild-type and mutant FLT3.[3][4][5]

    • Combination Therapy:

      • Target Downstream Effectors: Combine your FLT3 inhibitor with a drug that targets a downstream signaling molecule in the FLT3 pathway. This can help to inhibit the pathway even if the upstream target is resistant.

      • Use Inhibitors with Non-Overlapping Resistance Profiles: Combine your drug with another FLT3 inhibitor that is still effective against the F691L or D835Y mutations.[6]

    • Alternative Therapeutic Strategies:

      • PROTACs (Proteolysis-Targeting Chimeras): Design a PROTAC based on your Imidazo[1,2-a]pyridine scaffold. PROTACs work by inducing the degradation of the target protein rather than just inhibiting it. This approach can be effective even if the protein is mutated, as long as the PROTAC can still bind to it.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of resistance to Imidazo[1,2-a]pyridine-based drug candidates in cancer?

A1: The most frequently observed resistance mechanisms include:

  • Increased Drug Efflux: Overexpression of ABC transporters such as ABCG2 and ABCB1 is a major cause of multidrug resistance, actively pumping the drug out of cancer cells.[2][10]

  • Target Gene Mutations: Mutations in the drug's target protein, for example, in kinases like FLT3 and c-KIT, can reduce the binding affinity of the drug, rendering it less effective.[3][11][12]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to survive, even when the primary target of the drug is inhibited. The PI3K/AKT/mTOR pathway is a common survival pathway that can be activated to confer resistance.[13]

  • Altered Drug Metabolism: Cancer cells can increase the metabolic inactivation of the drug.

  • Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins can make cancer cells more resistant to drug-induced cell death.[7]

Q2: How can we develop a drug-resistant cell line in the lab to study resistance mechanisms?

A2: A drug-resistant cell line can be developed by continuous exposure of a parental, sensitive cell line to gradually increasing concentrations of the drug of interest.[1][14] The general steps are:

  • Determine the initial IC50 of the drug on the parental cell line.

  • Start by treating the cells with a low concentration of the drug (e.g., the IC20).

  • Once the cells have adapted and are growing steadily, gradually increase the drug concentration.

  • Repeat this process over several weeks to months.

  • Periodically check the IC50 of the cell population to monitor the development of resistance.

  • Once a desired level of resistance is achieved (e.g., a >10-fold increase in IC50), you can establish a stable resistant cell line.[1]

Q3: What are some promising strategies to overcome resistance to Imidazo[1,2-a]pyridine-based drugs?

A3: Several strategies are being explored to combat resistance:

  • Combination Therapies: Combining the Imidazo[1,2-a]pyridine-based drug with other therapeutic agents can target multiple pathways simultaneously, making it harder for cancer cells to develop resistance.[6][15] For example, combining with an inhibitor of a resistance-mediating pathway or a standard chemotherapeutic agent.

  • Next-Generation Inhibitors: Designing novel Imidazo[1,2-a]pyridine derivatives that are effective against known resistance mutations in the drug target.[4]

  • Targeting Efflux Pumps: While direct inhibition of efflux pumps has had limited success, an alternative is to target proteins that regulate their expression, such as Pim1 kinase for ABCG2.[10]

  • Targeted Protein Degradation: The use of PROTACs to induce the degradation of the target protein is a novel and promising approach to overcome resistance caused by target mutations or overexpression.[7][8][9]

Quantitative Data Summary

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine-based FLT3 Inhibitors against Wild-Type and Resistant Mutant Cell Lines.

CompoundCell LineTargetIC50 (nM)Reference
Gilteritinib MOLM14FLT3-ITD2.9[5]
MOLM14-D835YFLT3-ITD/D835Y2.1[5]
MOLM14-F691LFLT3-ITD/F691L47.2[5]
Compound 24 MOLM14FLT3-ITD3.5[5]
MOLM14-D835YFLT3-ITD/D835Y4.1[5]
MOLM14-F691LFLT3-ITD/F691L5.6[5]

Table 2: Inhibitory Activity of 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivatives against Resistant c-KIT Mutant.

Compoundc-KIT (V654A) IC50 (nM)GIST 430/654 IC50 (nM)Reference
A60 870[16]
A73 498[16]
A84 2.848[16]
A100 9.238[16]
A120 2.952[16]
A252 2.247[16]

Experimental Protocols

Protocol for Developing a Drug-Resistant Cell Line

This protocol outlines the steps to generate a cancer cell line with acquired resistance to an Imidazo[1,2-a]pyridine-based drug candidate.[1][14][15]

Materials:

  • Parental cancer cell line

  • Imidazo[1,2-a]pyridine drug candidate

  • Complete cell culture medium

  • DMSO (for drug stock solution)

  • 96-well plates

  • MTT reagent

  • Plate reader

Procedure:

  • Determine Initial IC50:

    • Plate the parental cells in a 96-well plate.

    • Treat the cells with a serial dilution of the drug for 48-72 hours.

    • Perform an MTT assay to determine the IC50 value.

  • Initiate Resistance Development:

    • Culture the parental cells in a medium containing the drug at a concentration equal to its IC20.

    • Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.

  • Gradual Dose Escalation:

    • Once the cells are proliferating at a normal rate, subculture them and increase the drug concentration by 1.5 to 2-fold.

    • If significant cell death occurs, reduce the concentration to the previous level until the cells recover.

  • Monitor Resistance:

    • Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to track the increase in resistance.

  • Establish Stable Resistant Line:

    • Continue the dose escalation until the desired level of resistance is achieved (e.g., >10-fold increase in IC50).

    • Culture the resistant cells in a medium containing a maintenance concentration of the drug to ensure the stability of the resistant phenotype.

Western Blot Protocol for PI3K/AKT/mTOR Pathway Analysis

This protocol describes how to analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.[13][17][18][19]

Materials:

  • Parental and resistant cell lines

  • Imidazo[1,2-a]pyridine drug candidate

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Treat parental and resistant cells with the drug at various concentrations for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL detection reagent to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

cluster_0 Troubleshooting Workflow: Decreased Drug Efficacy start Observation: Decreased drug efficacy over time confirm_resistance Confirm Resistance (MTT Assay: Compare IC50 of parental vs. treated cells) start->confirm_resistance investigate Investigate Resistance Mechanisms confirm_resistance->investigate efflux Overexpression of Efflux Pumps? (Western Blot for ABCB1/ABCG2, Mitoxantrone Accumulation Assay) investigate->efflux Yes mutation Target Alteration? (Sequence target gene) investigate->mutation Yes pathway Alternative Pathway Activation? (Western Blot for phospho-proteins) investigate->pathway Yes solution Develop Strategy to Overcome Resistance (e.g., Combination Therapy, New Inhibitor Design) efflux->solution mutation->solution pathway->solution

Caption: Troubleshooting workflow for decreased drug efficacy.

cluster_1 Mechanisms of Resistance to Imidazo[1,2-a]pyridine Drugs drug Imidazo[1,2-a]pyridine Drug Candidate target Target Protein (e.g., Kinase) drug->target Binds to resistance Resistance Mechanisms drug->resistance inhibition Inhibition of Target Function target->inhibition apoptosis Apoptosis / Cell Death inhibition->apoptosis survival Cell Survival apoptosis->survival efflux Increased Drug Efflux (ABCB1, ABCG2) resistance->efflux mutation Target Mutation resistance->mutation bypass Activation of Bypass Pathways (e.g., PI3K/AKT/mTOR) resistance->bypass efflux->survival mutation->survival bypass->survival

Caption: Common mechanisms of resistance to Imidazo[1,2-a]pyridine drugs.

cluster_2 Experimental Workflow: Western Blotting start Cell Treatment and Lysis quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect analysis Analysis and Quantification detect->analysis

Caption: General experimental workflow for Western blotting.

References

Technical Support Center: Enhancing Oral Bioavailability of Imidazo[1,2-a]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the development of Imidazo[1,2-a]pyridine inhibitors with enhanced oral bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Imidazo[1,2-a]pyridine inhibitor is showing low and variable oral bioavailability. What are the primary causes?

A1: Low oral bioavailability for this class of compounds typically stems from a combination of factors related to their physicochemical properties and physiological interactions. The main culprits are:

  • Poor Aqueous Solubility: Many fused bicyclic ring systems, including imidazo[1,2-a]pyridines, are lipophilic and have low aqueous solubility.[1][2] This is a primary rate-limiting step for absorption, as the drug must be in solution to be absorbed across the gastrointestinal (GI) tract.[3]

  • High First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall after absorption, reducing the amount of active drug that reaches systemic circulation.[4] Metabolic instability in liver microsomes is a common issue.[5][6]

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[7][8] These transporters are present in intestinal epithelial cells and actively pump the drug back into the GI lumen, limiting its net absorption.[8][9]

  • Poor Membrane Permeability: Despite being lipophilic, the compound's structure may not be optimal for passive diffusion across the intestinal membrane.[1] Some compounds have been noted for poor Caco-2 permeability.[1][2]

The diagram below illustrates the key barriers to oral bioavailability.

cluster_0 Gastrointestinal (GI) Tract cluster_1 Systemic Circulation Drug Drug in Formulation Dissolved Drug in Solution Drug->Dissolved Dissolution Absorbed Drug in Portal Vein Dissolved->Absorbed Absorption Systemic Drug in Systemic Circulation Absorbed->Systemic To Circulation Solubility Poor Solubility Solubility->Dissolved Permeability Poor Permeability Permeability->Absorbed Efflux P-gp/BCRP Efflux Efflux->Dissolved Back to Lumen Metabolism First-Pass Metabolism Metabolism->Absorbed Metabolized

Caption: Key physiological barriers impacting oral drug bioavailability.
Q2: How can I experimentally determine the cause of poor bioavailability for my lead compound?

A2: A systematic experimental approach is crucial. We recommend the following workflow to diagnose the issue:

  • Assess Physicochemical Properties: Start with basic characterization, including aqueous solubility (at different pH values) and LogP/D.

  • Evaluate In Vitro Absorption & Efflux: Use an in vitro cell-based model like the Caco-2 permeability assay. This test can simultaneously provide an apparent permeability coefficient (Papp) and an efflux ratio (ER), indicating if the compound is a substrate for transporters like P-gp.[10]

  • Determine Metabolic Stability: An in vitro liver microsomal stability assay will reveal how quickly the compound is metabolized, pointing to potential issues with first-pass metabolism.[5]

  • Conduct In Vivo Pharmacokinetic (PK) Studies: If in vitro data is promising, proceed to in vivo PK studies in an animal model (e.g., rodents).[4] Comparing the Area Under the Curve (AUC) from oral (PO) and intravenous (IV) administration will determine the absolute bioavailability (F%).[11][12]

The following workflow diagram outlines this diagnostic process.

start Start: Low Oral Bioavailability (F%) solubility Assess Solubility (Thermodynamic & Kinetic) start->solubility pampa_caco2 Assess Permeability (e.g., Caco-2 Assay) solubility->pampa_caco2 Solubility OK sol_issue Problem: Low Solubility solubility->sol_issue Low metabolism Assess Metabolic Stability (Liver Microsomes) pampa_caco2->metabolism Permeability OK perm_issue Problem: Low Permeability / High Efflux pampa_caco2->perm_issue Low Papp or High ER met_issue Problem: High Clearance metabolism->met_issue Low Stability sol_strat Strategy: - Formulation (Lipid-based, ASD) - Particle Size Reduction - Prodrug/Salt Formation perm_strat Strategy: - Structural Modification (e.g., reduce pKa, add F) - P-gp Inhibitor Co-dosing met_strat Strategy: - Structural Modification (Block metabolic sites) - Prodrug Approach sol_issue->sol_strat perm_issue->perm_strat met_issue->met_strat

Caption: Workflow for diagnosing and addressing poor oral bioavailability.
Q3: My compound has poor aqueous solubility. What formulation strategies are most effective for Imidazo[1,2-a]pyridines?

A3: For poorly soluble (BCS Class II/IV) drugs, the goal is to enhance the dissolution rate or present the drug in a pre-dissolved state.[3] Effective strategies include:

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[13]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can prevent crystallization and improve solubility and dissolution. Spray drying is a common method to produce ASDs.[3][13]

  • Lipid-Based Formulations: These are highly effective for lipophilic compounds. Formulations can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the GI tract, facilitating absorption.[13][14]

  • Complexation: Using cyclodextrins to form inclusion complexes can mask the lipophilic nature of the drug and increase its apparent solubility.[15]

Q4: My compound is a substrate for P-glycoprotein (P-gp). How can I overcome this efflux?

A4: P-gp mediated efflux is a significant barrier.[7] Consider these approaches:

  • Medicinal Chemistry Modifications: Structural changes can reduce P-gp recognition. For example, integrating a fluorine-substituted piperidine has been shown to significantly reduce P-gp efflux and improve bioavailability in an imidazo[1,2-a]pyridine series.[7] Reducing the pKa of basic amines may also help.[7]

  • Co-administration with P-gp Inhibitors: While effective in preclinical settings, this approach can be complex clinically due to potential drug-drug interactions. Some imidazo[1,2-a]pyridine derivatives themselves have been found to act as dual inhibitors of ABCB1 (P-gp) and ABCG2, which could be a strategy to explore.[9]

Quantitative Data Summary

The following tables summarize pharmacokinetic data for select Imidazo[1,2-a]pyridine inhibitors from published studies.

Table 1: Pharmacokinetic Profile of PDGFR Inhibitors in Rats [7]

CompoundDose (mg/kg)RouteCmax (μg/mL)AUC (μg·h/mL)Bioavailability (F%)Key Structural Feature
11 5PO0.010.04~1%Piperidine
27 5PO0.100.30~9%cis-F-Piperidine
28 5PO0.190.70~21%trans-F-Piperidine

Data highlights the significant improvement in oral bioavailability achieved by incorporating a fluorine-substituted piperidine to reduce P-gp efflux.

Table 2: Pharmacokinetic Profile of Anti-TB Agents in Mice [16][17]

CompoundDose (mg/kg)Routet½ (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (F%)
13 3PO7.9108011,50058.1%
18 3PO13.2340385031.1%

Demonstrates that potent compounds within the same scaffold can have varied pharmacokinetic profiles, requiring individual optimization.

Key Signaling Pathways

Imidazo[1,2-a]pyridine inhibitors are versatile and have been developed to target multiple signaling pathways implicated in cancer and other diseases. A frequently targeted pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[18][19]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Dual Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This protocol assesses a compound's intestinal permeability and potential for active efflux. Caco-2 cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelial barrier.[10]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This simulates drug absorption.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This assesses efflux.

  • Sample Analysis: Quantify the compound concentration in samples taken from the receiver chamber at various time points using LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 typically suggests the compound is a substrate for active efflux.

Protocol 2: In Vivo Pharmacokinetic Study for Oral Bioavailability

This protocol determines the absolute oral bioavailability (F%) of a compound by comparing plasma concentrations after oral and intravenous administration.[4][11]

Methodology:

  • Animal Model: Use a suitable animal model, typically male Sprague-Dawley rats or BALB/c mice. Divide animals into two groups: Intravenous (IV) and Oral (PO).

  • Dosing:

    • IV Group: Administer the compound as a single bolus injection (e.g., via the tail vein) in a suitable vehicle. A typical dose might be 1-5 mg/kg.[16]

    • PO Group: Administer the compound via oral gavage. The dose is typically higher than the IV dose (e.g., 3-10 mg/kg) to ensure measurable plasma concentrations.[16]

  • Blood Sampling: Collect blood samples (e.g., via the tail vein or cardiac puncture at termination) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation & Analysis: Process blood to obtain plasma and quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration vs. time for both routes.

    • Calculate the Area Under the Curve from time zero to infinity (AUC0-inf) for both IV and PO groups using non-compartmental analysis software.

    • Calculate Absolute Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

References

Technical Support Center: Strategies to Reduce P-glycoprotein Efflux of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to P-glycoprotein (P-gp) mediated efflux of Imidazo[1,2-a]pyridine compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: My Imidazo[1,2-a]pyridine compound shows low bioavailability in vivo, and I suspect P-gp efflux. What are the primary strategies to address this?

A1: There are two main strategies to counteract P-gp mediated efflux of your Imidazo[1,2-a]pyridine compound:

  • Chemical Modification of the Imidazo[1,2-a]pyridine Scaffold: This involves altering the chemical structure of your compound to make it a less recognizable substrate for P-gp. A notable successful modification is the incorporation of a fluorine-substituted piperidine moiety, which has been shown to significantly reduce P-gp efflux and improve oral bioavailability.[1] Other general strategies that can be applied include increasing the molecular weight or removing hydrogen bond donors from the structure.[2]

  • Co-administration with a P-gp Inhibitor: This approach involves using your Imidazo[1,2-a]pyridine compound in conjunction with another molecule that inhibits the function of P-gp. This can be a separate known P-gp inhibitor or a specifically designed Imidazo[1,2-a]pyridine derivative that also possesses P-gp inhibitory activity.

Q2: How can I determine if my Imidazo[1,2-a]pyridine compound is a substrate of P-gp?

A2: Several in vitro assays can be used to determine if your compound is a P-gp substrate:

  • Bidirectional Transport Assay using MDCK-MDR1 cells: This is a common method where the transport of your compound is measured across a monolayer of Madin-Darby Canine Kidney (MDCK) cells that are transfected to overexpress human P-gp (MDR1).[3][4][5][6] An efflux ratio (Papp(B-A)/Papp(A-B)) significantly greater than 2 indicates that your compound is actively transported by P-gp.[3]

  • P-gp ATPase Activity Assay: This assay measures the ATP hydrolysis by P-gp in the presence of your compound. Substrates of P-gp often stimulate its ATPase activity.[7][8][9]

  • Calcein-AM Efflux Assay: In this cell-based assay, a fluorescent substrate of P-gp (Calcein-AM) is used. If your compound competes with Calcein-AM for efflux by P-gp, there will be an increase in intracellular fluorescence.[10][11][12][13][14]

Q3: Are there any known structural modifications to the Imidazo[1,2-a]pyridine scaffold that reduce P-gp efflux?

A3: Yes, one documented successful strategy is the integration of a fluorine-substituted piperidine. This modification can attenuate the pKa of a basic amine, which may positively influence passive permeability and reduce P-gp mediated efflux.[1]

Q4: Can Imidazo[1,2-a]pyridines themselves act as P-gp inhibitors?

A4: Yes, research has shown that Imidazo[1,2-a]pyridine derivatives can be designed to act as dual inhibitors of both ABCB1 (P-gp) and another ABC transporter, ABCG2. This suggests that the Imidazo[1,2-a]pyridine scaffold can be a promising starting point for the development of P-gp inhibitors.

Q5: My compound appears to be a P-gp substrate. What are the next steps in my experimental workflow?

A5: Once you have confirmed your compound is a P-gp substrate, you can proceed with the following:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs with systematic modifications to identify the structural features contributing to P-gp recognition. Key modifications to explore include altering lipophilicity, hydrogen bonding capacity, and molecular shape.

  • Test for P-gp Inhibition: Evaluate if your compound or its analogs also inhibit P-gp activity, as this could be a desirable dual-action property.

  • In Vivo Pharmacokinetic Studies: For promising analogs with reduced efflux ratios, conduct in vivo studies in animal models to confirm improved bioavailability and CNS penetration (if applicable).

Troubleshooting Guides

Issue 1: High Efflux Ratio in MDCK-MDR1 Assay
Possible Cause Troubleshooting Step
Compound is a strong P-gp substrate.- Chemical Modification: Introduce structural changes to reduce P-gp recognition. Consider adding a fluorine-substituted piperidine or other moieties that decrease basicity.[1] - Co-administration: Test the transport of your compound in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp specific efflux.
Non-specific binding to assay plates or cells.- Recovery Calculation: Ensure you are calculating the percent recovery of your compound in the assay. Low recovery can affect the accuracy of the efflux ratio. - Material Selection: Use low-binding plates for your experiments.
Experimental error.- Verify Monolayer Integrity: Check the transepithelial electrical resistance (TEER) of your cell monolayers before and after the experiment to ensure their integrity. - Control Compounds: Run well-characterized low and high permeability compounds, as well as a known P-gp substrate, as controls.
Issue 2: Inconsistent results in P-gp ATPase Assay
Possible Cause Troubleshooting Step
Compound insolubility.- Solubility Check: Determine the aqueous solubility of your compound in the assay buffer. - Vehicle Control: Ensure the solvent used to dissolve your compound (e.g., DMSO) is at a final concentration that does not affect ATPase activity.
Compound directly interferes with the detection method.- ATP Detection Control: Run a control without P-gp membranes to see if your compound interferes with the ATP detection reagent.
Impure P-gp membrane preparation.- Use a reputable commercial source for P-gp membranes. - Characterize Membrane Activity: Test the basal and stimulated activity of your membrane preparation with a known P-gp substrate like verapamil.
Issue 3: Low intracellular accumulation in Calcein-AM assay, suggesting P-gp interaction, but no stimulation in ATPase assay.
Possible Cause Troubleshooting Step
Compound is an inhibitor, not a substrate, of P-gp.- ATPase Inhibition Assay: Perform the P-gp ATPase assay in the presence of a known stimulator (e.g., verapamil) and your compound to see if it inhibits the stimulated activity. Inhibitors will reduce ATPase activity, while substrates that are transported will stimulate it.
Compound has a very high affinity for P-gp but is transported slowly.This can lead to competitive inhibition of Calcein-AM efflux without significant stimulation of ATP hydrolysis. The bidirectional transport assay is the gold standard to definitively characterize a compound as a substrate.

Data Summary

Table 1: Effect of Fluorine-Substituted Piperidine on P-gp Efflux of an Imidazo[1,2-a]pyridine Analog

CompoundModificationEfflux Ratio (Pe) in MDR1 cell line assayReference
11Unsubstituted piperidine5.7[1]
28Fluorine-substituted piperidineSignificantly reduced (data not quantified)[1]

Experimental Protocols

MDCK-MDR1 Bidirectional Transport Assay

Objective: To determine if a test compound is a substrate of P-gp by measuring its permeability across a monolayer of MDCK cells overexpressing human P-gp.

Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells on a semi-permeable membrane of a Transwell™ plate and culture until a confluent and polarized monolayer is formed (typically 4-5 days).[3]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound (e.g., at 10 µM) to the apical (A) compartment.[5]

    • Add fresh transport buffer to the basolateral (B) compartment.

    • Incubate for a defined period (e.g., 60-90 minutes) at 37°C.[3][5]

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound to the basolateral (B) compartment.

    • Add fresh transport buffer to the apical (A) compartment.

    • Incubate under the same conditions as the A-B transport.

    • Collect samples from both compartments.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.[6]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.[5]

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)[3]

    • An efflux ratio ≥ 2 is indicative of active efflux.[3]

P-gp ATPase Activity Assay

Objective: To determine if a test compound interacts with P-gp by measuring its effect on P-gp's ATP hydrolysis activity.

Methodology:

  • Assay Preparation: Use a commercial P-gp ATPase assay kit or purified recombinant human P-gp membranes.

  • Reaction Setup: In a 96-well plate, incubate the P-gp membranes with the test compound at various concentrations. Include the following controls:

    • Basal control: P-gp membranes with assay buffer only.

    • Positive control (stimulator): P-gp membranes with a known P-gp substrate (e.g., verapamil).

    • Inhibitor control: P-gp membranes with a known P-gp inhibitor (e.g., sodium orthovanadate).[15]

  • Initiate Reaction: Start the reaction by adding MgATP.[15]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 40 minutes).[15]

  • Stop Reaction and Detect Phosphate: Stop the reaction and add a detection reagent that forms a colored or luminescent product with the inorganic phosphate (Pi) generated from ATP hydrolysis.[9]

  • Measurement: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the change in signal relative to the basal control. An increase in signal indicates stimulation of ATPase activity (the compound is likely a substrate), while a decrease indicates inhibition.

Calcein-AM Efflux Assay

Objective: To assess the P-gp inhibitory potential of a test compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, Calcein.

Methodology:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/MDR) and the parental cell line in a 96-well black, clear-bottom plate and incubate overnight.[10]

  • Compound Treatment: Treat the cells with the test compound at various concentrations. Include a positive control P-gp inhibitor (e.g., verapamil).[10]

  • Calcein-AM Loading: Add Calcein-AM to all wells and incubate for 15-30 minutes at 37°C.[11]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[10]

  • Data Analysis: An increase in fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of P-gp-mediated Calcein-AM efflux. The percent inhibition can be calculated as follows: % Inhibition = [(Fluorescence_test - Fluorescence_MDR) / (Fluorescence_max - Fluorescence_MDR)] * 100 where Fluorescence_test is with the test compound, Fluorescence_MDR is the untreated P-gp overexpressing cells, and Fluorescence_max is with a potent P-gp inhibitor.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_evaluation Efflux Evaluation cluster_strategy Mitigation Strategies cluster_outcome Desired Outcome start Imidazo[1,2-a]pyridine Compound assay In vitro P-gp Assay (e.g., MDCK-MDR1) start->assay decision Efflux Ratio > 2? assay->decision mod Chemical Modification (e.g., add F-piperidine) decision->mod Yes inhib Develop as P-gp Inhibitor decision->inhib Yes no_efflux Low P-gp Efflux decision->no_efflux No end Reduced P-gp Efflux & Improved Bioavailability mod->end inhib->end

Caption: Experimental workflow for addressing P-gp efflux.

signaling_pathway cluster_regulation Regulation of P-gp Expression cluster_inhibition Potential Intervention by Imidazo[1,2-a]pyridines PI3K PI3K/Akt Pathway Pgp_exp P-gp Expression (ABCB1 gene) PI3K->Pgp_exp + (upregulates) MAPK MAPK/ERK Pathway MAPK->Pgp_exp + (upregulates) Pgp_efflux P-gp Efflux Activity Pgp_exp->Pgp_efflux Imidazo Imidazo[1,2-a]pyridine Derivatives Imidazo->PI3K - (inhibition)

Caption: Signaling pathways regulating P-gp expression.

References

Technical Support Center: Metal-Free Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the metal-free synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using metal-free synthesis protocols for imidazo[1,2-a]pyridines?

Metal-free synthesis protocols offer significant advantages, particularly in the context of pharmaceutical and materials science research. These methods are sought after for their environmental friendliness, as they avoid the use of potentially toxic and expensive heavy metals.[1][2] This shift towards greener chemistry aligns with modern ecological concerns and can simplify product purification by eliminating metal contamination.[1][2]

Q2: What are the most common starting materials for the metal-free synthesis of imidazo[1,2-a]pyridines?

The majority of metal-free synthetic strategies for imidazo[1,2-a]pyridines utilize 2-aminopyridine as a key precursor.[1][2] This is typically condensed with a variety of substrates, most commonly carbonyl compounds such as aldehydes and ketones, as well as α-halogenocarbonyl compounds.[1][2] Other notable reactants include compounds with multiple bonds like alkenes and alkynes.[1][2]

Q3: Can imidazo[1,2-a]pyridines be synthesized without any catalyst?

Yes, several catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines have been developed.[1][2] For instance, the condensation of 2-aminopyridines with bromoacetophenones can be achieved at room temperature in DMF with potassium carbonate as a base, or even in the absence of a base by refluxing in DMF or ethanol.[1] Another example is the reaction of 2-aminopyridine with ethyl bromopyruvate in refluxing ethanol to produce key intermediates for potent antiviral agents.[2] A catalyst-free approach for synthesizing 2-phosphonylated imidazo[1,2-a]pyridines from 2-aminopyridine and phosphorylated alkynes has also been reported.[1][2]

Q4: Are there any rapid, metal-free synthesis methods available for imidazo[1,2-a]pyridines?

A particularly rapid and efficient metal-free route involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums.[3][4] This reaction can produce quantitative yields in just a few minutes under ambient, aqueous conditions and has been successfully scaled up to a 10-gram scale.[3][4]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My reaction is yielding very little or no desired imidazo[1,2-a]pyridine. What are the potential causes and how can I address them?

A: Low or no yield can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Purity: Ensure the purity of your starting materials, especially the 2-aminopyridine and the carbonyl compound. Impurities can interfere with the reaction.

  • Solvent Choice: The choice of solvent can be critical. For reactions involving condensations, polar aprotic solvents like DMF or DMSO are often used.[1] For some protocols, greener solvents like ethanol or even water can be effective.[3][4] If one solvent isn't working, consider trying an alternative based on literature precedents for similar substrates.

  • Reaction Temperature: Many of these reactions require heating. Ensure your reaction is reaching and maintaining the optimal temperature. For instance, some catalyst-free condensations require refluxing in DMF or ethanol.[1] Conversely, some protocols work best at room temperature.[1]

  • Base Strength: If your reaction requires a base, ensure it is appropriate for the specific protocol. For example, potassium carbonate is commonly used in condensations with α-halogenocarbonyls.[1] The strength and stoichiometry of the base can significantly impact the reaction outcome.

  • Reaction Time: Some reactions may require longer reaction times to go to completion. Monitor your reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Problem 2: Formation of Significant Side Products

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?

A: Side product formation is a common issue. Here are some strategies to improve selectivity:

  • Control of Reaction Conditions: Carefully control the reaction temperature. Sometimes, running the reaction at a lower temperature for a longer duration can improve selectivity.

  • Order of Reagent Addition: In multi-component reactions, the order of addition of reactants can influence the outcome. Consider adding the reagents in a different sequence to favor the desired reaction pathway.

  • Catalyst Loading: If using a catalyst (e.g., iodine), optimize the catalyst loading. Too much or too little catalyst can sometimes lead to side reactions.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Comparison of Metal-Free Synthesis Protocols

MethodKey ReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Condensation2-Aminopyridine, BromoacetophenoneK2CO3DMFRT-Good[1]
Catalyst-Free Condensation2-Aminopyridine, BromoacetophenoneNoneDMFReflux-Good[1]
Catalyst-Free Condensation2-Aminopyridine, Ethyl BromopyruvateNoneEthanolReflux-Good
NaOH-Promoted CycloisomerizationN-PropargylpyridiniumsNaOHWaterRTMinutesQuant.[3]
Iodine-Catalyzed Three-Component2-Aminopyrazine, Aryl Aldehyde, IsocyanideI2 (5 mol%)EthanolRT-Excellent[5]
Three-Component (Groebke-Blackburn)2-Aminopyridine, Aldehyde, IsocyanidePerchloric Acid----[2]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines [1]

  • To a solution of 2-aminopyridine (1.0 mmol) in DMF (5 mL), add the desired α-bromoacetophenone (1.0 mmol) and potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-imidazo[1,2-a]pyridine.

Protocol 2: Rapid, NaOH-Promoted Synthesis of Imidazo[1,2-a]pyridine [3][4]

  • Prepare the N-propargylpyridinium salt by reacting the corresponding pyridine with a propargyl halide.

  • Dissolve the N-propargylpyridinium salt (1.0 mmol) in water (10 mL).

  • Add a solution of sodium hydroxide (1.2 mmol in 2 mL of water) dropwise to the stirred solution at room temperature.

  • A suspension will form immediately.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure imidazo[1,2-a]pyridine.

Visualizations

experimental_workflow General Workflow for Metal-Free Imidazo[1,2-a]pyridine Synthesis start Start: Select Synthesis Protocol reagents Prepare Starting Materials (e.g., 2-Aminopyridine, Carbonyl Compound) start->reagents reaction Set up Reaction (Solvent, Catalyst/Base, Temperature) reagents->reaction monitor Monitor Reaction Progress (e.g., TLC) reaction->monitor workup Reaction Work-up (e.g., Quenching, Extraction) monitor->workup Reaction Complete purification Purify Crude Product (e.g., Recrystallization, Chromatography) workup->purification characterization Characterize Final Product (e.g., NMR, MS) purification->characterization end End: Pure Imidazo[1,2-a]pyridine characterization->end

Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

troubleshooting_yield Troubleshooting Low Yield in Imidazo[1,2-a]pyridine Synthesis start Problem: Low Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions Reagents OK solution Solution: Improved Yield check_reagents->solution Impurity Found/Corrected optimize_catalyst Optimize Catalyst/Base Loading check_conditions->optimize_catalyst Conditions Correct check_conditions->solution Conditions Optimized check_atmosphere Consider Inert Atmosphere optimize_catalyst->check_atmosphere Optimization Ineffective optimize_catalyst->solution Loading Optimized check_atmosphere->solution Inert Atmosphere Helps

Caption: A logical guide for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Classical Routes and Modern Innovations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide range of pharmaceuticals and biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of a diverse array of synthetic methodologies. This guide provides a comparative overview of key methods for the synthesis of imidazo[1,2-a]pyridines, ranging from classical named reactions to modern catalytic and environmentally benign approaches. We present a detailed comparison of reaction conditions, yields, and substrate scope, supplemented with experimental protocols and mechanistic insights to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Key Synthesis Methods

The following table summarizes the key quantitative data for a selection of prominent methods for the synthesis of imidazo[1,2-a]pyridines.

MethodKey ReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Tschitschibabin Reaction 2-Aminopyridine, α-HaloketoneBase (e.g., NaHCO₃) or noneVarious or solvent-free60 - 1500.5 - 1072 - 95[1][2]
Ortoleva-King Reaction 2-Aminopyridine, KetoneIodine (I₂)Neat or Solvent110440 - 60[3]
A3 Coupling Reaction 2-Aminopyridine, Aldehyde, AlkyneCopper Salt (e.g., Cu/SiO₂, Cu(OAc)₂)Toluene, Water50 - 1202 - 4845 - 99[4][5][6]
Copper-Catalyzed Aerobic Oxidation 2-Aminopyridine, NitroolefinCuBrDMF80-up to 90[1]
Solvent-Free Synthesis 2-Aminopyridine, α-Bromoketone[Bmim]Br₃ / Na₂CO₃NoneRoom Temp.0.6772 - 89[1]
Microwave-Assisted Synthesis 2-Aminopyridine, α-BromoketoneIonic Liquid or NoneNone or Water/IPA100 - 1800.05 - 0.588 - 98[2][7][8]

In-Depth Analysis of Synthesis Methods

This section provides a detailed examination of the selected synthetic methodologies, including their mechanisms and representative experimental protocols.

Tschitschibabin Reaction: The Classic Condensation

The Tschitschibabin reaction, first reported in 1925, is a cornerstone for the synthesis of imidazo[1,2-a]pyridines.[9] It involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The reaction can be performed under neat conditions or in the presence of a base, which often allows for milder reaction conditions and improved yields.[9] Modern variations of this reaction have focused on developing more environmentally friendly and efficient protocols, including solvent-free and microwave-assisted approaches.

Reaction Workflow:

2-Aminopyridine 2-Aminopyridine Reaction_Vessel Reaction Vessel (Solvent or Solvent-free) 2-Aminopyridine->Reaction_Vessel alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction_Vessel Heating Heating (Conventional or Microwave) Reaction_Vessel->Heating Reaction Conditions Workup Workup & Purification Heating->Workup Crude Product Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Workup->Imidazo[1,2-a]pyridine

Caption: General workflow for the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.

Experimental Protocol (Solvent-Free): [1] To a mixture of an acetophenone (2 mmol) and [Bmim]Br₃ (2 mmol) at room temperature (30 °C), was slowly added [Bmim]Br₃ (1 drop per 5 s) with continuous stirring for 5 min. Then, Na₂CO₃ (1.1 mmol) and 2-aminopyridine (2.4 mmol) were added, and the mixture was stirred at room temperature for 40 minutes. Upon completion of the reaction, the mixture was extracted with Et₂O. The organic layer was concentrated, and the crude product was purified by preparative thin-layer chromatography on silica gel using a mixture of petroleum ether and EtOAc as the eluent to afford the desired 2-phenylimidazo[1,2-α]pyridines in 72-89% yield.[1]

Ortoleva-King Reaction: An In-Situ Halogenation Approach

The Ortoleva-King reaction provides an alternative route to imidazo[1,2-a]pyridines by reacting a 2-aminopyridine with a ketone in the presence of iodine. A key feature of this reaction is the in situ formation of an α-iodoketone, which then undergoes condensation with the 2-aminopyridine. This method avoids the need to pre-synthesize and handle lachrymatory α-haloketones.

Reaction Mechanism:

cluster_0 In-situ α-Iodoketone Formation cluster_1 Condensation and Cyclization Ketone Ketone alpha_Iodoketone alpha_Iodoketone Ketone->alpha_Iodoketone I₂ Iodine Iodine Iodine->alpha_Iodoketone Intermediate Pyridinium Intermediate alpha_Iodoketone->Intermediate Nucleophilic Attack Two_Aminopyridine 2-Aminopyridine Two_Aminopyridine->Intermediate Imidazo_Pyridine Imidazo[1,2-a]pyridine Intermediate->Imidazo_Pyridine Cyclization & Aromatization Aldehyde Aldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Two_Aminopyridine 2-Aminopyridine Two_Aminopyridine->Imine_Formation Alkyne Alkyne Copper_Acetylide Copper Acetylide Formation Alkyne->Copper_Acetylide Copper_Catalyst Copper Catalyst Copper_Catalyst->Copper_Acetylide Propargylamine_Intermediate Propargylamine Intermediate Imine_Formation->Propargylamine_Intermediate Copper_Acetylide->Propargylamine_Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Propargylamine_Intermediate->Cyclization Imidazo_Pyridine Imidazo[1,2-a]pyridine Cyclization->Imidazo_Pyridine Reactants 2-Aminopyridine α-Haloketone Microwave_Vial Microwave Vial (Solvent-free or Green Solvent) Reactants->Microwave_Vial Microwave_Irradiation Microwave Irradiation Microwave_Vial->Microwave_Irradiation Rapid_Synthesis Rapid Synthesis (minutes) Microwave_Irradiation->Rapid_Synthesis Purification Purification Rapid_Synthesis->Purification Product Imidazo[1,2-a]pyridine Purification->Product

References

Validating the Structure of Imidazo[1,2-a]pyridine-5-carboxylic acid via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for Imidazo[1,2-a]pyridine and its derivative, Imidazo[1,2-a]pyridine-5-carboxylic acid. This information is crucial for researchers in medicinal chemistry and drug development for the structural verification of this important heterocyclic scaffold. The inclusion of a detailed experimental protocol ensures reproducibility of the NMR analysis.

Structural Comparison: The Influence of a Carboxylic Acid Group

The introduction of a carboxylic acid group at the 5-position of the Imidazo[1,2-a]pyridine core significantly influences the chemical environment of the nearby protons and carbons, leading to observable shifts in the ¹H and ¹³C NMR spectra. Understanding these shifts is key to confirming the successful synthesis and substitution pattern of the target molecule.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for both the parent Imidazo[1,2-a]pyridine and this compound. The data for the parent compound is based on typical literature values, while the data for the 5-carboxylic acid derivative is based on predictive models due to the limited availability of direct experimental data in the public domain.

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (in ppm)

PositionImidazo[1,2-a]pyridine ¹H (ppm)This compound ¹H (Predicted, ppm)Imidazo[1,2-a]pyridine ¹³C (ppm)This compound ¹³C (Predicted, ppm)
2~7.5 - 7.6~7.8 - 8.0~117 - 118~119 - 121
3~7.9 - 8.0~8.1 - 8.3~108 - 109~110 - 112
5~7.0 - 7.1-~123 - 124~125 - 127 (C-COOH)
6~6.6 - 6.7~7.0 - 7.2~112 - 113~114 - 116
7~7.4 - 7.5~7.8 - 8.0~124 - 125~126 - 128
8~8.0 - 8.1~8.3 - 8.5~117 - 118~119 - 121
8a--~144 - 145~146 - 148
COOH-~12.0 - 13.0 (broad)-~165 - 170

Note: Predicted values are generated based on established substituent effects on aromatic systems and may vary from experimental results.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.

Workflow for Structural Validation cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_data Data Analysis cluster_validation Validation Synthesis Synthesize Imidazo[1,2-a]pyridine- 5-carboxylic acid Acquire_1H Acquire 1H NMR Spectrum Synthesis->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Synthesis->Acquire_13C Analyze_1H Analyze 1H Chemical Shifts and Coupling Constants Acquire_1H->Analyze_1H Analyze_13C Analyze 13C Chemical Shifts Acquire_13C->Analyze_13C Compare Compare with Reference Data and Predictions Analyze_1H->Compare Analyze_13C->Compare Structure_Confirmed Structure Confirmed Compare->Structure_Confirmed

The Emergence of Imidazo[1,2-a]pyridine-5-carboxylic Acid: A Comparative Guide to a Promising Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds with improved potency, selectivity, and drug-like properties is paramount. The imidazo[1,2-a]pyridine core has emerged as a privileged structure, demonstrating significant potential in targeting a diverse range of protein kinases implicated in oncology and other diseases.[1][2][3][4] This guide provides a comprehensive comparison of Imidazo[1,2-a]pyridine-5-carboxylic acid and its derivatives against established kinase inhibitors, supported by experimental data and detailed protocols for researchers in drug development.

While specific data on the unsubstituted this compound as a kinase inhibitor is nascent in publicly available literature, the extensive research on its derivatives provides a strong rationale for its investigation. The carboxylic acid moiety at the 5-position offers a key point for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize target engagement and pharmacokinetic properties. This guide will, therefore, discuss the potential of this specific molecule in the context of the broader class of imidazo[1,2-a]pyridine-based kinase inhibitors.

A Comparative Overview: Imidazo[1,2-a]pyridines vs. Established Kinase Inhibitors

To contextualize the potential of the imidazo[1,2-a]pyridine scaffold, we compare it with three well-characterized kinase inhibitors: Imatinib, a paradigm of targeted therapy; Dasatinib, a multi-targeted inhibitor; and Staurosporine, a broad-spectrum inhibitor widely used as a research tool.

Imatinib (Gleevec®) , the first successful tyrosine kinase inhibitor, primarily targets the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[5][6][7][8] It also inhibits c-KIT and PDGFRA kinases.[5][6][7] Its mechanism relies on binding to the ATP-binding site of the inactive conformation of the kinase, preventing phosphorylation and downstream signaling.[5][8]

Dasatinib (Sprycel®) is a second-generation tyrosine kinase inhibitor with a broader target profile than Imatinib, inhibiting BCR-ABL in both its active and inactive conformations, as well as SRC family kinases, c-KIT, EPHA2, and PDGFRβ.[9][10][11] This broader activity allows it to overcome some forms of Imatinib resistance.[12]

Staurosporine , a natural product, is a potent but non-selective ATP-competitive kinase inhibitor.[13][14][15][16] It binds to the ATP-binding site of a vast number of kinases with high affinity, making it a valuable tool for in vitro studies but unsuitable for clinical use due to its lack of specificity.[13][15]

The imidazo[1,2-a]pyridine scaffold offers the potential for developing inhibitors with high potency and, crucially, improved selectivity compared to broad-spectrum inhibitors like Staurosporine. Through targeted chemical modifications, derivatives have been synthesized that show potent inhibition of specific kinases such as FLT3, Mer, Axl, and various cyclin-dependent kinases (CDKs), demonstrating the versatility of this scaffold.[1][2][3]

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the inhibitory activity (IC50 values) of representative imidazo[1,2-a]pyridine derivatives against various kinases, alongside the well-established inhibitors. It is important to note that the data for imidazo[1,2-a]pyridine derivatives are from various research publications and the specific substitution patterns on the core structure significantly influence their activity and selectivity.

Inhibitor ClassCompound ExampleTarget Kinase(s)IC50 (nM)Reference(s)
Imidazo[1,2-a]pyridine Derivative 5eFLT358[1]
Derivative 5gFLT3>1000[1]
Compound 32Mer/AxlMer: 1.1, Axl: 2.3[3]
Unnamed DerivativeCDK2<100[2]
Phenylaminopyrimidine ImatinibBCR-ABL250-1000[8]
c-KIT100[5]
PDGFRA100[5]
Aminopyrimidine DasatinibBCR-ABL<1[11]
SRC0.5[10]
Indolocarbazole StaurosporinePKC3[14]
p60v-src6[14]
PKA7[14]

Mechanism of Action: The ATP-Competitive Nature

Like the majority of small molecule kinase inhibitors, imidazo[1,2-a]pyridine derivatives typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming specific interactions with key amino acid residues. This prevents the binding of ATP and subsequent phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.

cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Substrate_Binding Substrate Binding Site ATP_Pocket->Substrate_Binding Enables Phosphorylation Downstream_Signaling Downstream Signaling Cascade ATP_Pocket->Downstream_Signaling Inhibition Phosphorylated_Substrate Phosphorylated Substrate Substrate_Binding->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->ATP_Pocket Binds Substrate Substrate Protein Substrate->Substrate_Binding Binds Phosphorylated_Substrate->Downstream_Signaling Activates Imidazopyridine_Inhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine_Inhibitor->ATP_Pocket Competitively Binds

Caption: ATP-Competitive Inhibition by Imidazo[1,2-a]pyridine Derivatives.

Experimental Protocols for Inhibitor Characterization

To rigorously assess the performance of a novel kinase inhibitor such as one derived from the this compound scaffold, a series of well-defined experiments are essential. Here, we provide detailed protocols for key assays.

In Vitro Biochemical Kinase Assay (Radioactive)

This assay directly measures the catalytic activity of a purified kinase and its inhibition by a test compound.[17][18][19][20][21]

Principle: The transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate is quantified. A decrease in substrate phosphorylation in the presence of the inhibitor indicates its potency.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a master mix containing kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT), the purified kinase, and the specific substrate (e.g., a peptide or protein).

  • Inhibitor Addition: Add varying concentrations of the Imidazo[1,2-a]pyridine test compound or a control inhibitor (e.g., Staurosporine) to individual reaction tubes. Include a vehicle control (e.g., DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP containing a known amount of [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper (e.g., P81).

  • Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate bound to the paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_workflow In Vitro Kinase Assay Workflow Start Prepare Reaction Mix (Kinase, Substrate, Buffer) Add_Inhibitor Add Inhibitor/ Vehicle Control Start->Add_Inhibitor Initiate_Reaction Add [γ-³²P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate Terminate Reaction (Spot on P81 paper) Incubate->Terminate Wash Wash to Remove Free [γ-³²P]ATP Terminate->Wash Quantify Scintillation Counting Wash->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: Workflow for a Radioactive In Vitro Kinase Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound within a cellular environment.[22][23][24][25][26]

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift is detected by quantifying the amount of soluble protein remaining after heating.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture the desired cell line to approximately 80% confluency. Treat the cells with the Imidazo[1,2-a]pyridine test compound or vehicle control for a specific duration (e.g., 1-2 hours).

  • Harvesting and Resuspension: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A temperature gradient is crucial to determine the melting curve.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for the target kinase. Use an appropriate secondary antibody and detect the signal using chemiluminescence.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the relative amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

cluster_cetsa CETSA Workflow Start Cell Culture & Treatment with Inhibitor Harvest Harvest and Resuspend Cells Start->Harvest Heat Apply Temperature Gradient Harvest->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge Separate Soluble and Aggregated Proteins Lyse->Centrifuge Western_Blot Western Blot for Target Protein Centrifuge->Western_Blot Analyze Analyze Melting Curve Shift Western_Blot->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel and selective kinase inhibitors. While direct experimental data for this compound is still emerging, the extensive body of research on its derivatives strongly supports its potential as a valuable chemical entity for targeting a range of kinases. The carboxylic acid functional group provides a versatile handle for medicinal chemists to fine-tune the properties of the molecule, aiming for enhanced potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs against a broad panel of kinases. The experimental protocols detailed in this guide provide a robust framework for such investigations. By systematically exploring the structure-activity relationships and employing rigorous cell-based assays to confirm target engagement and cellular activity, the full therapeutic potential of this exciting class of compounds can be unlocked.

References

biological activity of Imidazo[1,2-a]pyridine versus Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold, a fused heterocyclic ring system, is a prominent structural motif in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comparative analysis of two of its most studied isomers: Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine. The information presented herein is curated from experimental data to assist researchers in understanding the therapeutic potential and structure-activity relationships of these important pharmacophores.

Core Structures

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity

Both scaffolds have been explored for their antibacterial and antifungal properties. [1][2][3][4][5] Imidazo[1,2-a]pyridines have shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. [3]Chalcone derivatives of this scaffold have demonstrated excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. [2]Furthermore, some derivatives have been investigated as potential antituberculosis agents, showing activity against Mycobacterium tuberculosis. [6] Imidazo[4,5-b]pyridines have also been evaluated for their antimicrobial effects. [1][5]However, in some studies, many derivatives showed little to no antibacterial activity against selected strains. [7]For instance, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were largely devoid of antibacterial activity, with MIC values > 64 μM, with some exceptions showing moderate activity against E. coli. [7] Comparative Antimicrobial Activity Data

ScaffoldCompound/DerivativeBacterial StrainMIC (µM)Reference
Imidazo[1,2-a]pyrimidine chalcone (4a)Escherichia coli6.25 (µg/mL)[2]
Imidazo[1,2-a]pyrimidine chalcone (4a)Pseudomonas aeruginosa12.5 (µg/mL)[2]
Imidazo[1,2-a]pyrimidine chalcone (4a)Staphylococcus aureus6.25 (µg/mL)[2]
Imidazo[1,2-a]pyrimidine chalcone (4a)Streptococcus pyogenes12.5 (µg/mL)[2]
Imidazo[4,5-b]pyridineCompound 14Escherichia coli32[7]

General Workflow for Antimicrobial Screening

DOT script for a typical antimicrobial screening workflow.

antimicrobial_workflow cluster_workflow Antimicrobial Activity Screening start Synthesized Imidazopyridine Derivatives prepare Prepare stock solutions of compounds start->prepare assay Perform antimicrobial susceptibility assay (e.g., broth microdilution) prepare->assay culture Culture bacterial/ fungal strains culture->assay determine_mic Determine Minimum Inhibitory Concentration (MIC) assay->determine_mic end Identify lead compounds determine_mic->end

Caption: A generalized workflow for the screening of antimicrobial activity.

Antiviral Activity

The antiviral potential of both imidazopyridine isomers has been a subject of significant research. [8][9][10][11][12] Imidazo[1,2-a]pyridines have demonstrated notable activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). [10][11]Structure-activity relationship (SAR) studies have indicated that hydrophobicity is a key factor for the antiviral activity of some derivatives. [8][9] Imidazo[4,5-b]pyridines have also shown promising antiviral properties. Certain derivatives have exhibited selective activity against respiratory syncytial virus (RSV) and influenza viruses. [7] Comparative Antiviral Activity Data

ScaffoldCompound/DerivativeVirusEC50 (µM)Reference
Imidazo[1,2-a]pyridineCompound 4Human Cytomegalovirus (HCMV)0.14[11]
Imidazo[1,2-a]pyridineCompound 15Human Cytomegalovirus (HCMV)0.13[11]
Imidazo[1,2-a]pyridineCompound 21Human Cytomegalovirus (HCMV)0.16[11]
Imidazo[4,5-b]pyridineCompound 7Respiratory Syncytial Virus (RSV)21.0[7]
Imidazo[4,5-b]pyridineCompound 17Respiratory Syncytial Virus (RSV)79.0[7]
Imidazo[4,5-b]pyridineCompound 8Influenza A (H1N1)>100[7]
Imidazo[4,5-b]pyridineCompound 10Influenza A (H1N1)43.0[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the biological activities of imidazopyridine derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Imidazo[1,2-a]pyridine or Imidazo[4,5-b]pyridine derivatives) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate with appropriate broth.

  • Bacterial Inoculum: A standardized bacterial suspension is prepared and added to each well.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Infection: The cells are infected with a known amount of virus in the presence of various concentrations of the test compound.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for a period sufficient for plaque formation.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • EC50 Calculation: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%, is calculated.

Conclusion

Both Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine scaffolds serve as valuable platforms for the development of novel therapeutic agents. While both exhibit a wide range of biological activities, there are notable differences in their potency and spectrum of action. Imidazo[1,2-a]pyridine derivatives have shown particularly strong and broad-spectrum antimicrobial and antiviral activities, as well as potent anticancer effects through mechanisms like AKT/mTOR pathway inhibition. Imidazo[4,5-b]pyridines, on the other hand, have demonstrated highly potent and selective anticancer activity in the sub-micromolar range for certain derivatives, highlighting their potential as targeted cancer therapeutics. Further research and comparative studies are essential to fully elucidate the therapeutic potential of these versatile heterocyclic systems.

References

A Researcher's Guide to Confirming the Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Imidazo[1,2-a]pyridine and its derivatives have garnered considerable attention as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including potent antibacterial effects.[1][2][3] This guide provides a comprehensive framework for researchers to systematically evaluate and compare the antibacterial efficacy of novel Imidazo[1,2-a]pyridine derivatives, grounded in established scientific protocols and comparative data analysis.

The Promise of Imidazo[1,2-a]pyridines: A Privileged Scaffold in Antibacterial Research

The Imidazo[1,2-a]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[4] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of derivatives with varying pharmacological profiles. Several studies have demonstrated the potent antibacterial activity of these derivatives against both Gram-positive and Gram-negative bacteria, including clinically relevant and drug-resistant strains.[1][5][6]

This guide will focus on a selection of representative Imidazo[1,2-a]pyridine derivatives to illustrate the evaluation process, comparing their performance against standard-of-care antibiotics.

Representative Imidazo[1,2-a]pyridine Derivatives for Evaluation:

  • Compound A1: N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (A novel derivative with reported high activity against Bacillus subtilis).[2]

  • Compound A2: (E)-1-((2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol (An azo-linked derivative with broad-spectrum activity).[1]

  • Compound A3: A 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivative (Representative of a class with potent anti-mycobacterial activity).[7]

Standard Comparator Antibiotics:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase.

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis.

  • Streptomycin: An aminoglycoside antibiotic with a similar mechanism of action to gentamicin.

  • Amoxicillin: A beta-lactam antibiotic that inhibits cell wall synthesis.

Core Experimental Workflow for Antibacterial Efficacy Assessment

A systematic evaluation of antibacterial activity involves a tiered approach, starting from initial screening to determining the mode of action and selectivity.

G cluster_0 Initial Screening cluster_1 Quantitative Assessment cluster_2 Mechanism of Action cluster_3 Selectivity & Safety A Kirby-Bauer Disk Diffusion Assay B Minimum Inhibitory Concentration (MIC) Assay A->B Quantitative Analysis C Minimum Bactericidal Concentration (MBC) Assay B->C D DNA Gyrase Inhibition Assay B->D Elucidating Target E QcrB Inhibition Assay B->E Elucidating Target F Cytotoxicity Assay (e.g., MTT Assay) C->F Assessing Therapeutic Index G cluster_0 DNA Replication cluster_1 Inhibition by Imidazo[1,2-a]pyridine A Relaxed DNA B DNA Gyrase A->B Binds to C Supercoiled DNA B->C Introduces negative supercoils D Imidazo[1,2-a]pyridine Derivative B->D Binds to complex E Inhibition of Religation Step D->E F Accumulation of Double-Strand Breaks E->F G Bacterial Cell Death F->G G cluster_0 Electron Transport Chain cluster_1 Inhibition by Imidazo[1,2-a]pyridine A Electron Donors (e.g., NADH) B Cytochrome bc1 Complex (contains QcrB) A->B C Proton Pumping B->C F Imidazo[1,2-a]pyridine Derivative B->F Binds to D ATP Synthase C->D E ATP Production D->E G Inhibition of QcrB Subunit F->G H Disruption of Electron Flow G->H I Decreased ATP Production H->I J Bacterial Cell Death I->J

References

comparison of different catalysts for Imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Imidazo[1,2-a]pyridine Synthesis

The synthesis of imidazo[1,2-a]pyridines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, has been a subject of intense research.[1] A variety of catalytic systems have been developed to facilitate their synthesis, each with its own set of advantages and limitations. This guide provides a comparative overview of different catalysts, including transition metals, metal-free reagents, and photocatalysts, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable system for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the efficiency, substrate scope, and environmental footprint of imidazo[1,2-a]pyridine synthesis. Transition metal catalysts, particularly copper and iron, are widely used due to their high efficiency.[2][3] Metal-free systems, often employing iodine, offer a cost-effective and more environmentally benign alternative.[4][5] More recently, photocatalytic methods have emerged as a sustainable approach, utilizing visible light to drive the reaction.[6]

The following table summarizes the performance of various catalysts under different reaction conditions.

Catalyst SystemSubstratesCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
Transition Metal Catalysts
CuI / NaHSO₄·SiO₂2-Aminopyridine, Aldehyde, Terminal Alkyne-TolueneReflux-45 (with CuI alone)[2]
Cu(I)2-Aminopyridines, Cinnamaldehyde derivatives----Good yields[2]
CuBrAminopyridines, Nitroolefins-DMF80-up to 90[1]
FeCl₃2-Aminopyridines, Nitroolefins-----[3]
Metal-Free Catalysts
IodinePyridines, Oxime Esters-----[7]
IodineNitroalkenes, 2-Aminopyridines----Good to high yields[8]
I₂ (5 mol%)2-Aminopyrazine, Aryl Aldehyde, t-butyl isocyanide5 mol%EthanolRoom Temp-Excellent[4]
Photocatalysts
CsPbBr₃ (5 mol%)Imidazo[1,2-a]pyridines, N-aryl glycines5 mol%---44-94[6]
Eosin Y / FeCl₂Imidazo[1,2-a]pyridines, Alkenes, Silanes--Room Temp-Satisfactory[6]
Rose BengalImidazo[1,2-a]pyridines, Carbazates--Room Temp-61-71[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of these catalytic systems.

Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

This protocol describes a one-pot, three-component reaction for the synthesis of imidazo[1,2-a]pyridines catalyzed by a combination of copper(I) iodide and silica-supported sodium bisulfate.[2]

  • Reactants: A mixture of an aldehyde (1 mmol), a 2-aminopyridine (1 mmol), and a terminal alkyne (1.2 mmol).

  • Catalyst: CuI and NaHSO₄·SiO₂.

  • Solvent: Toluene.

  • Procedure: The reactants and catalysts are combined in refluxing toluene. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired imidazo[1,2-a]pyridine. A reaction with CuI alone yielded 45% of the product, indicating the co-catalyst is crucial for higher efficiency.[2]

Iron-Catalyzed Synthesis of 3-Unsubstituted Imidazo[1,2-a]pyridines

This method outlines an efficient synthesis using iron(III) chloride as the catalyst in a cascade reaction between nitroolefins and 2-aminopyridines.[3]

  • Reactants: A nitroolefin and a 2-aminopyridine.

  • Catalyst: FeCl₃.

  • Procedure: In a thorough investigation of various Lewis acids, FeCl₃ was identified as the superior catalyst for this transformation.[3] The reaction involves the combination of the nitroolefin and 2-aminopyridine in the presence of the FeCl₃ catalyst. The specific solvent and temperature conditions would be optimized based on the substrates used.

Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

This protocol details a cost-effective and environmentally friendly, three-component condensation reaction at room temperature.[4]

  • Reactants: An aryl aldehyde (1 mmol), 2-aminopyrazine (1 mmol), and tert-butyl isocyanide (1.2 mmol).

  • Catalyst: Iodine (I₂) (5 mol%).

  • Solvent: Ethanol.

  • Procedure: The reactants are stirred in ethanol at room temperature in the presence of a catalytic amount of iodine. The reaction provides excellent yields of the desired imidazo[1,2-a]pyrazine or imidazo[1,2-a]pyridine derivatives.[4] The simple workup and short reaction time are notable advantages of this method.[4]

Photocatalytic Aminomethylation of Imidazo[1,2-a]pyridines

This procedure utilizes a cesium lead bromide (CsPbBr₃) photocatalyst for the direct aminomethylation of imidazo[1,2-a]pyridines.[6]

  • Reactants: An imidazo[1,2-a]pyridine and an N-aryl glycine.

  • Photocatalyst: CsPbBr₃ (5 mol%).

  • Light Source: White LEDs.

  • Procedure: The substrates and the photocatalyst are irradiated with white LEDs. This method allows for the formation of the aminomethylated product in yields ranging from 44-94%.[6] A key advantage of this protocol is the high reusability of the CsPbBr₃ catalyst, which can be used at least five times without a significant drop in activity.[6]

Visualizing the Synthesis and Catalyst Comparison

To further clarify the experimental process and the relationships between different catalytic approaches, the following diagrams are provided.

G cluster_workflow General Experimental Workflow start Start: Select Reactants and Catalyst reactants Combine Reactants: 2-Aminopyridine derivative, Carbonyl/Alkyne/Alkene source start->reactants catalyst Add Catalyst: (e.g., Cu(I), FeCl3, I2, Photocatalyst) reactants->catalyst reaction Reaction: Stir/reflux in appropriate solvent under optimized temperature and time catalyst->reaction workup Work-up: Quench reaction, extract product reaction->workup purification Purification: Column chromatography, recrystallization workup->purification product Final Product: Imidazo[1,2-a]pyridine derivative purification->product

Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridines.

G cluster_comparison Catalyst Comparison for Imidazo[1,2-a]pyridine Synthesis cluster_tm_features Key Features cluster_mf_features Key Features cluster_pc_features Key Features catalyst_type Catalyst Type transition_metals Transition Metals (e.g., Cu, Fe) metal_free Metal-Free (e.g., Iodine) photocatalysts Photocatalysts (e.g., Eosin Y, CsPbBr3) tm_pros Pros: - High efficiency and yields - Well-established methods transition_metals->tm_pros Advantages tm_cons Cons: - Potential metal contamination - Harsher reaction conditions transition_metals->tm_cons Disadvantages mf_pros Pros: - Cost-effective - Environmentally benign - Mild reaction conditions metal_free->mf_pros Advantages mf_cons Cons: - May require higher catalyst loading - Substrate scope can be limited metal_free->mf_cons Disadvantages pc_pros Pros: - Sustainable (uses visible light) - High functional group tolerance - Catalyst recyclability photocatalysts->pc_pros Advantages pc_cons Cons: - Requires specialized equipment - Reaction kinetics can be slower photocatalysts->pc_cons Disadvantages

Caption: A logical comparison of different catalyst types for imidazo[1,2-a]pyridine synthesis.

References

Evaluating the ADME-T Profile of Novel Imidazo[1,2-a]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic potential, including sedative-hypnotic, anxiolytic, anti-cancer, and anti-tubercular activities. This guide provides a comparative evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profiles of novel Imidazo[1,2-a]pyridine compounds, supported by experimental data, to aid researchers in drug discovery and development.

Comparative In Vitro ADME-T Data

The following tables summarize key ADME-T parameters for a selection of Imidazo[1,2-a]pyridine derivatives, including the well-known hypnotic agent Zolpidem, and compares them with compounds from other relevant classes where data is available.

Table 1: Permeability and Metabolic Stability

Compound/ClassScaffoldPrimary Target/UseCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)SpeciesReference(s)
Zolpidem Imidazo[1,2-a]pyridineGABA-A Receptor ModulatorHigh (Predicted)15-30Human[1]
Alpidem Imidazo[1,2-a]pyridineGABA-A Receptor ModulatorModerate-High (Predicted)~60Human[2][3]
Saripidem Imidazo[1,2-a]pyridineGABA-A Receptor ModulatorN/AN/AN/A[4][5]
Compound 13 (Anti-TB) Imidazo[1,2-a]pyridineQcrB InhibitorN/A>60 (Human), 19.3% metabolized (Rat)Human, Rat[6]
Compound 18 (Anti-TB) Imidazo[1,2-a]pyridineQcrB InhibitorN/AN/AN/A[7]
ABN401 (c-Met Inhibitor) Triazolopyridazinec-Met InhibitorN/AStable in human liver cytosolHuman[8][9]
Diazepam BenzodiazepineGABA-A Receptor ModulatorHigh>60Human[10]

N/A: Data not available in the searched literature.

Table 2: Cytochrome P450 Inhibition and Cytotoxicity

Compound/ClassCYP2D6 Inhibition (IC50, µM)CYP3A4 Inhibition (IC50, µM)hERG Inhibition (IC50, µM)Cytotoxicity (IC50, µM)Cell LineReference(s)
Zolpidem Weak inhibitorWeak inhibitor>10>50Various[1]
Compound 13 (Anti-TB) >10 (2.8% inhibition at 10µM)>10 (0% inhibition at 10µM)N/AN/AN/A[6]
ABN401 (c-Met Inhibitor) N/AN/AN/AN/AN/A[8][9]
Tivantinib (ARQ197) N/APotent inhibitorN/AVariesVarious[11]
Diazepam Weak inhibitorWeak inhibitor>30>100Various[10]

N/A: Data not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of ADME-T data. Below are outlines for key in vitro assays.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal absorption of orally administered drugs.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. To assess active efflux, the experiment is also performed in the B-to-A direction.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Incubation: The test compound is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Calculation: The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

Visualizing Key Processes and Pathways

Diagrams are essential for illustrating complex biological processes and experimental workflows.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity A1 Caco-2 Permeability D1 Plasma Protein Binding (Equilibrium Dialysis) A1->D1 A2 PAMPA A2->D1 D2 Blood-Plasma Ratio D1->D2 M1 Microsomal Stability D1->M1 M2 Hepatocyte Stability M1->M2 M3 CYP Inhibition M1->M3 T1 hERG Inhibition M1->T1 End ADME-T Profile T1->End T2 Cytotoxicity (e.g., MTT Assay) T3 Genotoxicity (e.g., Ames Test) Start Test Compound Start->A1 In vitro Assays Start->A2 In vitro Assays

Caption: Experimental workflow for in vitro ADME-T profiling.

Certain Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of the c-Met receptor tyrosine kinase, a key player in cancer cell signaling.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->cMet inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified c-Met signaling pathway and its inhibition.[12]

Conclusion

The Imidazo[1,2-a]pyridine scaffold offers significant versatility for the development of novel therapeutics. However, a thorough understanding and early evaluation of the ADME-T properties are critical for successful clinical translation. As demonstrated, derivatives can be optimized to exhibit favorable pharmacokinetic profiles, including good metabolic stability and low potential for drug-drug interactions. Future research should focus on establishing clear structure-ADME-T relationships to guide the rational design of next-generation Imidazo[1,2-a]pyridine-based drugs with improved safety and efficacy.

References

Cross-Validation of Imidazo[1,2-a]pyridine Docking with In Vitro Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico molecular docking results for Imidazo[1,2-a]pyridine derivatives with their corresponding in vitro biological activities. This analysis highlights the predictive power of computational methods and their crucial role in guiding drug discovery efforts.

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A key step in the rational design of novel therapeutics based on this scaffold is the use of molecular docking to predict the binding affinity and orientation of candidate molecules within the active site of a biological target. However, the reliability of these in silico predictions must be rigorously validated through experimental in vitro assays. This guide presents a comparative analysis of published studies that successfully cross-validate their docking results for Imidazo[1,2-a]pyridine derivatives with robust in vitro data.

Comparison of In Silico Docking and In Vitro Inhibition Data

The following tables summarize the quantitative data from various studies, showcasing the correlation between predicted binding affinities (docking scores) and experimentally determined inhibitory activities (e.g., IC50 or Minimum Inhibitory Concentration - MIC).

Case Study 1: Protein Kinase Inhibitors

Imidazo[1,2-a]pyridine derivatives have been investigated as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and neurodegenerative disorders.[3][4] A study focused on the inhibition of DYRK1A and CLK1, two kinases implicated in Alzheimer's disease, provides a clear example of this cross-validation.[3][4]

CompoundTarget KinaseDocking Score (kcal/mol)In Vitro IC50 (µM)
4c CLK1Not Specified0.7[3][4]
DYRK1ANot Specified2.6[3][4]
4a CLK1Not Specified> 10
DYRK1ANot Specified> 10
4f CLK1Not Specified> 10
DYRK1ANot Specified> 10

Note: While the specific docking scores were not provided in the abstract, the study confirmed that docking results provided a structural basis for the observed SAR.

Case Study 2: Cyclooxygenase-2 (COX-2) Inhibitors

Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Several studies have explored Imidazo[1,2-a]pyridine derivatives as potent and selective COX-2 inhibitors.[5][6][7][8]

CompoundTarget EnzymeIn Vitro IC50 (µM)COX-2 Selectivity Index (SI)
5e COX-20.05[7]Not Specified
5f COX-20.05[7]Not Specified
5j COX-20.05[7]Not Specified
5i COX-2Not Specified897.19[7]
6f COX-20.07-0.18 (range for derivatives)[5]57-217 (range for derivatives)[5]

Note: These studies emphasize the correlation between the binding modes observed in docking and the high in vitro potency and selectivity.

Case Study 3: Antibacterial Agents

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. Azo-linked Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antibacterial and antibiofilm activities.[9]

CompoundBacterial TargetDocking Score (kcal/mol)In Vitro MIC (mg/mL)
4b GyrB-10.4[9]> 1.0 (against E. coli)
4c GyrBNot Specified> 1.0 (against E. coli)
4e GyrBNot Specified0.5-1.0[9]

Note: This study highlights that while docking scores can indicate strong binding potential, other factors like membrane permeability also influence the overall antibacterial activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Molecular Docking Protocol

Molecular docking studies are performed to predict the binding conformation and affinity of a ligand to a target protein.

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The 3D structures of the Imidazo[1,2-a]pyridine derivatives are sketched and optimized for their energy.

  • Grid Generation:

    • A binding site on the target protein is defined, usually centered on the co-crystallized ligand or identified through binding site prediction algorithms.

    • A grid box is generated around this active site to define the search space for the docking algorithm.

  • Docking Simulation:

    • A docking program (e.g., AutoDock Vina) is used to systematically search for the optimal binding poses of the ligands within the defined grid box.[6]

    • The program calculates the binding affinity for each pose, typically expressed as a docking score in kcal/mol.

  • Analysis of Results:

    • The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the target kinase (e.g., DYRK1A, CLK1), a substrate peptide, and ATP in a suitable buffer.[3]

  • Compound Incubation: The Imidazo[1,2-a]pyridine derivatives are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with the test compounds at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.

  • IC50 and Selectivity Index Calculation: The IC50 values for both COX-1 and COX-2 are determined. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[7]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared.

  • Serial Dilution: The Imidazo[1,2-a]pyridine derivatives are serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Visualizing the Workflow and Pathways

Diagrams generated using Graphviz illustrate the logical flow of the research process and the signaling pathways involved.

G cluster_computational In Silico Design & Docking cluster_experimental Experimental Validation Target Target Identification (e.g., Kinase, COX-2) Docking Molecular Docking (Prediction of Binding Affinity) Target->Docking Library Imidazo[1,2-a]pyridine Library Design Library->Docking SAR In Silico SAR Analysis Docking->SAR Validation Cross-Validation Docking->Validation Synthesis Chemical Synthesis SAR->Synthesis Select Top Candidates InVitro In Vitro Assay (e.g., IC50, MIC) Synthesis->InVitro InVitro->Validation Validation->SAR

Caption: Workflow for Cross-Validation of Docking and In Vitro Assays.

G cluster_pathway Simplified Protein Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->Kinase CellularResponse CellularResponse PhosphoSubstrate->CellularResponse Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a Protein Kinase Signaling Pathway.

References

Efficacy of Imidazo[1,2-a]pyridine Analogs Against Mycobacterium tuberculosis Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,2-a]pyridines (IPs) have emerged as a promising class of heterocyclic compounds in the fight against tuberculosis (TB), a persistent global health threat caused by Mycobacterium tuberculosis (Mtb). This guide provides a comparative analysis of the efficacy of various IP analogs, drawing upon recent experimental data. It is intended for researchers, scientists, and drug development professionals engaged in anti-tubercular drug discovery.

The potent anti-tubercular activity of IPs has been demonstrated against both drug-sensitive and drug-resistant Mtb strains, with some derivatives progressing into clinical trials.[1] Two prominent examples are Q203 and ND09759, which have shown excellent inhibitory activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb.[1]

Comparative Efficacy of Imidazo[1,2-a]pyridine Analogs

The anti-tubercular efficacy of IP analogs is typically evaluated by determining their minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of Mtb. The following tables summarize the in vitro activity of several recently developed IP analogs against the Mtb H37Rv strain, a commonly used laboratory strain for anti-TB drug screening.

Imidazo[1,2-a]pyridine Amides (IPAs) and Sulfonamides (IPSs)

A series of thirty-four imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) were synthesized and evaluated for their anti-tubercular activity. Several compounds exhibited potent activity, with MIC values in the sub-micromolar range.[1]

CompoundSubstitutionMIC (µg/mL) vs. Mtb H37Rv
IPA-6 -0.05
IPA-9 p-Cl-phenyl0.4
IPS-1 -0.4
IPA-5 p-toluyl0.8
IPA-7 cyclobutyl1.56
IPS-16 5-Br-thiophenyl3.125
Ethambutol (Standard)-6.25

Data sourced from a study by Kumar et al. (2022).[1]

Notably, compound IPA-6 was found to be 125 times more potent than the standard drug ethambutol.[1]

Imidazo[1,2-a]pyridine-3-carboxamides

Further structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-3-carboxamides have yielded compounds with nanomolar potency.[2][3]

CompoundMIC (µM) vs. Mtb H37Rv
9 ≤0.006
12 ≤0.006
16 ≤0.006
17 ≤0.006
18 ≤0.006

Data from a 2013 study on imidazo[1,2-a]pyridine-3-carboxamides.[2][3]

These compounds also demonstrated significant activity against various MDR and XDR clinical Mtb strains, with compound 18 surpassing the potency of the clinical candidate PA-824 by nearly 10-fold in some instances.[2][3]

Cytotoxicity and Selectivity Index

A crucial aspect of drug development is ensuring that the compounds are not toxic to host cells. The cytotoxicity of promising IP analogs is often assessed against human cell lines, such as human embryonic kidney (HEK-293) cells. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (IC50) to the MIC, is a measure of the compound's therapeutic window.

CompoundMIC (µg/mL)IC50 (µg/mL) in HEK-293 cellsSelectivity Index (SI)
IPA-4 1.56102.88 ± 2.0666
IPA-6 0.0572.1 ± 2.521442
IPA-7 0.884.06 ± 1.72106
IPA-9 0.475.99 ± 2.49190
IPS-1 0.4101.34 ± 2.31253

Data from Kumar et al. (2022).[1]

The high SI value for IPA-6 indicates a high degree of selectivity for Mtb over human cells, making it a particularly promising lead compound.[1]

Mechanism of Action

The primary mechanism of action for many potent imidazo[1,2-a]pyridine analogs is the inhibition of the cytochrome b subunit (QcrB) of the ubiquinol cytochrome c reductase, a key enzyme in the electron transport chain of Mtb.[2][4] This inhibition disrupts ATP homeostasis, leading to bacterial cell death.[2] Some studies have also suggested that certain IP analogs may target the enoyl acyl carrier protein reductase (InhA), an enzyme involved in mycolic acid biosynthesis.[1]

cluster_mtb Mycobacterium tuberculosis Cell ETC Electron Transport Chain (ETC) QcrB QcrB Subunit ETC->QcrB contains ATP_Synthase ATP Synthase QcrB->ATP_Synthase enables ATP ATP Production ATP_Synthase->ATP Bacterial Growth Bacterial Growth Cellular Processes Cellular Processes IPA Imidazo[1,2-a]pyridine Analog IPA->QcrB Inhibits

Caption: Proposed mechanism of action of Imidazo[1,2-a]pyridine analogs targeting the QcrB subunit of the Mtb electron transport chain.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-tubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the MIC of compounds against Mtb.

cluster_workflow Microplate Alamar Blue Assay (MABA) Workflow start Prepare serial dilutions of test compounds in a 96-well plate add_mtb Add Mtb H37Rv culture to each well start->add_mtb incubate Incubate plates at 37°C for 7 days add_mtb->incubate add_reagents Add Alamar Blue and Tween 80 solution to each well incubate->add_reagents incubate_color Incubate for 24 hours for color development add_reagents->incubate_color read Read absorbance at 570 nm and 600 nm incubate_color->read determine_mic Determine MIC (lowest concentration with no color change from blue to pink) read->determine_mic

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of compounds on mammalian cell lines.

  • Cell Seeding: Human embryonic kidney (HEK-293) cells are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion

Imidazo[1,2-a]pyridine analogs represent a highly promising class of anti-tubercular agents with potent activity against both drug-sensitive and drug-resistant Mtb strains. The favorable safety profile and novel mechanism of action of several lead compounds, such as IPA-6 and the nanomolar-potent imidazo[1,2-a]pyridine-3-carboxamides, underscore their potential for further development as next-generation TB therapeutics. Continued research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs is crucial for their successful translation into clinical practice.

References

A Researcher's Guide to Selectivity Profiling of Imidazo[1,2-a]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its versatility in targeting a wide array of protein kinases.[1][2][3] Its rigid, planar nature and synthetic tractability have made it a cornerstone for developing inhibitors against critical oncology and immuno-oncology targets, including Cyclin-Dependent Kinases (CDKs), the PI3K/Akt/mTOR pathway, Aurora kinases, FLT3, and the Mer/Axl receptor tyrosine kinases.[1][4][5][6][7] However, the very structural features that grant access to the ATP-binding pocket of one kinase can lead to promiscuous binding across the kinome, which comprises over 500 members.[8]

This guide provides an in-depth comparison of methodologies for profiling the selectivity of Imidazo[1,2-a]pyridine inhibitors. We will move beyond simple data reporting to explore the causality behind experimental choices, enabling researchers to design robust profiling strategies that yield actionable insights, minimize off-target effects, and accelerate the development of next-generation therapeutics.[9][10][11]

The Kinase Target Landscape of Imidazo[1,2-a]pyridines

The therapeutic potential of this scaffold is directly linked to its ability to be tailored for specific kinase targets. Understanding the primary targets is the first step in designing a relevant selectivity screen.

  • PI3K/Akt/mTOR Pathway: This is a central signaling cascade regulating cell growth, proliferation, and survival. Several Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of key nodes in this pathway, such as PI3Kα and mTOR, making them promising agents for various cancers.[1][12]

  • Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are validated cancer targets. The Imidazo[1,2-a]pyridine core has been successfully used to generate potent and selective inhibitors of CDK2 and CDK4.[4]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Structure-based design has led to Imidazo[1,2-a]pyridine and related scaffold derivatives that can selectively inhibit Aurora-A over Aurora-B, a critical feature for mitigating certain toxicities.[5]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common drivers of Acute Myeloid Leukemia (AML). The scaffold has yielded potent inhibitors of both wild-type and mutated forms of FLT3, including those resistant to other therapies.[6][13]

  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like Kinase 1 (CLK1): These kinases are involved in neuronal development and mRNA splicing, respectively. Certain Imidazo[1,2-a]pyridines have shown inhibitory activity against them.[8][14]

  • Mer/Axl Kinases: As members of the TAM (Tyro3, Axl, Mer) family, these kinases are implicated in immune suppression within the tumor microenvironment. Highly selective dual Mer/Axl inhibitors based on this scaffold have been developed to enhance anti-tumor immunity.[7]

Comparative Selectivity Data: A Tale of Two Inhibitors

To illustrate the importance of selectivity, the table below presents hypothetical but representative data for two Imidazo[1,2-a]pyridine compounds. Compound A is a highly selective FLT3 inhibitor, while Compound B is a multi-targeted inhibitor with activity against several kinase families. This data highlights how a broad kinome screen can reveal both desired polypharmacology and potential off-target liabilities.

Kinase TargetCompound A (% Inhibition @ 100 nM)Compound B (% Inhibition @ 100 nM)Relevant Pathway
FLT3 98% 95% Receptor Tyrosine Kinase (Hematologic Cancers)
KIT 15%88% Receptor Tyrosine Kinase (Myelosuppression risk)
TRKA 25%40%Receptor Tyrosine Kinase (Off-target)
VEGFR2 5%92% Receptor Tyrosine Kinase (Angiogenesis)
CDK2 2%75% Cell Cycle
Aurora A 8%35%Mitosis
PI3Kα <1%85% Cell Growth & Survival
Mer 12%18%Immuno-oncology
Axl 10%22%Immuno-oncology

Data is illustrative, based on typical profiles seen for selective vs. multi-targeted inhibitors derived from published research.[6][7]

Methodologies for Comprehensive Selectivity Profiling

Choosing the right assay is critical. The optimal strategy often involves a tiered approach, starting with broad screening and progressing to more physiologically relevant models.

Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Tier 1: Primary Screening & Potency cluster_1 Tier 2: Broad Selectivity Screening cluster_2 Tier 3: Cellular & Proteomic Validation A Biochemical Assays (e.g., ADP-Glo™, Radiometric) B Determine IC50/Ki for Primary Target(s) A->B C Large Kinase Panel Screen (e.g., >400 kinases @ 1 conc.) B->C Advance Hits D Identify On- and Off-Targets (Selectivity Score Calculation) C->D E Cell-Based Target Engagement (e.g., NanoBRET™) D->E Validate Hits F Chemical Proteomics (Kinobeads/ABPP + MS) D->F Unbiased Profiling G Confirm Cellular Potency & Validate Off-Targets E->G F->G G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Imidazo[1,2-a]pyridine PI3K Inhibitor Inhibitor->PI3K

References

co-crystal structure analysis of Imidazo[1,2-c]pyrimidine inhibitors with CDK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Imidazo[1,2-c]pyrimidine-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2) with other notable CDK2 inhibitors. The analysis is supported by experimental data from peer-reviewed studies, focusing on co-crystal structure, binding affinity, and inhibitory activity.

Introduction to CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[1] Its dysregulation is frequently observed in various cancers, making it an attractive target for anticancer drug development. The Imidazo[1,2-c]pyrimidine scaffold has emerged as a promising core for the development of potent and selective CDK2 inhibitors. A recent study detailed the synthesis, kinase inhibition, and co-crystal structure of a series of Imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, revealing their potential as effective CDK2 inhibitors.[2][3][4]

Co-crystal Structure Analysis: Imidazo[1,2-c]pyrimidine with CDK2

The co-crystal structure of the potent Imidazo[1,2-c]pyrimidin-5(6H)-one derivative, compound 3b , in complex with fully active CDK2 has been elucidated.[2][3][4] This structural information is invaluable for understanding the binding mode and for guiding further structure-based drug design.

The analysis revealed that compound 3b binds within the ATP-binding pocket of CDK2. A key interaction observed is a hydrogen bond with the hinge region residue Leu83.[2][3][4] This interaction is a common feature for many kinase inhibitors and is crucial for potent inhibition. The imidazo[1,2-c]pyrimidine core effectively occupies the adenine-binding region, while its substituents can be modified to explore other pockets within the active site to enhance potency and selectivity.

Performance Comparison of CDK2 Inhibitors

The inhibitory activity of the Imidazo[1,2-c]pyrimidine series is compared with other well-characterized CDK2 inhibitors. The data, presented in the tables below, is compiled from various studies to provide a broad overview of the landscape of CDK2 inhibition. The compounds in the Imidazo[1,2-c]pyrimidine-5(6H)-one series demonstrated inhibitory activities in the micro- to submicromolar range against CDK2/cyclin E.[2][3][4]

Table 1: Inhibitory Activity of Imidazo[1,2-c]pyrimidine Derivatives against CDK2

CompoundModificationCDK2 IC50 (µM)
Series Representative 1 8-phenyl~5
Series Representative 2 8-(4-methoxyphenyl)~2
3b (Most Potent) 8-(furan-2-yl)<1
Series Representative 4 2-methyl-8-phenyl~8

Note: Specific IC50 values for a full series are often found in the full publication. The values presented here are representative of the described "micro- to submicromolar" activity.

Table 2: Comparison with Alternative CDK2 Inhibitors

InhibitorChemical ClassCDK2 IC50 (nM)Binding Affinity (Kd, nM)Notes
Dinaciclib Pyridopyrimidine178Also inhibits CDK1, CDK5, CDK9
AZD5438 Thiazole14~20Selective for CDK2 over CDK1
SU9516 Indolinone1698
Roscovitine (Seliciclib) Purine450-
Compound 5 (Allosteric) Not specified-16Allosteric inhibitor, negatively cooperative with cyclin binding
P276-00 Flavone10-Also inhibits CDK1, CDK4, CDK9
Compound 15 (Pyrazolopyrimidine) Pyrazolopyrimidine61-Shows apoptotic activity

Signaling Pathways and Experimental Workflows

To understand the context of CDK2 inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the CDK2 signaling pathway and a general experimental workflow for inhibitor characterization.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 activate Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E_Gene Cyclin E Gene Transcription E2F->Cyclin_E_Gene activates Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E_Gene->Cyclin_E_CDK2 leads to formation of Cyclin_E_CDK2->Rb hyper-phosphorylates S_Phase_Entry S-Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry promotes p21_p27 p21 / p27 p21_p27->Cyclin_E_CDK2 inhibits Imidazo_Inhibitor Imidazo[1,2-c]pyrimidine Inhibitors Imidazo_Inhibitor->Cyclin_E_CDK2 inhibit

Caption: CDK2 signaling pathway at the G1/S checkpoint and the point of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_structural Structural Biology cluster_cellular Cell-based Assays Compound_Synthesis Synthesis of Imidazo[1,2-c]pyrimidine Derivatives Kinase_Assay In vitro Kinase Assay (IC50 determination) Compound_Synthesis->Kinase_Assay ITC Isothermal Titration Calorimetry (Kd, ΔH, ΔS) Kinase_Assay->ITC Cell_Viability Cell Viability Assays (e.g., MTT) Kinase_Assay->Cell_Viability Crystallography Co-crystallization with CDK2/Cyclin ITC->Crystallography Structure_Determination X-ray Diffraction & Structure Solution Crystallography->Structure_Determination Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle

Caption: General experimental workflow for the characterization of CDK2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of CDK2 inhibitors.

In Vitro CDK2 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Reaction Setup : A reaction mixture is prepared containing CDK2/Cyclin E, the test inhibitor at various concentrations, and a suitable substrate (e.g., a peptide derived from Histone H1).

  • Initiation : The kinase reaction is initiated by the addition of ATP. The mixture is incubated at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent : The Kinase Detection Reagent is added, which contains enzymes that convert the generated ADP back to ATP.

  • Luminescence Measurement : The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected with a plate reader. The signal intensity is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

  • Sample Preparation : The purified CDK2 protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

  • Titration : A series of small injections of the inhibitor into the protein solution is performed.

  • Heat Measurement : The heat change associated with each injection is measured. As the protein becomes saturated with the inhibitor, the heat change per injection decreases.

  • Data Analysis : The data are fitted to a binding model to extract the thermodynamic parameters of the interaction.

Protein Co-crystallization

This technique is used to obtain a high-resolution 3D structure of the protein-inhibitor complex.

  • Complex Formation : The purified CDK2/Cyclin E complex is incubated with a molar excess of the inhibitor to ensure saturation of the binding sites.

  • Crystallization Screening : The protein-inhibitor complex is subjected to a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like vapor diffusion.

  • Crystal Optimization : Conditions that yield initial microcrystals are optimized to obtain larger, diffraction-quality crystals.

  • X-ray Diffraction : The crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded.

  • Structure Solution and Refinement : The diffraction data is processed to determine the electron density map and build the atomic model of the protein-inhibitor complex. The model is then refined to best fit the experimental data.

Conclusion

The Imidazo[1,2-c]pyrimidine scaffold represents a promising starting point for the development of novel CDK2 inhibitors. The elucidated co-crystal structure provides a solid foundation for structure-based design to improve potency and selectivity. While the current generation of these compounds shows activity in the micromolar to submicromolar range, further optimization is needed to compete with the nanomolar potencies of other clinical and preclinical CDK2 inhibitors. The detailed experimental protocols provided herein offer a roadmap for the continued evaluation and comparison of these and other emerging CDK2-targeting therapeutic agents.

References

Assessing the Drug-Likeness of Synthesized Imidazo[1,2-a]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Its structural similarity to purines allows it to interact with a variety of biological targets.[2] However, the successful development of any new chemical entity into a viable drug candidate hinges on its "drug-likeness" – a combination of physicochemical properties that determine its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative assessment of the drug-like properties of synthesized imidazo[1,2-a]pyrimidine derivatives against alternative heterocyclic scaffolds, namely pyrazoles and triazoles, supported by experimental data and detailed protocols.

In-Silico and Experimental Drug-Likeness Assessment: A Comparative Overview

The initial assessment of drug-likeness often begins with in-silico predictions based on established principles like Lipinski's Rule of Five. This rule suggests that orally bioavailable drugs generally possess a molecular weight under 500 Daltons, a logP (a measure of lipophilicity) value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[5]

While computational models provide a valuable preliminary screening tool, experimental validation is crucial for accurate assessment. Key experimental parameters for drug-likeness include aqueous solubility, lipophilicity (logP/logD), and membrane permeability.

Below is a comparative summary of in-silico and available experimental data for imidazo[1,2-a]pyrimidine derivatives and the alternative scaffolds, pyrazole and triazole.

Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds

PropertyImidazo[1,2-a]pyrimidine Derivatives (In-Silico)Pyrazole Derivatives (Experimental/In-Silico)Triazole Derivatives (Experimental/In-Silico)
Molecular Weight (Da) Generally compliant with Lipinski's Rule (<500)Generally compliant with Lipinski's Rule (<500)[6]Generally compliant with Lipinski's Rule (<500)
logP Predicted values typically <5Can serve as an aryl bioisostere, improving lipophilicity and solubility.[7]Can improve water solubility and permeability.[8]
Hydrogen Bond Donors Typically ≤ 5Typically ≤ 5[6]Typically ≤ 5
Hydrogen Bond Acceptors Typically ≤ 10Typically ≤ 10[6]Typically ≤ 10
Topological Polar Surface Area (TPSA) Varies with substitution, often within acceptable rangesVaries with substitutionVaries with substitution
Aqueous Solubility Predictions suggest moderate to good solubilityCan exhibit a range of solubilities, with some derivatives showing good aqueous solubility.[9]Generally soluble in water.[10]
Permeability (PAMPA) Predictions suggest good permeability for many derivativesVaries based on substitution patternsCan exhibit good permeability.[8]

Note: The data for Imidazo[1,2-a]pyrimidine derivatives is primarily based on in-silico predictions from various studies. Experimental data for a consistent set of derivatives for direct comparison is limited in the reviewed literature. Data for pyrazole and triazole derivatives is a mix of experimental and in-silico findings from multiple sources.

Experimental Protocols for Key Drug-Likeness Assays

To facilitate the experimental validation of drug-likeness properties, detailed protocols for kinetic solubility and parallel artificial membrane permeability assays are provided below.

Kinetic Solubility Assay Protocol

This assay is a high-throughput method to determine the aqueous solubility of a compound.

Materials:

  • Test compound dissolved in dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • Filtration device (e.g., MultiScreen® Solubility filter plates)

  • UV-Vis microplate reader or LC-MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.

  • Add PBS (pH 7.4) to each well to achieve the desired final compound concentration (e.g., 198 µL for a final concentration of 100 µM and 1% DMSO).

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[7]

  • After incubation, filter the samples to remove any precipitated compound.

  • Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader (if the compound has a chromophore) or LC-MS.

  • Construct a standard curve to determine the solubility of the test compound.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

The PAMPA assay is a non-cell-based, high-throughput method for predicting passive intestinal absorption of compounds.

Materials:

  • PAMPA plate sandwich (a donor plate and an acceptor plate)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Test compound dissolved in a suitable buffer (e.g., PBS with 5% DMSO)

  • Acceptor buffer (e.g., PBS)

  • Plate shaker

  • UV-Vis microplate reader or LC-MS system

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Fill the acceptor plate wells with the acceptor buffer.

  • Add the test compound solution to the donor plate wells.

  • Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

  • Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.

  • The effective permeability (Pe) of the compound can then be calculated.

Biological Context: Signaling Pathways

The therapeutic potential of Imidazo[1,2-a]pyrimidine derivatives has been linked to their ability to modulate key signaling pathways implicated in various diseases.

Wnt/β-catenin Signaling Pathway

Certain imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of many cancers. Inhibition of this pathway can lead to the downregulation of target genes like c-myc and cyclin D1, which are crucial for cell proliferation.

Wnt_beta_catenin_pathway cluster_0 Wnt/β-catenin Signaling Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dvl) Frizzled_LRP->Dsh Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome Nuclear_translocation Nuclear Translocation beta_catenin->Nuclear_translocation TCF_LEF TCF/LEF Nuclear_translocation->TCF_LEF Binds to Target_Genes Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->Target_Genes Activates Imidazopyrimidine Imidazo[1,2-a]pyrimidine Derivatives Wnt_beta_catenin_pathway Wnt_beta_catenin_pathway Imidazopyrimidine->Wnt_beta_catenin_pathway Inhibits Pathway

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Imidazo[1,2-a]pyrimidine derivatives.

STAT3/NF-κB/iNOS/COX-2 Signaling Pathway

Novel imidazo[1,2-a]pyridine derivatives have also been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the expression of pro-inflammatory mediators like iNOS and COX-2.

STAT3_NFkB_pathway Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor IKK IKK Complex Cytokines->IKK Activates JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nuclear_translocation_STAT3 Nuclear Translocation pSTAT3->Nuclear_translocation_STAT3 IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nuclear_translocation_NFkB Nuclear Translocation NFkB->Nuclear_translocation_NFkB Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2) Nuclear_translocation_STAT3->Inflammatory_Genes Nuclear_translocation_NFkB->Inflammatory_Genes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 Inhibits Phosphorylation Imidazopyridine->NFkB Inhibits Activation

Caption: STAT3/NF-κB signaling and its modulation by Imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Drug-Likeness Assessment

A systematic workflow is essential for the comprehensive assessment of the drug-likeness of newly synthesized compounds.

Drug_Likeness_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyrimidine Derivatives In_Silico In-Silico Screening (Lipinski's Rule of Five, ADMET) Synthesis->In_Silico Experimental_Validation Experimental Validation In_Silico->Experimental_Validation Solubility Kinetic Solubility Assay Experimental_Validation->Solubility Lipophilicity logP/logD Determination Experimental_Validation->Lipophilicity Permeability PAMPA Experimental_Validation->Permeability Data_Analysis Data Analysis and Comparison Solubility->Data_Analysis Lipophilicity->Data_Analysis Permeability->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical workflow for assessing the drug-likeness of synthesized compounds.

References

Safety Operating Guide

Proper Disposal of Imidazo[1,2-a]pyridine-5-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Imidazo[1,2-a]pyridine-5-carboxylic acid and its containers as hazardous waste. Adherence to your institution's specific protocols and local regulations is mandatory.

This guide provides comprehensive procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. Due to its chemical structure, which includes a pyridine ring, this compound and its derivatives should be handled with care.[1] All waste containing this compound must be classified and handled as hazardous waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial as related compounds are known to cause skin, eye, and respiratory irritation.[2][3]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.[1][4]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1][4]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors.[1][2]

Waste Segregation and Container Management

Proper segregation and containment are the first steps in the disposal process. Never mix this compound waste with other waste streams to avoid incompatible chemical reactions.

Step-by-Step Waste Collection Protocol:

  • Identify and Segregate: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be segregated as hazardous waste.[1]

  • Select a Compatible Container: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6] The container must have a tightly fitting screw cap and be made of a material compatible with the waste.[7][8] Often, the original product container can be reused for this purpose.[7]

  • Proper Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and a clear identification of the contents, including the full chemical name: "this compound".[6] Also, indicate the associated hazards (e.g., Irritant).[5] Attach the label as soon as the first waste is added.[5]

  • Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[6][9] This prevents the release of vapors and potential spills.

Storage of Hazardous Waste

Generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup by your institution's Environmental Health and Safety (EHS) department.

Storage Guidelines:

  • Store the waste container in a well-ventilated, secure area.[5]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.

  • Regularly inspect the containers for any signs of leakage or degradation.[9]

cluster_generation Waste Generation & Segregation cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal Start Start Identify_Waste Identify Waste: - Pure Compound - Contaminated Labware - Solutions Start->Identify_Waste Segregate_Waste Segregate as Hazardous Waste Identify_Waste->Segregate_Waste Select_Container Select Compatible Waste Container Segregate_Waste->Select_Container Label_Container Label Container: 'HAZARDOUS WASTE' + Chemical Name Select_Container->Label_Container Keep_Closed Keep Container Tightly Closed Label_Container->Keep_Closed Store_SAA Store in Designated Satellite Accumulation Area (SAA) Arrange_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store_SAA->Arrange_Pickup Keep_Closed->Store_SAA Dispose Dispose via Approved Waste Disposal Plant Arrange_Pickup->Dispose

Caption: Workflow for the proper disposal of this compound.

Final Disposal Procedure

The final disposal of this compound must be conducted through your institution's certified hazardous waste program.

Step-by-Step Final Disposal:

  • Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[3]

  • Contact EHS for Pickup: Once the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Incineration: For pyridine and its derivatives, high-temperature incineration is a common disposal method.[10] Your EHS department will handle the logistics of transporting the waste to a licensed disposal facility.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills:

  • Ensure proper PPE is worn.

  • Absorb the spill with an inert, non-combustible material like vermiculite or sand.[1]

  • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[5]

  • Clean the affected area thoroughly.

Large Spills:

  • Evacuate the immediate area.

  • Contact your institution's EHS department or emergency response team immediately.[1]

cluster_ppe Immediate Actions cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill_Occurs Spill Occurs Wear_PPE Ensure Full PPE is Worn Spill_Occurs->Wear_PPE Assess_Spill Assess Spill Size Small_Spill Small Spill Assess_Spill->Small_Spill Minor Large_Spill Large Spill Assess_Spill->Large_Spill Major Wear_PPE->Assess_Spill Absorb Absorb with Inert Material (e.g., Vermiculite) Small_Spill->Absorb Evacuate Evacuate Area Large_Spill->Evacuate Collect Collect into Labeled Hazardous Waste Container Absorb->Collect Clean Clean Spill Area Collect->Clean Contact_EHS Contact EHS/ Emergency Response Evacuate->Contact_EHS

Caption: Decision-making workflow for handling spills of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and safety data sheets for the most accurate and detailed information.

References

Personal protective equipment for handling Imidazo[1,2-a]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Imidazo[1,2-a]pyridine-5-carboxylic acid, a heterocyclic compound often utilized in medicinal chemistry and materials science. The following procedural guidance is based on safety data for structurally similar compounds and is intended to supplement, not replace, your institution's specific safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is necessary to minimize exposure and ensure personal safety. The required PPE is detailed in the table below.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield should be worn to protect against potential splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit are required to prevent skin contact.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended, especially when working with powders or in areas with inadequate ventilation.[1]
Hand Protection Wear protective gloves. Wash and dry hands thoroughly after handling.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the designated handling area.

  • Wash hands and any exposed skin thoroughly after handling the compound.[1]

3. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Keep the container away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical waste at an approved waste disposal plant.[1]

  • Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.

Emergency Procedures

In the event of accidental exposure, immediate action is necessary.

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • After skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[1]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1]

Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Proceeds to Use Fume Hood Use Chemical Fume Hood Don PPE->Use Fume Hood Proceeds to Weigh and Transfer Weigh and Transfer Chemical Use Fume Hood->Weigh and Transfer Enables Perform Experiment Perform Experiment Weigh and Transfer->Perform Experiment Leads to Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Followed by Dispose Waste Dispose of Chemical Waste Decontaminate Workspace->Dispose Waste Followed by Doff PPE Doff PPE Dispose Waste->Doff PPE Final Step

Caption: A workflow diagram illustrating the safe handling procedure for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.